molecular formula C16H28N2O4 B1529629 Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1363380-89-5

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1529629
CAS No.: 1363380-89-5
M. Wt: 312.4 g/mol
InChI Key: CJVDJLFJSOWZOU-UHFFFAOYSA-N
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Description

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C16H28N2O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDJLFJSOWZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1363380-89-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and burgeoning applications, particularly in the field of targeted protein degradation.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery.[1] This rigid framework serves as a valuable scaffold for the development of novel therapeutics by orienting substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Natural products and synthetic molecules incorporating this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound, with its strategically placed functional groups—a protected amine and an ethyl ester—is a versatile intermediate for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1363380-89-5
Molecular Formula C₁₆H₂₈N₂O₄
Molecular Weight 312.41 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, and dichloromethane

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on the well-established Robinson-Schöpf reaction.[3][4] This classical method allows for the one-pot construction of the 9-azabicyclo[3.3.1]nonane core from a dialdehyde, a primary amine, and a derivative of acetone.

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of the 9-Azabicyclo[3.3.1]nonane-3,7-dione Core

The synthesis would commence with a Robinson-Schöpf-type cyclocondensation. This reaction typically involves the condensation of a glutaraldehyde equivalent, a primary amine (in this case, a protected amino-acetaldehyde or a precursor), and an acetonedicarboxylate derivative. For the synthesis of the target molecule, a more practical approach would involve the initial formation of a piperidone derivative followed by a subsequent annulation.

A more direct and commonly employed route involves a double Mannich reaction. The key starting materials would be a suitably substituted piperidone, formaldehyde, and an amine.

Step 2: Stereoselective Reduction and Functional Group Manipulation

Following the formation of the dione, a stereoselective reduction of one of the ketone functionalities would be necessary to introduce the desired stereochemistry at the C3 position. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminium hydride, with the choice of reagent and reaction conditions influencing the stereochemical outcome.

Step 3: Introduction of the Amino Group and Protection

The second ketone at the C7 position can then be converted to an amine. This can be accomplished through reductive amination. The resulting amine would then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the desired Boc-protected amine.

Step 4: Esterification

Finally, the carboxylic acid at the C3 position would be esterified to the corresponding ethyl ester. This can be achieved through Fischer esterification using ethanol in the presence of a catalytic amount of acid.

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Start [label="Starting Materials\n(e.g., Substituted Piperidone,\nFormaldehyde, Amine)", fillcolor="#FBBC05"]; Step1 [label="Robinson-Schöpf Reaction or\nDouble Mannich Reaction", fillcolor="#4285F4"]; Intermediate1 [label="9-Azabicyclo[3.3.1]nonane-3,7-dione\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step2 [label="Stereoselective Reduction\n(e.g., NaBH4)", fillcolor="#4285F4"]; Intermediate2 [label="Hydroxy-keto Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step3 [label="Reductive Amination &\nBoc Protection", fillcolor="#4285F4"]; Intermediate3 [label="Boc-amino-hydroxy Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step4 [label="Esterification\n(Ethanol, H+)", fillcolor="#4285F4"]; FinalProduct [label="this compound", fillcolor="#34A853"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> FinalProduct; }

Plausible Synthetic Workflow

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of analogous structures, the following characteristic data can be expected.[5][6][7][8]

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), the Boc protecting group (singlet at ~1.4 ppm), and the protons of the bicyclic core. The chemical shifts and coupling constants of the bridgehead protons and the protons on the substituted carbons would be indicative of the stereochemistry.
¹³C NMR Resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the bicyclic framework.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the C-N and C-O stretches.
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Sample [label="Synthesized Compound", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#4285F4"]; IR [label="IR Spectroscopy", fillcolor="#4285F4"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853"];

Sample -> NMR; Sample -> MS; Sample -> IR; NMR -> Structure; MS -> Structure; IR -> Structure; }

Analytical Characterization Workflow

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry.

A Versatile Scaffold for Ligand Synthesis

The rigid 9-azabicyclo[3.3.1]nonane core allows for the precise positioning of pharmacophoric groups, which is crucial for achieving high-affinity and selective interactions with biological targets. The Boc-protected amine at the C7 position can be deprotected to allow for the introduction of a wide variety of substituents, while the ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality enables the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

A particularly exciting application for this molecule is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[9][10][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10][11]

This compound is an ideal linker component for PROTAC synthesis.[13] The deprotected amine can be coupled to a ligand that binds to the target protein of interest, while the ester can be hydrolyzed and coupled to a ligand that binds to an E3 ligase, such as Cereblon or VHL.[10] The rigid bicyclic structure of the linker can provide optimal spacing and orientation between the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

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POI_Ligand [label="Target Protein\n(POI) Ligand", fillcolor="#EA4335"]; Linker [label="Ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate\n(deprotected & hydrolyzed)", fillcolor="#FBBC05"]; E3_Ligand [label="E3 Ligase\nLigand", fillcolor="#4285F4"]; PROTAC [label="PROTAC Molecule", shape=ellipse, fillcolor="#FFFFFF"]; Ternary_Complex [label="POI-PROTAC-E3 Ligase\nTernary Complex", shape=Mdiamond, fillcolor="#34A853"]; Degradation [label="Target Protein\nDegradation", shape=ellipse, fillcolor="#34A853"];

POI_Ligand -> PROTAC; Linker -> PROTAC; E3_Ligand -> PROTAC; PROTAC -> Ternary_Complex; Ternary_Complex -> Degradation; }

Conceptual Use in PROTACs

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its rigid bicyclic core and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active molecules. The potential for its application as a linker in the development of PROTACs highlights its importance in the future of targeted therapeutics. Further exploration of the synthetic routes to this compound and its derivatives will undoubtedly accelerate the discovery of novel drugs for a wide range of diseases.

References

  • ResearchGate. (n.d.). Robinson–Schöpf reaction | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • Chemistry Journal of Moldova. (n.d.). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • ResearchGate. (2003, January). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved from [Link]

  • Preprints.org. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • PubMed. (2021, September 3). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • PMC. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

Sources

The Synthesis of Substituted 9-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane scaffold is a conformationally rigid bicyclic amine that serves as a crucial structural motif in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting various receptors and enzymes. This technical guide provides an in-depth overview of the core synthetic strategies for constructing substituted 9-azabicyclo[3.3.1]nonane derivatives, with a focus on methodologies relevant to researchers in drug development.

The Double Mannich Reaction: A Cornerstone in Bicyclic Construction

The double Mannich reaction is a powerful and widely employed method for the one-pot synthesis of the 9-azabicyclo[3.3.1]nonane core.[3][4] This condensation reaction typically involves a ketone with at least four α-hydrogens, an aldehyde (often formaldehyde or its equivalent), and a primary amine, which serves as the nitrogen source for the bicyclic system.

Mechanism and Strategic Considerations

The reaction proceeds through a tandem sequence of Mannich-type condensations. The initial step involves the formation of an enol or enolate from the ketone, which then attacks an iminium ion generated in situ from the aldehyde and primary amine. This process is repeated on the other side of the ketone, leading to a double cyclization and the formation of the bicyclic framework. The choice of reactants is critical for the success of the reaction. For instance, using a substituted piperidone as the ketone component can lead to the formation of related 3,7-diazabicyclo[3.3.1]nonane derivatives.[5]

Diagram 1: Generalized Double Mannich Reaction

Mannich Ketone Ketone (e.g., Cyclohexanone) Intermediate Bis-Mannich Intermediate Ketone->Intermediate + 2x Aldehyde + Amine Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Product 9-Azabicyclo[3.3.1]nonan-3-one Derivative Intermediate->Product Cyclization - 2x H2O

Caption: A simplified workflow of the double Mannich reaction.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol details a common procedure for synthesizing a key intermediate, which can be further modified or deprotected.[6]

Step-by-Step Methodology:

  • Reaction Setup: A jacketed, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with water and benzylamine.

  • Acidification: The reactor is cooled to 0–10 °C, and sulfuric acid is added slowly while maintaining the temperature between 4–8 °C.[6]

  • Addition of Reagents: Glutaraldehyde and acetonedicarboxylic acid are added sequentially, keeping the temperature below 5 °C.[6]

  • pH Adjustment and Reaction: A solution of sodium acetate is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours. Slow evolution of CO2 is typically observed.[6]

  • Work-up and Extraction: The reaction mixture is extracted with a suitable organic solvent like methyl tert-butyl ether (MTBE). The aqueous layer's pH is adjusted to 8 with sodium carbonate, followed by extraction with heptane.[6]

  • Purification: The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.[6]

Reactant/ReagentMolar Equiv.Purpose
Benzylamine0.9Nitrogen source
Sulfuric Acid0.65Catalyst, pH control
Glutaraldehyde (50%)1.0Aldehyde component
Acetonedicarboxylic Acid1.0Ketone equivalent
Sodium Acetate0.4Buffer, pH control

Table 1: Key Reagents for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful alternative for constructing the 9-azabicyclo[3.3.1]nonane skeleton, often allowing for greater control over stereochemistry and substitution patterns.

Aza-Prins Cyclization

A recently developed approach involves an intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products.[7] This method utilizes bismuth tribromide (BiBr3) as a dual-function Lewis acid and bromide source to facilitate the cyclization, leading to highly functionalized 9-azabicyclo[3.3.1]nonanes.[7] This strategy has proven effective for the enantioselective total synthesis of several indole alkaloids.[7]

Diagram 2: Aza-Prins Cyclization Strategy

AzaPrins Start Aza-Achmatowicz Rearrangement Product Intermediate Carbocation Intermediate Bromide Attack Start->Intermediate Lewis Acid Activation Catalyst BiBr3 Catalyst->Intermediate Product Functionalized 9-Azabicyclo[3.3.1]nonane Intermediate->Product Intramolecular Cyclization

Caption: Key steps in the BiBr3-mediated aza-Prins cyclization.

Cyclization from Cyclooctadiene Derivatives

Another established route begins with the functionalization of 1,5-cyclooctadiene.[8] This method involves a sequence of reactions, including hydroboration to form a diol, followed by tosylation. The resulting ditosylate undergoes a double substitution reaction with a suitable nitrogen source, such as p-toluenesulfonamide, under phase transfer conditions to yield the protected 9-azabicyclo[3.3.1]nonane ring system.[8] Deprotection then affords the parent compound.[8]

Synthesis of Key Derivatives and Their Applications

The versatility of the 9-azabicyclo[3.3.1]nonane core allows for the synthesis of a wide array of derivatives with diverse applications, from catalysis to medicinal chemistry.

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO): A Potent Oxidation Catalyst

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is a stable nitroxyl radical that has emerged as a highly efficient catalyst for the aerobic oxidation of alcohols to aldehydes and ketones.[6][9][10][11] Its less hindered nature compared to TEMPO enhances its reactivity.[10][12] ABNO is often used in conjunction with a co-catalyst, such as a copper or iron salt, and utilizes ambient air as the terminal oxidant, making it an attractive catalyst for green chemistry applications.[12]

Catalyst SystemSubstrate ScopeKey Advantages
ABNO/Cu(I)Primary & secondary alcoholsHigh efficiency, mild conditions[12]
ABNO/Fe(NO3)3Primary & secondary alcoholsRoom temperature, ambient air[12]
ABNO/NOxSecondary alcoholsHigh activity at ambient temperature[9]

Table 2: Comparison of ABNO-based Catalytic Systems for Alcohol Oxidation.

Derivatives in Drug Development

The rigid framework of the 9-azabicyclo[3.3.1]nonane core is a key feature in several therapeutic agents and drug candidates. For example, derivatives have been synthesized and evaluated as ligands for the dopamine transporter (DAT) in the context of cocaine addiction research.[13] Additionally, N-substituted derivatives have been investigated as selective ligands for sigma-2 receptors, which are implicated in various neurological disorders.[14] The core is also present in monoamine reuptake inhibitors and compounds with potential applications as JAK kinase inhibitors.[15][16] The synthesis of granisetron, a 5-HT3 antagonist used to treat nausea and vomiting, utilizes a 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine intermediate.[4]

Conclusion

The synthesis of substituted 9-azabicyclo[3.3.1]nonane derivatives is a rich and evolving field. The classical double Mannich reaction remains a robust and efficient method for constructing the core structure. Modern intramolecular cyclization strategies offer enhanced control over substitution and stereochemistry, enabling the synthesis of complex natural products. The derivatization of the bicyclic scaffold, particularly the development of catalysts like ABNO and the incorporation of the core into medicinal agents, highlights its continued importance in both synthetic chemistry and drug discovery. Researchers and drug development professionals can leverage these synthetic methodologies to create novel molecules with tailored properties for a wide range of therapeutic applications.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives.
  • SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Sci-Hub.
  • Efficient Synthesis of the Azabicyclo[3.3.1]nonane Ring System in....
  • (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. NIH.
  • Method for producing endo-9-azabicyclo[3.3.
  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal.
  • BiBr3-Mediated Intramolecular Aza-Prins Cyclization of Aza-Achmatowicz Rearrangement Products: Asymmetric Total Synthesis of Suaveoline and Sarpagine Alkaloids. PubMed.
  • Studies on 3-azabicyclo [3.3.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.
  • A Short Synthesis of Vellosimine and Its Deriv
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes.
  • 9-Azabicyclo[3.3.1]nonane N-oxyl | 31785-68-9 | FA59534. Biosynth.
  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one - (CAS 280761-97-9). ADC Linker.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis. Benchchem.
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
  • Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
  • Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Bentham Science Publishers.
  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. NIH.
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Synthesis of 3-Azabicyclo[3.3.1]nonan-7- ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent. Benchchem.

Sources

A Technical Guide to the Physicochemical Properties of 9-Azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 9-azabicyclo[3.3.1]nonane (9-ABN), or granatane, scaffold is a conformationally restricted bicyclic amine that serves as a cornerstone in medicinal chemistry. Its rigid structure provides a fixed orientation for appended functional groups, making it an invaluable tool for probing molecular interactions at biological targets. This guide offers an in-depth analysis of the core physicochemical properties of the 9-ABN scaffold, including its conformational landscape, basicity (pKa), lipophilicity (logP), and solubility. Understanding these fundamental parameters is critical for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold in the design of novel therapeutics. This document synthesizes experimental data with mechanistic insights, providing both a theoretical framework and practical methodologies for property evaluation.

Introduction: The Strategic Value of the 9-ABN Scaffold

The 9-azabicyclo[3.3.1]nonane scaffold, a structural homolog of tropane with an additional carbon in one of the bridges, belongs to the piperidine class of alkaloids.[1][2] This bicyclic system is found in numerous bioactive natural products and serves as the core of synthetic compounds with significant pharmacological activities, including the antiemetic drug Granisetron.[3]

The primary advantage of the 9-ABN framework lies in its rigidity. Unlike flexible aliphatic amines, the 9-ABN scaffold significantly reduces the entropic penalty upon binding to a receptor by pre-organizing substituents into well-defined spatial orientations. This conformational constraint is paramount for achieving high affinity and selectivity. The difference of a single carbon atom compared to the tropane skeleton alters the conformational preferences, which in turn modifies its chemical and pharmacological properties.[1] This guide will dissect the key physicochemical attributes that govern the behavior of 9-ABN derivatives in biological systems.

Conformational Analysis: A Tale of Chairs and Boats

The three-dimensional structure of the 9-ABN scaffold is not static; it exists as an equilibrium of several conformations. The relative stability of these conformers dictates the overall shape of the molecule and the accessibility of the nitrogen lone pair, profoundly influencing its biological activity and physicochemical properties.

The principal conformations are the twin-chair (chair-chair), chair-boat, and twin-boat forms.

  • Twin-Chair (Chair-Chair) Conformation: In the unsubstituted 9-ABN, the twin-chair conformation is generally the most stable. In this arrangement, both six-membered rings adopt a low-energy chair form. This minimizes torsional strain and non-bonded interactions. X-ray crystallographic studies of derivatives often show the piperidine rings adopting chair conformations.[4]

  • Chair-Boat Conformation: The introduction of substituents, particularly at the C3 or C7 positions, can induce a shift towards a chair-boat conformation to alleviate steric strain. For instance, X-ray analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]-nonan-2-one revealed a boat-chair conformation. Similarly, certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives have been shown to adopt a chair-boat arrangement.[5]

  • Twin-Boat Conformation: The twin-boat conformation is the least stable due to significant steric hindrance and eclipsing interactions. It is generally not a major contributor to the conformational equilibrium unless compelled by complex substitution patterns.

The interplay between these forms is a critical design consideration. Modifying the scaffold can lock it into a specific conformation, which can be leveraged to optimize ligand-receptor interactions.

Caption: Conformational equilibrium of the 9-ABN scaffold.

Basicity (pKa): The Ionization Gatekeeper

The basicity of the tertiary amine is arguably the most important physicochemical property of the 9-ABN scaffold. It determines the proportion of the molecule that is protonated at physiological pH (typically ~7.4), which directly impacts solubility, membrane permeability, and the ability to form ionic interactions with biological targets.

The pKa is the pH at which the protonated (conjugate acid) and neutral forms of the amine are present in equal concentrations. For the parent 9-azabicyclo[3.3.1]nonane, the predicted pKa is approximately 11.80.[6][7] This high value indicates a strong base, meaning it will be predominantly protonated and positively charged in most biological environments.

CompoundPredicted pKaReference
9-Azabicyclo[3.3.1]nonane11.80 ± 0.20[6][7]
N-Boc-9-Azabicyclo[3.3.1]nonan-3-one-0.65 ± 0.20[8]

Table 1: Predicted pKa values for 9-ABN and a derivative.

The electronic nature of the nitrogen substituent dramatically alters basicity. For example, attaching an electron-withdrawing N-Boc protecting group significantly reduces the basicity, as reflected in the highly negative predicted pKa.[8] This principle is fundamental in synthesis and in modulating the pharmacokinetic profile of drug candidates.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values.[9] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Objective: To determine the pKa of a 9-ABN derivative.

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[10][11]

  • Sample Preparation: Prepare a ~1 mM solution of the 9-ABN compound in water or a suitable co-solvent. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[10][11]

  • Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with measurements, especially for high pKa values.[10] Immerse the calibrated pH electrode in the solution.

  • Acidification: For a basic compound like 9-ABN, first, acidify the solution to a low pH (e.g., pH 1.8-2.0) using a standardized HCl solution (e.g., 0.1 M).[11]

  • Titration: Titrate the solution by making incremental additions of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize.[10][11]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This inflection point can be determined using graphical methods or the first derivative of the titration curve.[12]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 9-ABN, the distribution coefficient (logD) is more relevant, as it considers the partition of all species (ionized and neutral) at a specific pH.

The parent 9-ABN scaffold has a computed XLogP3-AA value of 1.6, indicating moderate lipophilicity.[13] This value serves as a baseline that is modified by the addition of substituents.

CompoundComputed XLogP3-AAReference
9-Azabicyclo[3.3.1]nonane1.6[13]
9-Azabicyclo[3.3.1]nonane N-oxyl1.6[14]
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one2.2[15]

Table 2: Computed logP values for 9-ABN derivatives.

As shown in Table 2, adding a benzyl group to the nitrogen increases the calculated logP, reflecting the addition of a large, hydrophobic moiety.[15] Drug design often involves a careful balancing act: increasing lipophilicity can enhance membrane permeability and binding affinity but may also increase metabolic liability and decrease aqueous solubility.

Experimental Protocol: logD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP and logD values.[16][17]

Objective: To determine the logD7.4 of a 9-ABN derivative.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4.[17] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[17][18] This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[17]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer phases. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure the compound concentration is measurable in both phases.[19]

  • Equilibration: Cap the vial and shake it vigorously until equilibrium is reached. This can take several minutes to several hours.[16] Allowing the mixture to sit overnight is also common practice.[18]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[18]

  • Quantification: Carefully withdraw an aliquot from each phase.[18] Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

  • Calculation: Calculate the logD using the formula: logD = log ( [Compound]octanol / [Compound]buffer )

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonane scaffold is a powerful platform in drug discovery due to its rigid, well-defined three-dimensional structure. Its fundamental physicochemical properties—a defined conformational equilibrium, strong basicity, and moderate lipophilicity—provide a robust starting point for rational drug design. By understanding and manipulating these core attributes, researchers can fine-tune the ADME and pharmacodynamic profiles of novel therapeutic agents. The experimental protocols detailed herein provide a reliable framework for characterizing new derivatives, ensuring that design strategies are built on a solid foundation of empirical data. Future work will continue to explore novel substitutions and heteroatom-containing variants of the 9-ABN scaffold to access new chemical space and address challenging biological targets.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Home Sunshine Pharma. 9-azabicyclo[3.3.1]nonane CAS 280-97-7. Available from: [Link]

  • protocols.io. (2024-09-23). LogP / LogD shake-flask method. Available from: [Link]

  • Cheméo. 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6). Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Sci-Hub. crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[6][6][10]-nonan-2-one. Available from: [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane. Available from: [Link]

  • Taylor & Francis Online. SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • ACS Publications. (2020-06-18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • Lokey Lab Protocols. (2017-03-06). Shake Flask logK. Available from: [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane n-oxyl. Available from: [Link]

  • PubMed Central. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Available from: [Link]

  • Semantic Scholar. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Available from: [Link]

  • NIH. (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

  • ResearchGate. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available from: [Link]

  • PMC - NIH. Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity. Available from: [Link]

  • ResearchGate. Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. Available from: [Link]

  • ChemBK. 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane. Available from: [Link]

  • ALFA CHEMICAL. CAS:512822-27-4|N-Boc-9-Azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • FooDB. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Available from: [Link]

  • PubChem - NIH. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block for Advanced Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, a key synthetic intermediate in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications, particularly its emerging role as a rigid scaffold and linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile molecule in their synthetic strategies.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core is a conformationally restricted bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, chair-chair or chair-boat conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for the design of ligands with high affinity and selectivity for a variety of biological targets. Derivatives of this scaffold have been investigated for their potential as monoamine reuptake inhibitors for the treatment of depression and as ligands for sigma receptors.[1][2]

The title compound, Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, incorporates several key features that enhance its utility as a synthetic building block. The ethyl ester at the 3-position and the Boc-protected amine at the 7-position provide orthogonal handles for further chemical modification. This dual functionality is particularly valuable in the construction of complex molecules, such as PROTACs, where a rigid linker is often required to connect a target-binding ligand and an E3 ligase-recruiting moiety.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Weight 312.41 g/mol [5]
Molecular Formula C₁₆H₂₈N₂O₄[6]
CAS Number 1363380-89-5[6]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate (predicted)General knowledge
Melting Point Not explicitly reported; expected to be a solid at room temperature
Boiling Point Not explicitly reported
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a triplet and a quartet), the tert-butyl group of the Boc protecting group (a singlet at ~1.4 ppm), and a complex series of multiplets for the protons on the bicyclic core.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methylene and methine carbons of the ethyl group, and the carbons of the 9-azabicyclo[3.3.1]nonane skeleton.

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 313.2.

Synthesis Protocol: A Self-Validating Approach

Stage 1: Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The synthesis of the bicyclic amine core is the foundational step. A common and effective method is the double Mannich reaction.[7][8]

Synthesis_Stage_1 reagents1 Glutaraldehyde Benzylamine 3-Oxopentanedioic acid intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3,7-dione reagents1->intermediate1 Double Mannich Reaction intermediate2 Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate intermediate1->intermediate2 Reduction & Esterification reagents2 1. Wolff-Kishner Reduction (H2NNH2, KOH) 2. Esterification (EtOH, H+) product1 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate intermediate2->product1 Debenzylation reagents3 Hydrogenolysis (H2, Pd/C)

Diagram of the core synthetic pathway for the bicyclic amine.

Experimental Protocol:

  • Double Mannich Reaction: To a solution of benzylamine and 3-oxopentanedioic acid in an appropriate solvent (e.g., water or methanol), glutaraldehyde is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred at room temperature or slightly elevated temperature to drive the cyclization to completion, affording 9-benzyl-9-azabicyclo[3.3.1]nonan-3,7-dione.[2]

  • Wolff-Kishner Reduction and Esterification: The resulting dione is subjected to a Wolff-Kishner reduction using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol to reduce the keto groups. Subsequent esterification of the carboxylic acid functionality with ethanol under acidic conditions yields Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate.

  • Hydrogenolysis: The benzyl protecting group is removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst in a solvent like ethanol or methanol. This step yields the key intermediate, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate.

Stage 2: Introduction of the Amino Group

The next stage involves the introduction of an amino group at the 7-position. This can be achieved through a multi-step sequence starting from the corresponding ketone.

Synthesis_Stage_2 start2 Ethyl 9-azabicyclo[3.3.1]nonane- 3-carboxylate intermediate3 Ethyl 7-oxo-9-azabicyclo[3.3.1] nonane-3-carboxylate start2->intermediate3 Oxidation reagents4 Oxidation (e.g., RuO4) product2 Ethyl 7-amino-9-azabicyclo[3.3.1] nonane-3-carboxylate intermediate3->product2 Reductive Amination reagents5 Reductive Amination (NH3, NaBH3CN)

Diagram illustrating the introduction of the amino functionality.

Experimental Protocol:

  • Oxidation: The Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is selectively oxidized at the 7-position to the corresponding ketone, Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate. This can be achieved using a suitable oxidizing agent such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄).

  • Reductive Amination: The ketone is then converted to the primary amine via reductive amination. The ketone is treated with ammonia or a source of ammonia like ammonium acetate, followed by reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN). This yields Ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate.

Stage 3: Boc Protection

The final step is the protection of the newly introduced primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[9]

Synthesis_Stage_3 start3 Ethyl 7-amino-9-azabicyclo[3.3.1] nonane-3-carboxylate final_product Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1] nonane-3-carboxylate start3->final_product Boc Protection reagents6 Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Et3N or NaHCO3) DCM or THF

Diagram showing the final Boc protection step.

Experimental Protocol:

  • Reaction Setup: Ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: A base, such as triethylamine (Et₃N) or aqueous sodium bicarbonate, is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction and Workup: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the final product. Purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in modern drug discovery.

Rigid Scaffold for Ligand Design

The conformational rigidity of the 9-azabicyclo[3.3.1]nonane core is a significant advantage in rational drug design. By reducing the entropic penalty upon binding to a biological target, ligands incorporating this scaffold can exhibit enhanced binding affinity and selectivity. The ethyl ester and the Boc-protected amine provide versatile points for the attachment of pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner.

A Key Component of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]

The rigid 9-azabicyclo[3.3.1]nonane scaffold is an attractive component for PROTAC linkers.[3] Its well-defined three-dimensional structure can help to pre-organize the two ligands in a productive orientation for ternary complex formation, potentially leading to more potent and selective protein degradation. This compound is an ideal starting material for the synthesis of such linkers. The Boc-protected amine can be deprotected and coupled to an E3 ligase ligand, while the ethyl ester can be hydrolyzed and coupled to a target-binding ligand, or vice versa.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery. Its rigid bicyclic core and orthogonal protecting groups make it an excellent scaffold for the construction of complex and potent bioactive molecules. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their pursuit of novel therapeutics. The growing interest in conformationally restricted molecules and the rapid expansion of the PROTAC field are likely to further increase the demand for and applications of this versatile compound.

References

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
  • Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.
  • ethyl 7-(boc-amino)-9-azabicyclo[3.3.
  • ethyl 7-(boc-amino)-9-azabicyclo[3.3.
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect.
  • Linkers in PROTACs. Precise PEG.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Supporting Inform
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Experimental Procedures. The Royal Society of Chemistry.
  • Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. Smolecule.

Sources

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of N-Boc-9-azabicyclo[3.3.1]nonane Derivatives

The 9-azabicyclo[3.3.1]nonane, also known as the granatane skeleton, is a rigid bicyclic structure that serves as a vital scaffold in medicinal chemistry and drug development.[1] Its constrained conformation allows for the precise spatial orientation of functional groups, making it an attractive framework for designing ligands that target specific biological receptors with high affinity and selectivity.[1] Derivatives of this scaffold have shown promise as neuroleptic agents, anti-Parkinsonian drugs, and ligands for the dopamine transporter.[1][2]

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom (N-Boc) is a common and critical step in the synthesis of complex derivatives. This group not only prevents unwanted side reactions at the nitrogen but also significantly influences the solubility and chromatographic behavior of the molecule, facilitating purification. However, the presence of the bulky Boc group and the inherent complexity of the bicyclic system necessitate a rigorous and multi-faceted analytical approach for unambiguous structure elucidation.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the modern spectroscopic techniques and logical workflows required to confidently determine the structure, stereochemistry, and conformation of N-Boc-9-azabicyclo[3.3.1]nonane derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

The Core Strategy: An Integrated Spectroscopic Approach

The definitive structural assignment of any novel compound rarely relies on a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. For N-Boc-9-azabicyclo[3.3.1]nonane derivatives, the primary tools are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray Crystallography serving as the ultimate arbiter for absolute structure confirmation in the solid state.

The logical flow of this process is to first establish the molecular formula, then map out the atomic connectivity, and finally, determine the spatial arrangement of the atoms (stereochemistry and conformation).

cluster_start Initial Analysis cluster_elucidation Structure Elucidation Workflow cluster_nmr_details NMR Toolkit cluster_results Structural Information Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification MS Mass Spectrometry (LC-MS) Purification->MS NMR NMR Spectroscopy Purification->NMR MolFormula Molecular Formula & Weight MS->MolFormula H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 Xray X-ray Crystallography Stereochem Stereochemistry & Conformation Xray->Stereochem COSY 2D COSY H1->COSY Connectivity Atom Connectivity ('Blueprint') H1->Connectivity HSQC 2D HSQC C13->HSQC C13->Connectivity COSY->Connectivity HMBC 2D HMBC HSQC->HMBC HSQC->Connectivity HMBC->Connectivity MolFormula->Connectivity Connectivity->Xray If ambiguous Connectivity->Stereochem Final Final Confirmed Structure Stereochem->Final

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

The first step in characterizing a new molecule is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically coupled with Liquid Chromatography (LC-MS), is the gold standard for this purpose.

Causality of Experimental Choice: Electrospray Ionization (ESI) is the preferred method for this class of compounds. The basic nitrogen of the bicyclic system is readily protonated, leading to a strong signal for the molecular ion, typically observed as [M+H]⁺.

Interpreting the Data:

  • Molecular Ion Peak: The primary signal will correspond to the protonated molecule. HRMS provides a highly accurate mass measurement, allowing for the confident prediction of the elemental composition.

  • Boc Group Fragmentation: The N-Boc group is prone to characteristic fragmentation under certain MS conditions. Common losses include:

    • Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺

    • Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺ These fragmentation patterns provide a valuable diagnostic signature for the presence of the N-Boc moiety.

Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation, enhancing the ESI signal.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire data over a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

  • Data Analysis: Identify the [M+H]⁺ peak in the resulting spectrum. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

NMR Spectroscopy: Assembling the Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. A combination of 1D and 2D NMR experiments is essential for fully characterizing the N-Boc-9-azabicyclo[3.3.1]nonane core.[3]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

  • Key Diagnostic Signals:

    • Boc Group: A sharp, intense singlet integrating to 9 protons, typically found in the upfield region around 1.4-1.5 ppm .

    • Bridgehead Protons (H-1, H-5): These protons are located at the junction of the two rings and usually appear as broad multiplets between 2.8-3.5 ppm .

    • Bicyclic Ring Protons: The methylene protons (H-2, H-3, H-4, H-6, H-7, H-8) produce a complex series of overlapping multiplets, typically between 1.2-2.2 ppm .[4] The exact chemical shifts are highly dependent on the conformation and the presence of substituents.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • Key Diagnostic Signals:

    • Boc Carbonyl (C=O): A characteristic peak in the downfield region, around 154-156 ppm .

    • Boc Quaternary Carbon (C(CH₃)₃): A signal around 79-81 ppm .

    • Boc Methyl Carbons ((CH₃)₃): An intense peak around 28.5 ppm .

    • Bridgehead Carbons (C-1, C-5): Typically found between 50-60 ppm .

    • Bicyclic Ring Carbons: Methylene carbons of the rings appear in the 15-45 ppm range.

Data Presentation: Typical NMR Chemical Shifts
Atom PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)
N-Boc (C(CH₃)₃)1.4 - 1.5 (s, 9H)79 - 81
N-Boc ((CH₃)₃)-~28.5
N-Boc (C=O)-154 - 156
H-1, H-52.8 - 3.5 (m)50 - 60
Ring CH₂1.2 - 2.2 (m)15 - 45
Note: Shifts are approximate and can vary based on solvent and substitution.
2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals in the COSY spectrum indicates that they are neighbors. This is indispensable for tracing the proton connectivity through the methylene bridges of the bicyclic system.[5][6]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[5][6] It is the definitive way to assign proton signals to their corresponding carbons, resolving ambiguities from overlapping ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds.[7][8] Its power lies in its ability to:

  • Identify Quaternary Carbons: By observing correlations from nearby protons to a carbon with no attached protons.

  • Connect Structural Fragments: For example, correlations from the bridgehead protons (H-1, H-5) to the carbonyl carbon of a substituent at C-3 would unambiguously confirm its position.

  • Confirm Boc Group Placement: Correlations from the bridgehead protons to the Boc quaternary carbon and carbonyl carbon verify the protection on the ring nitrogen.

Start Acquire 1D ¹H and ¹³C Spectra AssignKnown Assign diagnostic signals (e.g., Boc group) Start->AssignKnown RunCOSY Run 2D COSY AssignKnown->RunCOSY TraceH Trace ¹H-¹H spin systems through the bicyclic rings RunCOSY->TraceH RunHSQC Run 2D HSQC TraceH->RunHSQC AssignCH Assign ¹H signals to their directly attached ¹³C RunHSQC->AssignCH RunHMBC Run 2D HMBC AssignCH->RunHMBC ConnectFrags Connect fragments via 2-3 bond ¹H-¹³C correlations (Confirm substituent positions) RunHMBC->ConnectFrags FinalStructure Propose Final Structure ConnectFrags->FinalStructure

Caption: Logical workflow for NMR-based structure elucidation.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum.

    • HMBC: Acquire an HMBC spectrum, typically optimized for a long-range coupling constant of 8 Hz, which is a good compromise for detecting both two- and three-bond correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze the spectra systematically, starting with the HSQC to assign C-H pairs, then using COSY to connect them, and finally using HMBC to piece together the entire molecular structure.

X-ray Crystallography: The Unambiguous Proof

When NMR and MS data are insufficient to resolve complex stereochemical questions, or when an absolute confirmation of the structure is required for regulatory or publication purposes, single-crystal X-ray crystallography is the definitive technique.[2]

Causality of Experimental Choice: X-ray diffraction analysis directly maps the electron density of a molecule in its crystalline state, providing a 3D model with precise bond lengths, bond angles, and torsional angles. This method is unparalleled for determining relative and absolute stereochemistry. It also provides definitive information on the solid-state conformation of the bicyclic ring system (e.g., chair-chair vs. chair-boat).[9]

Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Dissolve the purified compound in a minimal amount of a suitable solvent. Grow crystals by slow evaporation, vapor diffusion, or slow cooling of a saturated solution. A variety of solvent systems may need to be screened.

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on the diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal motion and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, high-resolution molecular structure.

Conclusion

The structure elucidation of N-Boc-9-azabicyclo[3.3.1]nonane derivatives is a systematic process that relies on the thoughtful application of modern analytical techniques. A logical workflow beginning with LC-MS to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to assemble the molecular framework, provides a robust and self-validating pathway to a confident structural assignment. For cases of ambiguity or the need for absolute stereochemical proof, single-crystal X-ray crystallography serves as the ultimate confirmation. By integrating these powerful techniques, researchers can fully characterize these pharmaceutically important molecules, paving the way for further drug discovery and development efforts.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • Sci-Hub. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO).
  • MDPI. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.
  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
  • PubMed. (n.d.). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives.
  • PMC - NIH. (n.d.). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
  • ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR.
  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1].
  • Sci-Hub. (1979). The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section B, 35(10), 2455–2458.
  • YouTube. (2021). How to Process COSY and HSQC Spectra on MestreNova.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM.
  • YouTube. (2021). Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi.
  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation.

Sources

Conformational Landscape of 9-Azabicyclo[3.3.1]nonane Ring Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane, also known as granatanine, represents a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic structure, composed of two fused piperidine rings, provides a well-defined three-dimensional orientation for substituents, making it a valuable template for the design of novel therapeutic agents. A thorough understanding of the conformational behavior of this ring system is paramount for elucidating structure-activity relationships (SAR) and for the rational design of molecules with specific biological targets. This guide provides a comprehensive technical overview of the conformational analysis of the 9-azabicyclo[3.3.1]nonane core, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Conformational Isomers of the 9-Azabicyclo[3.3.1]nonane System

The conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system is primarily dictated by the interplay of steric and electronic effects, leading to a delicate equilibrium between several possible conformations. The most significant of these are the twin-chair (chair-chair), chair-boat, and, to a lesser extent, twin-boat conformations.

The Twin-Chair (Chair-Chair) Conformation

In the absence of overriding steric constraints, the twin-chair conformation is generally the most stable arrangement for the unsubstituted 9-azabicyclo[3.3.1]nonane. In this conformation, both six-membered rings adopt a chair geometry. However, this ideal geometry is often distorted to alleviate transannular interactions, particularly the repulsion between the C3 and C7 methylene protons. This leads to a slight flattening of the chair rings. The presence of substituents, especially at the N9 position, can significantly influence the stability of this conformation.

The Chair-Boat Conformation

The chair-boat conformation, where one piperidine ring maintains a chair geometry while the other adopts a boat form, becomes a significant contributor to the conformational equilibrium, particularly in substituted derivatives.[2][3][4] The adoption of a boat conformation in one of the rings can relieve steric strain introduced by bulky substituents. For instance, the presence of an endo substituent at C3 can favor a chair-boat conformation to minimize steric clashes.[2] Intramolecular hydrogen bonding can also play a crucial role in stabilizing the chair-boat form.[5]

The Twin-Boat Conformation

The twin-boat conformation, where both rings are in a boat form, is generally considered to be of high energy and is rarely observed. Significant steric hindrance would be required to force the molecule into this conformation.

The energetic landscape of these conformers is highly dependent on the substitution pattern. The following diagram illustrates the equilibrium between the major conformations.

G cluster_0 Conformational Equilibrium Twin-Chair Twin-Chair Chair-Boat Chair-Boat Twin-Chair->Chair-Boat ΔG Twin-Boat Twin-Boat Twin-Chair->Twin-Boat High Energy Barrier Chair-Boat->Twin-Chair ΔG

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.

Part 2: Analytical Techniques for Conformational Analysis

A combination of experimental and computational methods is essential for a comprehensive conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the solution-state conformation of these bicyclic systems.[2][6][7][8]

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environment. For instance, the chemical shifts of the bridgehead protons (H1 and H5) and the axial/equatorial protons on the piperidine rings can provide diagnostic information about the ring conformation.

  • Coupling Constants (J): Vicinal (³J) and long-range coupling constants are invaluable for determining dihedral angles via the Karplus equation. This information is crucial for distinguishing between chair and boat conformations.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of protons, which can help to establish the relative stereochemistry and confirm conformational assignments.

  • Sample Preparation: Dissolve 5-10 mg of the 9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments and their chemical shifts.[2][6]

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate proton signals with their directly attached carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space, providing critical information for stereochemical and conformational assignments.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[3][4][9][10][11][12][13] This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the preferred conformation in the crystalline state.

  • Crystal Growth: Grow single crystals of the 9-azabicyclo[3.3.1]nonane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

The following diagram outlines the general workflow for conformational analysis using these techniques.

G cluster_workflow Conformational Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Analysis NMR Analysis (Solution-State) Purification->NMR_Analysis Xray_Analysis X-Ray Crystallography (Solid-State) Purification->Xray_Analysis Conformational_Assignment Conformational Assignment NMR_Analysis->Conformational_Assignment Xray_Analysis->Conformational_Assignment Computational_Modeling Computational Modeling Computational_Modeling->Conformational_Assignment

Caption: A typical workflow for the conformational analysis of novel compounds.

Computational Modeling

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT) calculations, are invaluable for predicting the relative energies of different conformers and for complementing experimental data.[1][14] These methods can provide insights into the transition states between conformers and help to rationalize the observed conformational preferences.

  • Initial Structure Generation: Build the 3D structure of the 9-azabicyclo[3.3.1]nonane derivative using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*). Calculate the single-point energy of each optimized conformer.

  • Analysis: Analyze the relative energies of the conformers to predict the most stable conformation and the conformational equilibrium. Compare the calculated geometries and NMR parameters with experimental data for validation.

Part 3: Case Studies and Data Presentation

The conformational preference of the 9-azabicyclo[3.3.1]nonane ring system is highly sensitive to the nature and stereochemistry of its substituents. Below are some illustrative examples.

CompoundSubstituent(s)Predominant ConformationAnalytical MethodReference
9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one9-Benzoyl, 3α-bromo, 2-oxoChair-BoatX-Ray Crystallography[3][4]
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one9-Phenyl, 3-oxoTwin-ChairX-Ray Crystallography[10]
9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives9-Methyl, 3β-phenyl, 2-substitutedVariesNMR and X-Ray Crystallography[9][13]
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one7-Benzyl, 3-thia, 9-oxoChair-Boat (S in boat)X-Ray Crystallography[12]
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate7-Benzyl, 3-thiaTwin-ChairX-Ray Crystallography[12]

Conclusion

The conformational analysis of the 9-azabicyclo[3.3.1]nonane ring system is a multifaceted endeavor that requires the synergistic application of advanced analytical techniques and computational methods. A profound understanding of the delicate balance between the twin-chair and chair-boat conformations, and the factors that influence this equilibrium, is critical for the design of novel molecules with desired pharmacological properties. This guide has provided a foundational framework for approaching the conformational analysis of this important heterocyclic scaffold, from fundamental principles to practical experimental and computational protocols.

References

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222–3224. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222–3224. [Link]

  • Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[2][9][9]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[2][9][9]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218–2221. [Link]

  • Berlin, K. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE. Phosphorus and Sulfur and the Related Elements, 19(1-3), 121-133. [Link]

  • Li, Y., Wang, Y., & Jian, F. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169. [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[2][9][9]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[2][9][9]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218. [Link]

  • Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society, 98(22), 6893–6901. [Link]

  • Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., ... & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3, 7-Dihetera (N, N-; N, O-; N, S-) Bicyclo [3.3. 1] Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]

  • Sidorowicz, K., Ratkiewicz, A., Nodzewska, A., & Lazny, R. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 20, 171-230. [Link]

  • Arjunan, P., Berlin, K. D., Barnes, C. L., & van der Helm, D. (1984). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 49(18), 3341–3351. [Link]

  • Juaristi, E., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758–767. [Link]

  • Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]

  • Eguchi, S., et al. (1983). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1, 1147-1152. [Link]

  • Parthiban, P., et al. (1994). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 59(9), 2415–2422. [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[2][9][9]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[2][9][9]. Semantic Scholar. [Link]

Sources

Foreword: The Enduring Relevance of the Granatane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 9-Azabicyclo[3.3.1]nonane

The 9-azabicyclo[3.3.1]nonane ring system, commonly known as the granatane scaffold, is a pivotal structural motif in organic and medicinal chemistry. As the core of granatane alkaloids, which are structural homologues of the well-known tropane alkaloids, this bicyclic framework is present in a variety of natural products.[1][2] Its rigid, three-dimensional structure has made it an attractive template for the design of novel therapeutic agents and a valuable building block in synthetic chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities, including analgesic, anesthetic, antibacterial, and antifungal properties.[3] Furthermore, the granatane framework serves as the foundation for powerful organocatalysts like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), which has emerged as a highly efficient catalyst for alcohol oxidations.[4][5]

This guide provides a comprehensive review of the principal synthetic strategies for constructing the 9-azabicyclo[3.3.1]nonane core. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of reactions to explain the mechanistic underpinnings and strategic choices that guide the synthesis of these valuable compounds. We will explore classic biomimetic approaches, modern radical and transition-metal-catalyzed methods, and strategies for achieving stereochemical control.

The Cornerstone: The Robinson-Schöpf Condensation

The most elegant and historically significant route to the 9-azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf reaction. First reported in the context of tropinone synthesis, this one-pot, multicomponent reaction is a quintessential example of a biogenetic-type synthesis, mimicking the cell's own methods for alkaloid construction.[6][7] It involves a double Mannich reaction that assembles the bicyclic core with remarkable efficiency from simple, acyclic precursors.

Mechanistic Causality

The reaction's success lies in its ability to orchestrate a sequence of thermodynamically favorable steps under mild, aqueous conditions. The process is initiated by the reaction of a primary amine, a dialdehyde (typically glutaraldehyde or a precursor), and a β-keto dicarboxylic acid (most commonly acetonedicarboxylic acid).

The key mechanistic steps are:

  • Iminium Ion Formation: The primary amine reacts with the dialdehyde to form a mono-iminium ion.

  • First Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the iminium ion.

  • Second Iminium Ion Formation & Cyclization: The second aldehyde moiety condenses with the nitrogen to form a new iminium ion, which is then attacked intramolecularly by the other enolate equivalent of the dicarboxylate, closing the second ring.

  • Decarboxylation: The resulting bicyclic structure readily undergoes decarboxylation upon gentle heating or under the reaction conditions to yield the target 9-azabicyclo[3.3.1]nonan-3-one derivative.

Robinson_Schopf cluster_reactants Reactants R_NH2 Primary Amine (R-NH2) Iminium Iminium R_NH2->Iminium Condensation Glutaraldehyde Glutaraldehyde Glutaraldehyde->Iminium Condensation ADA Acetonedicarboxylic Acid Mannich1 Mannich1 ADA->Mannich1 Nucleophilic Attack Product 9-Azabicyclo[3.3.1]nonan-3-one (Granatan-3-one) Iminium->Mannich1 Nucleophilic Attack Cyclization Cyclization Mannich1->Cyclization 2nd Iminium Formation & Ring Closure Decarboxylation Decarboxylation Cyclization->Decarboxylation Spontaneous Decarboxylation->Product

Caption: Conceptual workflow of the Robinson-Schöpf reaction.

Validated Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a robust procedure published in Organic Syntheses, providing a reliable method for producing a key intermediate for further elaboration.[8]

Step-by-Step Methodology:

  • Vessel Preparation: A jacketed, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and addition funnel is cooled to 0–10 °C.

  • Amine Addition: Water and benzylamine (0.9 equiv) are added to the flask.

  • Acidification: 18% sulfuric acid (0.65 equiv) is added slowly over 1 hour, maintaining the internal temperature between 4–8 °C. This step protonates the amine, controlling its reactivity.

  • Reactant Addition: Glutaraldehyde (50% aqueous solution, 1.0 equiv) is added, followed by acetonedicarboxylic acid (1.0 equiv), while keeping the temperature below 5 °C.

  • Buffering and Cyclization: A solution of 9% sodium acetate (0.4 equiv) is added over 1.5 hours. The acetate acts as a buffer, maintaining the optimal pH for the Mannich reaction.

  • Aging: The reaction mixture is aged at 5 °C for 20 hours and then allowed to warm to 25 °C for another 20 hours. During this time, CO₂ evolution is observed as the decarboxylation proceeds.

  • Workup and Isolation: The reaction is acidified (pH 2) to ensure the product is in its protonated, water-soluble form. The aqueous layer is washed with an organic solvent (e.g., MTBE) to remove non-basic impurities. The pH of the aqueous layer is then adjusted to 8-9 with a base (e.g., Na₂CO₃), and the deprotonated product is extracted into an organic solvent (e.g., heptane).

  • Purification: The crude product is concentrated and can be used directly or purified further by chromatography.

ReactantRoleStoichiometry
BenzylamineNitrogen Source0.9 equiv
GlutaraldehydeC4 Dialdehyde Source1.0 equiv
Acetonedicarboxylic AcidAcetonyl Dianion Equivalent1.0 equiv
Sulfuric AcidAcid Catalyst0.65 equiv
Sodium AcetateBuffer0.4 equiv
Typical Yield ~55-60% [8]

Table 1: Key components and typical yield for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Modern Strategies for Core Construction

While the Robinson-Schöpf reaction is a powerful tool, modern synthetic challenges often require alternative approaches that offer different substitution patterns, greater complexity, or stereochemical control.

Radical Translocation/Cyclization Reactions

Radical chemistry provides a potent method for forming the 9-azabicyclo[3.3.1]nonane skeleton, particularly when specific regiochemistry is desired. A key strategy involves an intramolecular hydrogen atom transfer (HAT) or translocation, followed by a regioselective cyclization.

Mechanistic Rationale: This approach typically starts with a substituted piperidine bearing an o-iodobenzoyl group and a butynyl side chain.[9]

  • Radical Generation: A radical initiator (e.g., AIBN) and a mediator (e.g., tributyltin hydride, Bu₃SnH) generate a tributyltin radical.

  • Aryl Radical Formation: The tin radical abstracts the iodine atom from the o-iodobenzoyl group, creating an aryl radical.

  • Hydrogen Atom Transfer (HAT): The aryl radical, being highly reactive, abstracts a hydrogen atom from the piperidine ring's C2 position. This 1,5-HAT is geometrically favored and transfers the radical center to the piperidine core.

  • 6-exo-dig Cyclization: The newly formed radical at C2 undergoes a highly regioselective 6-exo-dig cyclization onto the pendant alkyne. This step is kinetically favored over other potential cyclization pathways and forms the second six-membered ring.[10]

  • Radical Quenching: The resulting vinyl radical is quenched by a hydrogen atom from Bu₃SnH, regenerating the tin radical and propagating the chain reaction.

Radical_Cyclization Start 2-(Butynyl)-1-(o-iodobenzoyl) piperidine ArylRadical Aryl Radical Formation (Bu3SnH, AIBN) Start->ArylRadical HAT 1,5-Hydrogen Atom Transfer (HAT) ArylRadical->HAT PiperidineRadical Piperidine C2 Radical HAT->PiperidineRadical Cyclization 6-exo-dig Cyclization PiperidineRadical->Cyclization FinalProduct 9-Azabicyclo[3.3.1]nonane Derivative Cyclization->FinalProduct

Caption: Workflow for radical-mediated synthesis of the granatane core.

This methodology has proven effective in the synthesis of natural products like (±)-euphococcinine.[9][10] The strategic advantage is the ability to build a highly functionalized piperidine precursor and then reliably form the bicyclic system.

Transition-Metal-Catalyzed Approaches

Palladium catalysis offers a versatile entry into azabicyclic systems. A notable example is a tandem diverted Tsuji–Trost process that constructs the 2-azabicyclo[3.3.1]nonane (morphan) scaffold, a close isomer of the granatane system.[11] While not a direct synthesis of the 9-aza isomer, the principles demonstrate the power of transition metal catalysis in this area. The key sequence involves an acid-assisted C-N bond cleavage followed by a β-hydride elimination to generate a reactive diene, which then undergoes a palladium-catalyzed cyclization.[11] This highlights how seemingly off-cycle pathways can be harnessed to create complex molecular architectures.

Multicomponent Cascade Reactions

Reflecting the drive for synthetic efficiency, novel multicomponent reactions have been developed to access highly functionalized 9-azabicyclo[3.3.1]nonanes in a single step. For instance, a one-pot reaction between 3-formylchromones, enaminones, and heterocyclic ketene aminals has been shown to produce complex granatane derivatives through a complex cascade of events.[12] These methods are particularly valuable for creating libraries of compounds for drug discovery, as they rapidly generate molecular complexity from simple starting materials.

Achieving Chirality: Enantioselective Syntheses

For applications in drug development, accessing enantiomerically pure forms of the granatane scaffold is critical. Several strategies have been successfully employed.

  • Resolution of Intermediates: Racemic intermediates, such as 9-azabicyclo[3.3.1]nonane-2,6-diols, can be resolved. This can be achieved through kinetic resolution using enzymes like Candida rugosa lipase (CRL) or by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis.[13]

  • Asymmetric Catalysis: Organocatalysis has been used to construct the related morphan scaffold with high enantioselectivity (up to 92% ee). These methods typically involve a tandem asymmetric Michael addition followed by a domino annulation/aza-Michael sequence.[14]

  • Chiral Pool Synthesis: Starting from readily available chiral materials, a stereoselective domino Michael-Dieckman process can furnish a trisubstituted cyclohexane derivative with complete stereochemical control, which is then cyclized to form the second ring of the azabicyclic system.[14]

Application in Catalysis: The Synthesis of ABNO

A prominent application of the 9-azabicyclo[3.3.1]nonane core is in the preparation of the nitroxyl radical catalyst ABNO. ABNO is often more reactive than the classic TEMPO catalyst, especially for the oxidation of hindered or secondary alcohols.[4][5] Its synthesis showcases the practical utility of the granatane scaffold.

Synthetic Pathway to ABNO: The synthesis begins with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, the product of the Robinson-Schöpf reaction.[4][8]

  • Reduction: The ketone at C3 is reduced to the corresponding alcohol (e.g., using sodium borohydride).[15]

  • Dehydration: The alcohol is eliminated to form an alkene, typically by treatment with a strong acid like sulfuric acid.[8]

  • Debenzylation & Hydrogenation: The N-benzyl protecting group is removed, and the double bond is simultaneously reduced via catalytic hydrogenation (e.g., using Pd(OH)₂ on carbon under a hydrogen atmosphere). This yields the parent 9-azabicyclo[3.3.1]nonane.[8]

  • Oxidation: The secondary amine is oxidized to the corresponding stable N-oxyl radical using an oxidizing agent like urea-hydrogen peroxide catalyzed by sodium tungstate.

ABNO_Synthesis Start 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-one Reduction 1. Reduction (e.g., NaBH4) Start->Reduction Alcohol 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-ol Reduction->Alcohol Dehydration 2. Dehydration (e.g., H2SO4) Alcohol->Dehydration Alkene 9-Benzyl-9-azabicyclo[3.3.1] non-2-ene Dehydration->Alkene Hydrogenation 3. Hydrogenation (H2, Pd(OH)2/C) Alkene->Hydrogenation Parent 9-Azabicyclo[3.3.1] nonane Hydrogenation->Parent Oxidation 4. Oxidation (Urea-H2O2, Na2WO4) Parent->Oxidation ABNO ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl) Oxidation->ABNO

Caption: Multi-step synthesis of the ABNO organocatalyst.

Conclusion

The synthesis of the 9-azabicyclo[3.3.1]nonane scaffold is a mature yet continually evolving field of organic chemistry. The Robinson-Schöpf reaction remains a remarkably efficient and elegant cornerstone for accessing the fundamental granatan-3-one structure. However, the demands of modern medicinal chemistry and total synthesis have spurred the development of sophisticated alternatives, including radical cyclizations and multicomponent cascades, which provide access to diverse and complex substitution patterns. Furthermore, robust strategies for achieving enantiocontrol have solidified the role of this scaffold in the development of chiral drugs and ligands. From its roots in biomimetic alkaloid synthesis to its modern application in organocatalysis, the 9-azabicyclo[3.3.1]nonane system continues to be a scaffold of immense synthetic and practical importance.

References

  • Kim, N. R., Peregrino-Uriarte, O. A., Chavez, B. G., Stewart, C. N., Jr, & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]

  • SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Ikeda, M., et al. (1997). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 209-214. [Link]

  • Kim, N. R., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • da Silva, G. V. J., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 28-41. [Link]

  • Kim, N. R., Peregrino-Uriarte, O. A., Chavez, B. G., Stewart, C. N., Jr, & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed. [Link]

  • Sirasani, G., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 22-41. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2015). ResearchGate. [Link]

  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6840–6845. [Link]

  • Three proposed hypothetical routes to the production of granatane... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Arulkumaran, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(2), 235-243. [Link]

  • Foley, D. A., et al. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Chemistry – A European Journal, 26(61), 14330-14334. [Link]

  • ChemInform Abstract: A New Entry to 9-Azabicyclo[3.3.1]nonanes... (n.d.). Request PDF. Retrieved January 20, 2026, from [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016).
  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Robinson-Schöpf reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. (2015). ResearchGate. [Link]

  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. (2024). Journal of Natural Products. [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)... (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. (2011).
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Electrochemical approaches, 9-azabicyclo[3.3.1]nonane N -oxyl (ABNO) catalysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

    • Chiral modification of adamantane. Shibuya, M.; Taniguchi, T... (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Tropinone. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-azabicyclo[3.3.1]nonane framework is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which are crucial for designing selective and potent therapeutic agents. This technical guide provides a comprehensive overview of a particularly valuable derivative, Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (Chemical Formula: C₁₆H₂₈N₂O₄). We will delve into its synthesis, detailed characterization, and its significant potential as a versatile building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of complex scaffolds in drug discovery.

The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The bicyclo[3.3.1]nonane ring system and its heteroatomic analogues, such as the 9-azabicyclo[3.3.1]nonane core, are classified as "privileged scaffolds" in drug discovery. Their rigid, chair-chair or chair-boat conformational arrangements allow for the precise spatial positioning of functional groups, which is essential for high-affinity and selective interactions with biological targets. This conformational restriction reduces the entropic penalty upon binding to a receptor or enzyme active site, often leading to enhanced potency.

Derivatives of this scaffold are found in a variety of biologically active natural products and synthetic molecules, exhibiting a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antimalarial properties[1]. The incorporation of the nitrogen atom at the 9-position introduces a key site for further functionalization and can also influence the overall physicochemical properties of the molecule, such as solubility and basicity.

Synthesis of this compound

A plausible and efficient synthetic route to the title compound commences from the commercially available precursor, ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate. The synthesis involves a two-step sequence: a stereoselective reductive amination followed by Boc-protection of the resulting amino group.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G start Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate reductive_amination Reductive Amination start->reductive_amination 1. NH4OAc, NaBH3CN 2. Methanol boc_protection Boc-Protection reductive_amination->boc_protection Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA), Dichloromethane (DCM) final_product This compound boc_protection->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

This step aims to convert the ketone functionality into a primary amine with a defined stereochemistry. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical; it is mild enough to selectively reduce the iminium ion intermediate formed in situ, minimizing the reduction of the starting ketone.

  • To a solution of ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to a pH of ~10-11 and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate. This intermediate is often used in the next step without further purification.

Step 2: Boc-Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the newly formed amine. It is stable under a wide range of reaction conditions and can be readily removed under mild acidic conditions.

  • Dissolve the crude ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate from the previous step in dichloromethane (DCM).

  • Add triethylamine (TEA) (2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical and spectroscopic data, based on the analysis of a closely related constitutional isomer.

PropertyExpected Value
Chemical Formula C₁₆H₂₈N₂O₄
Molecular Weight 312.41 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.12 (q, 2H), ~3.80 (br s, 1H), ~3.50 (br s, 1H), ~2.90 (m, 2H), ~2.20-1.80 (m, 8H), 1.44 (s, 9H), ~1.25 (t, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~175.0, ~155.0, ~79.0, ~60.5, ~50.0, ~48.0, ~40.0, ~35.0, ~30.0, 28.4, ~14.2
IR (KBr, cm⁻¹) ~3350 (N-H stretch), ~2950 (C-H stretch), ~1730 (C=O, ester), ~1690 (C=O, carbamate), ~1170 (C-O stretch)
Mass Spec (ESI-MS) m/z: 313.2 [M+H]⁺, 335.2 [M+Na]⁺

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of three key functional groups that can be selectively manipulated:

  • The Boc-protected amine: The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be functionalized in numerous ways, such as through amide bond formation, reductive amination, or arylation reactions.

  • The ethyl ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, for instance, in the formation of amides or esters with other molecules of interest.

  • The bridgehead nitrogen: The nitrogen at the 9-position can be alkylated or acylated to introduce additional diversity into the scaffold.

This trifunctional nature allows for the divergent synthesis of libraries of compounds for screening against various biological targets. The rigid 9-azabicyclo[3.3.1]nonane core serves to present the appended functionalities in well-defined spatial orientations, which can be crucial for achieving high target affinity and selectivity.

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as monoamine reuptake inhibitors for the treatment of central nervous system disorders[2]. The constrained nature of this scaffold is particularly advantageous in designing ligands for receptors and ion channels where a specific three-dimensional pharmacophore is required for activity.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis from a readily available precursor is straightforward, and its trifunctional nature provides a versatile platform for the creation of diverse molecular architectures. The inherent conformational rigidity of the 9-azabicyclo[3.3.1]nonane scaffold makes this compound and its derivatives highly attractive for the development of potent and selective modulators of a wide range of biological targets. This technical guide provides the foundational knowledge for the synthesis, characterization, and rational application of this valuable chemical entity in drug discovery programs.

References

  • Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996 , 96 (8), 3147–3176. [Link]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2015. [Link]

  • US Patent 7,868,017 B2, 9-azabicyclo[3.3.
  • Kappe, C. O.; Van der Eycken, E. Microwaves in Heterocyclic Chemistry. In Microwave-Assisted Synthesis of Heterocycles; Springer, 2006; pp 1–13. [Link]

  • Roy, N.; Das, R.; Paira, R.; Paira, P. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Adv., 2023 , 13, 25569-25603. [Link]

  • Palkó, M. Syntheses and transformations of alicyclic y0-amino acid derivatives. PhD Thesis, University of Szeged, 2004. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of Ethyl 7-(tert-butoxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, a key chemical intermediate for pharmaceutical research and development. We explore the strategic importance of its rigid, conformationally constrained bicyclic framework, which is a privileged scaffold in medicinal chemistry. The presence of orthogonally protected functional groups—a Boc-protected amine and an ethyl ester—at opposite ends of the scaffold allows for controlled, sequential chemical modifications. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and application-focused guidance to leverage this intermediate in the synthesis of novel, biologically active compounds.

Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton is a highly valued structural motif in modern drug discovery.[1][2] Its rigid, chair-chair or chair-boat conformation reduces the conformational flexibility of molecules that contain it. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. This "privileged scaffold" is found at the core of numerous bioactive natural products and synthetic pharmaceuticals, including therapeutics targeting psychotic and neurodegenerative disorders, as well as ligands for sigma and opioid receptors.[2][3][4]

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1363380-89-5) is a particularly strategic derivative of this scaffold. It presents two key points for chemical diversification:

  • A C-7 Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[5][6] Its facile removal under acidic conditions unmasks a secondary amine, ready for subsequent functionalization.

  • A C-3 Ethyl Ester: This functionality can be hydrolyzed to a carboxylic acid or serve as a handle for other transformations, providing a second, independent site for modification.

The spatial separation and orthogonal nature of these two functional groups make this intermediate an ideal building block for creating libraries of complex molecules, such as linkers for antibody-drug conjugates (ADCs) or PROTACs, and for exploring structure-activity relationships (SAR) in a defined three-dimensional space.[]

cluster_main This compound cluster_labels mol mol ester C-3 Ethyl Ester (Modification Site 2) boc C-7 Boc-Protected Amine (Modification Site 1) scaffold Rigid 9-Azabicyclo[3.3.1]nonane Core p1 p1->ester p2 p2->boc p3 p3->scaffold

Caption: Key functional regions of the title intermediate.

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.

PropertyValue
CAS Number 1363380-89-5[8][9]
Molecular Formula C₁₆H₂₈N₂O₄[8]
Molecular Weight 312.41 g/mol [8]
Appearance Typically an off-white to white solid
Storage Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this intermediate is realized through a series of fundamental organic transformations. The following protocols are designed to be self-validating, with explanations of the chemical principles guiding each step.

Protocol 1: N-Boc Deprotection of the C-7 Amino Group

The selective removal of the Boc protecting group is the most common first step to enable further functionalization at the C-7 position. Acid-catalyzed cleavage is the standard and most efficient method.[10]

Causality and Mechanism: The reaction proceeds via protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., TFA). This weakens the tert-butyl-oxygen bond, leading to its cleavage to form the highly stable tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is protonated by the acid to form an ammonium salt.[10] The use of a scavenger like triethylsilane can be beneficial if the substrate is sensitive to alkylation by the liberated tert-butyl cation.

G Workflow: N-Boc Deprotection start_node Start: Boc-Protected Intermediate step1_node Dissolve in Anhydrous DCM start_node->step1_node step2_node Cool to 0 °C (Controls Exotherm) step1_node->step2_node step3_node Add Trifluoroacetic Acid (TFA) (e.g., 4 eq.) step2_node->step3_node step4_node Stir at 0 °C to RT (Monitor by TLC/LC-MS) step3_node->step4_node step5_node Concentrate in vacuo (Removes excess TFA/DCM) step4_node->step5_node step6_node Azeotrope with Toluene (Optional) (Ensures complete TFA removal) step5_node->step6_node end_node Product: Amine-TFA Salt (Ready for next step) step6_node->end_node G Workflow: Deprotection and Amide Coupling cluster_coupling Amide Coupling Protocol start_node Start: Boc-Protected Intermediate step1_node Protocol 1: N-Boc Deprotection start_node->step1_node step2_node Result: Amine-TFA Salt step1_node->step2_node step3_node Dissolve Amine Salt, R-COOH, and Coupling Reagent (e.g., HBTU) in DMF or DCM step2_node->step3_node step4_node Add Base (e.g., DIPEA) (Neutralizes salt, drives reaction) step3_node->step4_node step5_node Stir at RT (Monitor by TLC/LC-MS) step4_node->step5_node step6_node Aqueous Workup & Extraction step5_node->step6_node step7_node Purification (Column Chromatography) step6_node->step7_node end_node Final Product: C-7 Functionalized Amide step7_node->end_node

Sources

Boc deprotection protocols for 7-amino-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Manual for the Boc Deprotection of 7-Amino-9-Azabicyclo[3.3.1]nonane

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid, bicyclic amine structure that serves as a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Specifically, the 7-amino substituted variant is a key intermediate for synthesizing a range of biologically active molecules. To facilitate multi-step syntheses, the primary amino group at the 7-position is commonly protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is favored for its stability under a wide array of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation[1].

This document provides a detailed guide for researchers and drug development professionals on the effective removal of the Boc protecting group from 7-amino-9-azabicyclo[3.3.1]nonane. We will explore the underlying chemical principles, present two robust, field-proven protocols, and offer insights into optimizing the deprotection step to ensure high yield and purity of the target amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate[2]. The process is highly efficient due to the formation of stable intermediates and byproducts. The mechanism proceeds through several key steps[3][4]:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step increases the electrophilicity of the carbonyl carbon[5][6].

  • Cleavage and Cation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is energetically favorable as it generates a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate[7][8].

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes into the free amine and carbon dioxide gas[1][4]. The evolution of CO2 is a thermodynamic driving force for the reaction.

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt), which is typically the isolated product[3].

A critical consideration is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites in the molecule or solvent. To mitigate this, especially with sensitive substrates, a "scavenger" such as anisole or thioanisole is often added to trap the cation[7][9].

Key Considerations for Deprotection

The inherent stability of the azabicyclic framework allows for selective Boc deprotection without compromising the core structure[10]. However, the choice of acid and solvent system is critical and depends on the overall molecular structure and desired final salt form.

  • Acid Strength: Strong acids are required for efficient cleavage. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents[2][11]. While effective, TFA can be corrosive and environmentally persistent[8].

  • Solvent: The solvent must be inert to the strong acid and capable of dissolving the starting material. Dichloromethane (DCM) is frequently used with TFA[6][12], while 1,4-dioxane or methanol are common choices for HCl[11][13][14]. Ethers like dioxane should be used with caution as strong acids can potentially cleave them[15].

  • Temperature: Most Boc deprotections proceed efficiently at room temperature, often within 1 to 4 hours[13][16]. In some cases, cooling to 0°C at the start can help control any initial exotherm.

  • Work-up and Isolation: The strategy for isolating the product depends on the protocol. With TFA/DCM, the solvent and excess acid are typically removed in vacuo. With HCl in dioxane, the resulting hydrochloride salt often precipitates from the solution, simplifying isolation via filtration[17].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of tert-butyl (9-azabicyclo[3.3.1]nonan-7-yl)carbamate.

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common for solution-phase synthesis, utilizing a volatile acid and solvent that are easily removed.

Materials:

  • Boc-protected 7-amino-9-azabicyclo[3.3.1]nonane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Anisole or thioanisole (scavenger)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • If the substrate contains other sensitive functional groups (e.g., indoles, methoxy groups), add a scavenger like anisole (1.0–2.0 eq).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10–20 eq, typically 25-50% v/v) to the stirred solution[12][17].

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To precipitate the amine trifluoroacetate salt, add a sufficient amount of cold diethyl ether to the resulting oil/residue and triturate.

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol B: Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is widely used and is particularly advantageous for generating the hydrochloride salt of the amine, which is often a stable, crystalline solid that precipitates directly from the reaction mixture.

Materials:

  • Boc-protected 7-amino-9-azabicyclo[3.3.1]nonane

  • 4 M HCl in 1,4-Dioxane (commercially available or prepared)

  • Methanol or Dichloromethane (optional, for solubility)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the Boc-protected amine (1.0 eq).

  • Add a minimal amount of an anhydrous solvent like DCM or methanol if the substrate is not readily soluble in dioxane.

  • Add the solution of 4 M HCl in 1,4-dioxane (10–20 eq of HCl) to the substrate[13][14].

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt should begin to form.

  • Allow the reaction to stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS. For monitoring, take a small aliquot, quench with a basic solution (e.g., sat. NaHCO3), extract with an organic solvent, and spot on a TLC plate.

  • Once the reaction is complete, if a thick slurry has formed, dilute the mixture with diethyl ether to facilitate filtration.

  • Collect the precipitated 7-amino-9-azabicyclo[3.3.1]nonane dihydrochloride salt by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the white solid product under high vacuum.

Comparative Summary of Protocols

ParameterProtocol A: TFA in DCMProtocol B: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Time Typically 1–4 hoursTypically 2–16 hours
Temperature 0°C to Room TemperatureRoom Temperature
Work-up Evaporation of volatilesPrecipitation and filtration
Product Form Trifluoroacetate saltHydrochloride salt
Advantages Fast reaction times; volatile reagents are easily removed[6].Product often precipitates, simplifying isolation; yields a common and stable salt form[5][17].
Disadvantages TFA is highly corrosive; scavenger may be needed; work-up can result in an oil that is hard to solidify[8][9].Can have longer reaction times; requires anhydrous conditions; dioxane is a suspected carcinogen[15].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient acid or reaction time.Add more acid or increase the reaction time. Gently warming the reaction (e.g., to 40°C) can also increase the rate, but should be done cautiously.
Steric hindrance around the Boc group.Switch to a stronger deprotection condition, such as neat TFA, or increase the reaction time.
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture at the beginning of the procedure[7][9].
Product is an Oil/Gummy Solid The amine salt is hygroscopic or amorphous.Co-evaporate the product with a non-polar solvent like toluene to remove residual water or acid. Attempt precipitation from different solvent systems (e.g., DCM/hexane, EtOAc/heptane).
Low Yield Product loss during work-up.If the product salt has some solubility in the washing solvent (diethyl ether), minimize the volume of solvent used for washing and ensure it is cold.
Mechanical loss during filtration.Ensure complete precipitation by adding a co-solvent like diethyl ether and allowing sufficient time for the solid to form before filtration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Boc deprotection of 7-amino-9-azabicyclo[3.3.1]nonane.

Boc_Deprotection_Workflow sub Start: Boc-Protected 7-Amino-9-azabicyclo[3.3.1]nonane reagent Add Acidic Reagent (TFA/DCM or HCl/Dioxane) sub->reagent react Stir at Room Temperature (1-16 hours) reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up monitor->workup Reaction Complete iso_a Protocol A: Evaporation & Precipitation workup->iso_a iso_b Protocol B: Direct Filtration workup->iso_b product Isolate Product: Amine Salt iso_a->product iso_b->product

Caption: General workflow for Boc deprotection.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9, 291–293. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids for Boc Deprotection. Reagent Guides. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Reagent Guides. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Riente, P., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4479. [Link]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

Sources

The Versatile Scaffold: Application of 9-Azabicyclo[3.3.1]nonane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane skeleton, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituents, enabling precise interactions with biological targets and often leading to compounds with high affinity and selectivity. This guide offers an in-depth exploration of the synthesis and application of 9-azabicyclo[3.3.1]nonane derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind their use in contemporary drug discovery.

The Structural Advantage of the 9-Azabicyclo[3.3.1]nonane Core

The conformational rigidity of the 9-azabicyclo[3.3.1]nonane ring system, which typically adopts a chair-chair conformation, is a key determinant of its utility. This fixed geometry reduces the entropic penalty upon binding to a target protein, often resulting in enhanced binding affinity. Furthermore, the bicyclic nature of the scaffold allows for the precise spatial projection of functional groups in multiple vectors, facilitating the exploration of complex pharmacophores. This is a significant advantage over more flexible acyclic or monocyclic structures.

I. Synthesis of the 9-Azabicyclo[3.3.1]nonane Core: The Robinson-Schöpf Condensation

A cornerstone in the synthesis of the 9-azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf condensation. This biomimetic, one-pot reaction provides an efficient route to the bicyclic ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (pseudopelletierine), a key intermediate for many derivatives.[1] The reaction involves a double Mannich reaction between a dialdehyde (or its precursor), a primary amine, and acetonedicarboxylic acid.[1]

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol details the synthesis of a versatile intermediate where the N-benzyl group can be later removed via hydrogenolysis.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • Hydrochloric acid (5N)

  • Diethyl ether

  • Water (deionized)

Procedure: [2]

  • In a suitable reaction vessel, combine glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) and cool the mixture to 0°C.

  • To the cooled solution, add 3-oxopentanedioic acid (2.4 mol).

  • Slowly add a solution of sodium acetate (79.7 g in 797 mL water). An orange precipitate will form.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Cool the mixture to room temperature and let it stand for 24 hours.

  • Acidify the reaction mixture to pH 2 with 5N hydrochloric acid.

  • Wash the aqueous mixture with diethyl ether (2 x 500 mL) to remove organic impurities. The product remains in the aqueous layer.

Causality of Experimental Choices:

  • Biomimetic Approach: The Robinson-Schöpf reaction mimics the biosynthesis of tropane alkaloids, making it a highly efficient and atom-economical method for constructing the bicyclic core.[1]

  • pH Control: The reaction is highly pH-dependent. The initial acidic conditions facilitate the formation of the Mannich reaction intermediates, while the subsequent addition of sodium acetate buffers the solution to a pH optimal for the cyclization to occur.[1]

  • N-Benzyl Protecting Group: The benzyl group is a robust protecting group for the nitrogen atom that is stable to the reaction conditions and can be readily removed in a subsequent step to allow for further derivatization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Glutaraldehyde Glutaraldehyde Mannich_Reaction Double Mannich Reaction (Robinson-Schöpf Condensation) Glutaraldehyde->Mannich_Reaction Benzylamine Benzylamine Benzylamine->Mannich_Reaction Acetone_dicarboxylic_acid Acetonedicarboxylic Acid Acetone_dicarboxylic_acid->Mannich_Reaction Bicyclic_Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Mannich_Reaction->Bicyclic_Ketone One-pot synthesis

Caption: Synthetic workflow for the Robinson-Schöpf condensation.

II. Applications in Drug Discovery: Targeting the Central Nervous System

9-Azabicyclo[3.3.1]nonane derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly as monoamine reuptake inhibitors.[3][4] By blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, these compounds can alleviate symptoms of depression, anxiety, and other neurological disorders.[3][4]

Application Example: Monoamine Reuptake Inhibition

Derivatives of 9-azabicyclo[3.3.1]nonane have been designed to selectively or non-selectively inhibit the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Their rigid structure allows for the optimization of interactions with the binding pockets of these transporters.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of test compounds on monoamine transporters using radiolabeled substrates in cells expressing the specific transporter.[5]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Krebs-Henseleit buffer (KHB)

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Test compounds (9-azabicyclo[3.3.1]nonane derivatives)

  • Unlabeled blockers for non-specific uptake (e.g., mazindol for DAT/NET, paroxetine for SERT)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure: [5]

  • Culture the HEK293 cells expressing the transporter of interest in 96-well plates.

  • On the day of the assay, wash the cells with KHB.

  • Prepare serial dilutions of the test compounds in KHB.

  • Add the test compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • To determine non-specific uptake, add a high concentration of an unlabeled blocker to a set of wells.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate the plates at 37°C for a specified time (e.g., 10-20 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Expertise & Experience:

  • Choice of Cell Line: HEK293 cells are commonly used as they are easy to transfect and provide a clean background for expressing a single transporter type, thus avoiding confounding activities from other transporters.

  • Radiolabeled Substrates: The use of tritiated neurotransmitters provides a highly sensitive and direct measure of transporter activity.

  • IC50 Determination: The IC50 value is a critical parameter for structure-activity relationship (SAR) studies, allowing for the quantitative comparison of the potency of different derivatives and guiding the optimization of the lead compound.

III. Antiviral Applications of 9-Azabicyclo[3.3.1]nonane Derivatives

The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for the development of antiviral agents. For instance, diazabicyclo analogues of Maraviroc, an HIV entry inhibitor, have been synthesized and evaluated.[6] These compounds aim to block the interaction between the viral envelope protein and host cell co-receptors.

Protocol 3: HIV-1 Neutralization Assay

This protocol is used to assess the ability of a compound to inhibit the entry of HIV-1 into target cells.[7]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • HIV-1 pseudovirus (engineered to express a specific envelope protein)

  • Test compounds (9-azabicyclo[3.3.1]nonane derivatives)

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure: [7]

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the HIV-1 pseudovirus with the test compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Remove the medium and lyse the cells.

  • Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Calculate the percentage of neutralization and determine the IC50 value.

Trustworthiness of the Protocol:

This assay is self-validating through the inclusion of several controls:

  • Cell Viability Control: To ensure the observed reduction in luciferase activity is due to viral inhibition and not cytotoxicity of the compound.

  • Virus Control (no compound): Represents 100% infection.

  • Cell Control (no virus): Represents the background luminescence.

IV. Applications in Oncology: Targeting Sigma-2 Receptors

Sigma-2 receptors are overexpressed in various tumor cell lines, making them an attractive target for cancer diagnosis and therapy.[8][9] 9-Azabicyclo[3.3.1]nonane derivatives have been developed as potent and selective sigma-2 receptor ligands.[8][9]

Protocol 4: Sigma-2 Receptor Binding Assay

This protocol measures the affinity of a test compound for the sigma-2 receptor using a radioligand competition assay.[10][11]

Materials:

  • Rat liver membrane homogenates (a rich source of sigma-2 receptors)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compounds

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Glass fiber filters

  • Scintillation counter

Procedure: [10][11]

  • In a 96-well plate, combine the rat liver membrane homogenate, [³H]-DTG, and (+)-pentazocine.

  • Add serial dilutions of the test compound.

  • Incubate at room temperature for 120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value for the test compound.

G cluster_workflow Sigma-2 Receptor Binding Assay Workflow cluster_output Output Start Prepare Assay Plate: - Rat Liver Homogenate - [³H]-DTG (Radioligand) - (+)-Pentazocine (Sigma-1 Blocker) Add_Compound Add Serial Dilutions of 9-Azabicyclo[3.3.1]nonane Derivative Start->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate Ki Value Measure->Analyze Ki_Value Binding Affinity (Ki) Analyze->Ki_Value

Caption: Experimental workflow for the sigma-2 receptor binding assay.

V. Quantitative Data Summary

The following table summarizes representative quantitative data for various 9-azabicyclo[3.3.1]nonane derivatives in different biological assays.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Phenyl-substituted derivativesMonoamine TransportersReuptake Inhibition10-100 nM[3]
Diazabicyclo analoguesHIV-1 Co-receptorViral Neutralization1-10 µM[6]
Phenylcarbamate derivativesSigma-2 ReceptorRadioligand Binding0.82 nM (Ki)[9]
Granisetron5-HT3 ReceptorRadioligand Binding~1 nM (Ki)[12]

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold represents a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. Its inherent structural rigidity and three-dimensional character provide a solid foundation for developing potent and selective ligands for a diverse range of biological targets. The synthetic accessibility of this core, primarily through the robust Robinson-Schöpf condensation, further enhances its appeal in medicinal chemistry. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers aiming to leverage the unique properties of 9-azabicyclo[3.3.1]nonane derivatives in their drug discovery endeavors.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 251-273. Retrieved January 19, 2024, from [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021, October). Retrieved January 19, 2024, from [Link]

  • GRANISETRON - New Drug Approvals. (2013). Retrieved January 19, 2024, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved January 19, 2024, from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 251-273. Retrieved January 19, 2024, from [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. Retrieved January 19, 2024, from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2016). MedChemComm, 8(1), 139-147. Retrieved January 19, 2024, from [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. (2011). Google Patents.
  • Abate, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Retrieved January 19, 2024, from [Link]

  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013). European Patent Office. Retrieved January 19, 2024, from [Link]

  • Method for preparing granisetron hydrochloride from high tropine alkanamine. (n.d.). Eureka.
  • 9-azabicyclo[3.3.1]nonane derivatives. (2011). Google Patents.
  • Duan, Y. G., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. Retrieved January 19, 2024, from [Link]

  • Xu, J., et al. (2005). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Retrieved January 19, 2024, from [Link]

  • Zeng, C., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. Retrieved January 19, 2024, from [Link]

  • Shen, L., et al. (2009). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. NIH. Retrieved January 19, 2024, from [Link]

  • Daelemans, D., et al. (2006). A time-of–drug addition approach to target identification of antiviral compounds. PMC. Retrieved January 19, 2024, from [Link]

  • Process for preparing granisetron and its salt. (2003). Google Patents.
  • Monoamine neurotransmitter reuptake inhibition and release assay. (2019). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (2022). Retrieved January 19, 2024, from [Link]

  • New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. (2021). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved January 19, 2024, from [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2011). PMC. Retrieved January 19, 2024, from [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2012). PubMed Central. Retrieved January 19, 2024, from [Link]

  • Bicyclo[3.3.1]nonanes | Ehrlich Ascites Carcinoma Cell Line | Trypan Blue | MTT Assay | Methoxy Group Activity. (2014). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2024, from [Link]

  • Robinson-Schöpf reaction. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. (2017). Scirp.org. Retrieved January 19, 2024, from [Link]

  • C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. (2016). ACS Publications. Retrieved January 19, 2024, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 19, 2024, from [Link]-assay)

Sources

Application Note: Asymmetric Synthesis of Chiral 9-Azabicyclo[3.3.1]nonane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a conformationally restricted, three-dimensional motif of significant interest in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure provides a unique platform for the spatial presentation of functional groups, making it an attractive building block for developing novel therapeutic agents.[3][4] However, the construction of this bridged bicyclic system in an enantiomerically pure form presents a considerable synthetic challenge due to inherent angular and torsional strains. This guide provides an in-depth overview of key asymmetric strategies, explains the rationale behind experimental choices, and offers a detailed protocol for researchers engaged in drug discovery and organic synthesis.

The Strategic Imperative for Asymmetry

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, access to enantiopurified 9-azabicyclo[3.3.1]nonane cores is critical for elucidating structure-activity relationships (SAR) and developing potent, selective therapeutics. The synthesis of these scaffolds has evolved from classical resolution and stoichiometric chiral pool approaches to more elegant and efficient catalytic asymmetric methods. This note explores four powerful strategies: enzymatic desymmetrization, chiral auxiliary-assisted synthesis, organocatalysis, and transition-metal catalysis.

Strategic_Approaches cluster_strategies Asymmetric Methodologies Start Prochiral or Racemic 9-ABN Precursor Enzymatic Enzymatic Resolution/ Desymmetrization Start->Enzymatic High Selectivity Mild Conditions Auxiliary Chiral Auxiliary Induction Start->Auxiliary Stoichiometric Control Organo Organocatalysis Start->Organo Metal-Free Cascade Reactions Metal Transition-Metal Catalysis Start->Metal High Efficiency Atom Economy End Enantiopure Chiral 9-ABN Building Block Enzymatic->End Auxiliary->End Organo->End Metal->End

Figure 1: Overview of primary strategies for the asymmetric synthesis of 9-azabicyclo[3.3.1]nonane (9-ABN) cores.

Field-Proven Asymmetric Methodologies

Strategy 1: Enzymatic Kinetic Resolution and Desymmetrization

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral building blocks.[5] Enzymes, particularly lipases, operate under mild conditions and can differentiate between enantiomers of a racemic substrate or stereotopic groups of a meso compound with remarkable precision.

  • Causality & Mechanism: This strategy leverages the inherent chirality of an enzyme's active site. In a kinetic resolution, one enantiomer of a racemic mixture is preferentially acylated (or hydrolyzed), allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material). For a meso precursor, such as N-protected meso-9-azabicyclo[3.3.1]nonanediol, the enzyme selectively acylates one of the two enantiotopic hydroxyl groups, effectively breaking the compound's symmetry to yield a chiral, mono-acylated product.[5]

  • Trustworthiness & Validation: The success of this method is quantified by the enantiomeric excess (ee) of the product and the conversion rate. Lipases from Candida rugosa (CRL) and Humicola lanuginosa have proven effective in these resolutions.[5][6] The synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione has been accomplished via kinetic resolution of the corresponding diol, demonstrating the utility of this approach for creating valuable chiral synthons.[6]

Strategy 2: Chiral Auxiliary-Assisted Diastereoselective Synthesis

When catalytic methods are challenging, the use of a stoichiometric chiral auxiliary provides a robust and predictable method for controlling stereochemistry. The auxiliary is covalently attached to the substrate, directs a stereoselective transformation, and is subsequently cleaved.

  • Causality & Mechanism: The auxiliary imposes a rigid conformational bias on the substrate, creating a sterically differentiated environment that forces an incoming reagent to attack from a specific trajectory. A prime example is the synthesis of the indole-fused 9-azabicyclo[3.3.1]nonane core found in macroline-type alkaloids.[7][8] In this route, a chiral auxiliary-assisted asymmetric transfer hydrogenation (CAATHy) was employed to install a key stereocenter at C-5 with a high diastereomeric ratio (up to 95:5 dr).[7][8]

  • Trustworthiness & Validation: This method is highly reliable, as the stereochemical outcome is directly controlled by the well-defined structure of the auxiliary. The diastereomeric ratio (dr), easily measured by NMR or chromatography, serves as a direct validation of the method's efficacy. While not atom-economical due to the stoichiometric use of the auxiliary, its predictability makes it invaluable for complex targets.

Strategy 3: Organocatalytic Asymmetric Cascade Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the cost and potential toxicity of transition metals.[9] This field has enabled the development of elegant cascade reactions that construct complex molecular architectures in a single step.

  • Causality & Mechanism: A chiral organocatalyst (e.g., a chiral amine, phosphonium salt, or thiourea) interacts with the substrate(s) to form transient, chiral intermediates (like enamines or iminiums) that react with high stereoselectivity. An innovative metal-free relay catalysis strategy has been developed to construct aryl-fused azabicyclo[3.3.1]nonanes.[3] In this process, a chiral phosphonium/thiourea catalyst first mediates an asymmetric 1,3-dipolar cycloaddition. A subsequent Lewis acid-promoted ring-opening and intramolecular Friedel-Crafts-type cyclization yields the final bridged product with excellent stereocontrol.[3]

  • Trustworthiness & Validation: The enantiomeric excess (ee) of the final product is the primary metric for success. The self-validating nature of this protocol lies in its ability to generate multiple stereocenters in a predictable fashion through a cascade mechanism, where the stereochemistry of the first step dictates the subsequent transformations.

Organocatalytic_Cascade cluster_0 Catalytic Cycle cluster_1 Stoichiometric Transformation S1 2-Vinylindole Int1 [Catalyst-Substrate] Complex S1->Int1 S2 Azomethine Ylide S2->Int1 Cat Chiral Phosphonium Salt Catalyst Cat->Int1 Forms LA Lewis Acid (BF3•Et2O) Int2 Intermediate 33 (Cycloadduct) Int1->Int2 1,3-Dipolar Cycloaddition Int2->Cat Releases Int3 Iminium Intermediate 34 Int2->Int3 Ring Opening LA->Int2 Product Chiral Aryl-Fused 9-ABN Int3->Product Intramolecular Friedel-Crafts

Figure 2: Logical workflow for the organocatalytic relay cascade synthesis of aryl-fused 9-azabicyclo[3.3.1]nonanes.[3]

Strategy 4: Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering high catalytic turnover and enantioselectivity.[9] Chiral ligands, when coordinated to a metal center like rhodium or palladium, create a highly effective asymmetric environment.

  • Causality & Mechanism: The chiral ligand-metal complex orchestrates the reaction by binding the substrate in a specific conformation, thereby controlling the facial selectivity of a bond-forming event. While direct asymmetric synthesis of the core is one application, the 9-azabicyclo[3.3.1]nonane framework itself has been used to create novel chiral diene ligands. These ligands have been successfully applied in rhodium-catalyzed asymmetric additions of arylboronic acids to imines, affording chiral products in excellent enantioselectivities (up to 97% ee).[6][10] Furthermore, rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to enones is a well-established method that can be adapted to create precursors for the 9-ABN skeleton.[11]

  • Trustworthiness & Validation: These reactions are validated by high yields and enantiomeric excess (ee). The modularity of the system, allowing for the tuning of ligands and metal precursors, provides a robust platform for optimizing reaction conditions for specific substrates.

Strategy Key Reagent/Catalyst Typical Stereocontrol Advantages Considerations
Enzymatic Resolution Lipases (Candida rugosa, etc.)>95% eeMild conditions, high selectivity, green chemistry.[5][6]Maximum 50% theoretical yield for resolution, requires suitable substrate.
Chiral Auxiliary Covalently-bound chiral molecule>95:5 drHigh predictability, robust and reliable for complex steps.[7][8]Stoichiometric use of chiral material, requires additional protection/deprotection steps.
Organocatalysis Chiral amines, phosphonium salts76-94% eeMetal-free, enables complex cascade reactions.[3][9]Catalyst loading can be higher than with metals, optimization may be required.
Transition-Metal Catalysis Rhodium/Chiral Diene, Palladium/Chiral Phosphine>97% eeHigh efficiency, low catalyst loading, broad scope.[10][11]Potential for metal contamination, cost of precious metals and ligands.

Table 1: Comparative summary of asymmetric synthesis strategies for 9-azabicyclo[3.3.1]nonane derivatives.

Protocol: Lipase-Catalyzed Desymmetrization of N-Boc-meso-9-azabicyclo[3.3.1]nonane-2,6-diol

This protocol describes the enantioselective mono-acylation of a meso-diol, a key step in accessing enantiomerically pure 2,6-oxygenated 9-azabicyclo[3.3.1]nonane building blocks.[6]

3.1. Materials and Reagents

  • N-Boc-meso-9-azabicyclo[3.3.1]nonane-2,6-diol (1.0 eq)

  • Lipase from Candida rugosa (CRL) (e.g., 100 mg per mmol of substrate)

  • Vinyl acetate (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

3.2. Step-by-Step Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-meso-9-azabicyclo[3.3.1]nonane-2,6-diol (e.g., 1.0 g, 3.68 mmol).

  • Solvent and Reagent Addition: Dissolve the diol in anhydrous THF (40 mL). Add vinyl acetate (1.02 mL, 11.04 mmol, 3.0 eq).

  • Initiation of Biocatalysis: Add the Candida rugosa lipase powder (370 mg) to the stirring solution. Seal the flask and maintain the reaction at a constant temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete when approximately 50% of the starting material is consumed (usually 24-48 hours).

  • Workup - Catalyst Removal: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the pad thoroughly with ethyl acetate (3 x 20 mL).

  • Extraction and Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product mixture (containing mono-acetate, di-acetate, and unreacted diol).

  • Purification: Purify the crude mixture by flash column chromatography on silica gel using a gradient elution (e.g., starting with 4:1 Hexanes:Ethyl Acetate and gradually increasing polarity) to separate the desired mono-acetylated product from other components.

3.3. Expected Results and Characterization

Parameter Expected Value Analysis Method
Yield of Mono-acetate 40-45% (up to 90% based on conversion)Gravimetric
Enantiomeric Excess (ee) >95%Chiral HPLC
¹H and ¹³C NMR Consistent with mono-acetylated structureNMR Spectroscopy
Optical Rotation [α]D Non-zero valuePolarimetry

References

  • Bohn, A. G., Cipriano, B. M., Tasker, N. R., & Wipf, P. (2025). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Synthesis. [Link][7][8]

  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link][12][13][14]

  • Hamada, Y., Okamoto, N., & Hara, O. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles. [Link][15]

  • Gotor, V., et al. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Chirality. [Link][6][10]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link][16]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link][17]

  • Gröger, H. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. Natural Product Reports. [Link][5]

  • Wang, T., et al. (2022). Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their synthesis. Nature Communications. [Link][3]

  • Hayashi, T., et al. (2003). Generation of chiral boron enolates by rhodium-catalyzed asymmetric 1,4-addition of 9-aryl-9-borabicyclo[3.3.1]nonanes (B-Ar-9BBN) to alpha,beta-unsaturated ketones. Journal of Organic Chemistry. [Link][11]

  • Vernekar, S. K., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E. [Link][18]

  • Volcho, K. P., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link][1][2]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link][9]

  • Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. [4]

Sources

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that serves as a critical structural motif in a multitude of biologically active molecules and pharmaceutical agents. Its conformational rigidity and defined spatial orientation of substituents make it an attractive scaffold for designing ligands that target specific receptors and enzymes. The C3-position is a common site for functionalization, and the ketone, 9-azabicyclo[3.3.1]nonan-3-one, is a key synthetic intermediate.

Catalytic hydrogenation of this ketone to the corresponding alcohol, 9-azabicyclo[3.3.1]nonan-3-ol, is a pivotal transformation. This reduction introduces a new stereocenter, leading to the formation of endo and exo diastereomers. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the resulting molecule is often highly dependent on the specific orientation of the C3-hydroxyl group. This guide provides a detailed exploration of the mechanistic principles, catalyst systems, and practical protocols for controlling the diastereoselectivity of this crucial hydrogenation reaction.

Mechanistic Insights and Stereocontrol

The reduction of the C3-ketone in the 9-azabicyclo[3.3.1]nonane system presents a classic stereochemical challenge. The bicyclic structure exists predominantly in a rigid chair-chair conformation. The approach of hydrogen to the carbonyl face is sterically hindered to different extents, leading to a preferential formation of one diastereomer over the other.

  • Substrate Control: In the absence of a highly directive catalyst, the steric bulk of the bicyclic framework itself governs the direction of hydride or hydrogen attack. Typically, attack from the less hindered equatorial face is favored, leading to the formation of the axial alcohol.

  • Catalyst Control: The true power in modern organic synthesis lies in overriding the inherent substrate bias. This is achieved through "catalyst-controlled diastereoselection," where the chiral environment or the specific coordination geometry of the catalyst dictates the stereochemical outcome, often with high fidelity.[1] Homogeneous ruthenium complexes, for instance, can coordinate to the substrate in a highly organized transition state, forcing hydrogen delivery from a specific face, irrespective of the substrate's intrinsic steric preference.[1][2]

The choice between a heterogeneous and a homogeneous catalyst is therefore a critical decision point, driven by the desired stereochemical outcome, cost, and process scalability.

Heterogeneous vs. Homogeneous Catalysis: A Comparative Overview
FeatureHeterogeneous Catalysts (e.g., Pd/C, Pt/C)Homogeneous Catalysts (e.g., Ru-complexes)
Phase Solid catalyst, liquid/gas reactants.[3]Catalyst and reactants in the same liquid phase.[3]
Selectivity Generally lower selectivity; often governed by substrate sterics.[4]High selectivity possible through ligand design; enables catalyst-controlled reactions.[1][4]
Reaction Conditions Often requires higher temperatures and pressures.[4]Typically operates under milder conditions.[3]
Catalyst Separation Simple filtration.[4]Often requires chromatography or extraction; more complex separation.[4]
Active Sites Poorly defined; occur on the catalyst surface.[4]Well-defined, single-atom active sites.[4]
Cost & Recycling Generally lower cost and straightforward recycling.[4]Catalysts can be expensive; recycling can be complex.[4]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of a common precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The benzyl group serves as a convenient protecting group for the bridgehead nitrogen and can be subsequently removed by hydrogenolysis.

Protocol 1: Diastereoselective Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Homogeneous Ruthenium Catalysis

This protocol is designed to achieve high diastereoselectivity in favor of the endo alcohol, a stereoisomer often desired for specific biological targets.[2] The use of a ruthenium complex allows for catalyst-controlled reduction.[2]

Materials and Equipment:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Ruthenium(II) complex (e.g., RuCl₂(BINAP)(dmf)n or similar chiral phosphine ligand complex)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure hydrogenation reactor (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and temperature control

  • Standard laboratory glassware and Schlenk line equipment

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a glovebox or under a stream of inert gas, charge the reactor vessel with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the ruthenium catalyst (0.01-0.1 mol%).

  • Solvent Addition: Add anhydrous isopropanol to the vessel to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Inerting: Seal the reactor and purge the system with inert gas (e.g., nitrogen) three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-10 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction can also be monitored by periodically taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by TLC, GC-MS, or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with inert gas.

    • Concentrate the reaction mixture in vacuo to remove the solvent.

    • The crude product can be purified by silica gel column chromatography to isolate the desired endo-alcohol.

Protocol 2: General Reduction and Deprotection using Heterogeneous Catalysis (Pd/C)

This protocol is suitable for the general reduction of the ketone and can be adapted for the simultaneous or subsequent removal of an N-benzyl protecting group. This method often yields a mixture of diastereomers but is robust, and the catalyst is easily removed.[5][6]

Materials and Equipment:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol or Methanol

  • 5N Hydrochloric Acid (optional, for debenzylation)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or a similar filter aid

Step-by-Step Procedure:

  • Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel. If simultaneous debenzylation is desired, add 5N aqueous hydrochloric acid (1.0-1.2 eq).[5][6]

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the substrate). Caution: Palladium on carbon can be pyrophoric; handle with care.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (typically 3 bar or 50 psi) and begin vigorous stirring.[5][6]

  • Heating (Optional): The reaction can be run at room temperature or gently heated (e.g., to 40-50 °C) to increase the rate, particularly for the debenzylation step.[5][7]

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. Completion is indicated when hydrogen consumption ceases.

  • Workup and Purification:

    • Carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it may ignite. Wash the filter cake thoroughly with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • If an acid was used, neutralize the residue with a base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Visualization of Workflow and Stereochemistry

G cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification S Substrate & Catalyst Sol Add Anhydrous Solvent S->Sol Seal Seal & Purge with N2 Sol->Seal Press Pressurize with H2 Seal->Press Heat Heat & Stir Press->Heat Monitor Monitor H2 Uptake Heat->Monitor Cool Cool & Vent Monitor->Cool Filt Filter (if Pd/C) Cool->Filt Conc Concentrate Solvent Filt->Conc Purify Column Chromatography Conc->Purify Prod Isolated Product Purify->Prod

stereochemistry

References

Sources

Introduction: Overcoming the Peptide Therapeutic Hurdle with Rigid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Use of 9-Azabicyclo[3.3.1]nonane Scaffolds in the Design and Synthesis of Peptide Mimetics

Peptides represent a highly attractive class of therapeutic agents due to their high potency and specificity. However, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity.[1] Peptide mimetics, or peptidomimetics, are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance their drug-like properties.

A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds to replicate the secondary structures of peptides, such as β-turns and α-helices, which are critical for biological recognition.[2] The 9-azabicyclo[3.3.1]nonane (ABN) scaffold has emerged as a particularly versatile and powerful tool in this endeavor. Its rigid, bicyclic ring system provides a robust framework for orienting amino acid side chains and peptide backbones into well-defined, predictable conformations, thereby engineering molecules with enhanced stability and biological activity.[3][4][5]

This guide provides a detailed exploration of the ABN scaffold, from the chemical rationale behind its use to step-by-step protocols for its synthesis and incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The Rationale: Why 9-Azabicyclo[3.3.1]nonane?

The efficacy of the ABN scaffold is rooted in its unique stereochemical and conformational properties. Its chair-chair or chair-boat conformation rigidly fixes the spatial relationship between substituents, making it an exceptional template for mimicking specific peptide structures.

  • Enforced Conformational Rigidity: Unlike linear peptides that can adopt numerous conformations in solution, the bicyclic ABN framework severely restricts bond rotation.[6] This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in significantly higher affinity and selectivity.[1][2]

  • Precise β-Turn Mimicry: The most prominent application of ABN scaffolds is in the mimicry of β-turns, which are secondary structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. By functionalizing the ABN core with appropriate pharmacophoric groups, it can serve as a dipeptide surrogate, precisely positioning the entry and exit vectors of the attached peptide strands to induce a stable reverse turn.[7][8][9]

  • Scaffolding for α-Helix Mimicry: While a single ABN unit does not replicate an entire α-helix, multivalent ABN-based structures can be designed to project functional groups in a spatial arrangement that mimics the presentation of key "hot spot" residues on one face of an α-helix.[10][11] This is crucial for disrupting protein-protein interactions (PPIs) that are mediated by helical domains.

  • Enhanced Proteolytic Stability: The non-natural, bicyclic core of ABN is resistant to degradation by proteases, significantly extending the half-life of the resulting peptidomimetic in biological systems compared to its natural peptide counterpart.[12]

Core Synthesis of Functionalized ABN Monomers

The successful integration of an ABN scaffold into a peptide requires a monomer that is properly functionalized for solid-phase peptide synthesis (SPPS). This typically means an ABN core bearing an N-terminal temporary protecting group (e.g., Fmoc) and a C-terminal carboxylic acid.

The synthesis often begins with the construction of the bicyclic core, frequently via a Mannich-type reaction, to form a ketone precursor like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5][13] This ketone then serves as a versatile handle for introducing the necessary functionality for peptide coupling.

cluster_0 Protocol 1: ABN Monomer Synthesis Workflow A Step A: Bicyclic Core Synthesis (e.g., Mannich Reaction) B Step B: Ketone Functionalization (e.g., Reduction to Alcohol) A->B Yields Ketone Precursor C Step C: Introduction of Amino Group (e.g., Mitsunobu or Reductive Amination) B->C Creates Chiral Center E Step E: Introduction of Carboxyl Group (e.g., Oxidation or Chain Extension) B->E Alternative Functionalization Path D Step D: N-alpha Protection (e.g., Fmoc-OSu) C->D Protects for SPPS D->E Install COOH Functionalize other positions F Final Product: Fmoc-Protected ABN Amino Acid E->F

Caption: Workflow for the synthesis of an Fmoc-protected ABN amino acid monomer.

Protocol 1: Synthesis of a Protected ABN Amino Acid Monomer

This protocol outlines a representative, multi-step synthesis of an Fmoc-protected 3-amino-9-azabicyclo[3.3.1]nonane-7-carboxylic acid derivative. Researchers should note that specific reaction conditions may require optimization.

Materials: Benzylamine, glutaraldehyde, acetonedicarboxylic acid, sodium borohydride, Di-tert-butyl dicarbonate (Boc₂O), Fmoc-OSu, and standard laboratory solvents and reagents.

Step A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This step utilizes a well-established Mannich-type reaction.[13]

  • To a cooled (0-5 °C) aqueous solution, add benzylamine followed by sulfuric acid.

  • Sequentially add glutaraldehyde and 1,3-acetonedicarboxylic acid while maintaining the low temperature.

  • Slowly add a sodium acetate solution and allow the reaction to age, first at 5 °C and then at 25 °C, until CO₂ evolution ceases.

  • Work up the reaction by adjusting the pH to 2 with sulfuric acid and extracting with an organic solvent like MTBE to remove impurities.

  • Adjust the aqueous layer to pH 8-9 with sodium carbonate and extract the product into an appropriate organic solvent (e.g., heptane or ethyl acetate).

  • Dry the organic layers, concentrate under reduced pressure, and purify as necessary to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step B: Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Dissolve the ketone from Step A in methanol and cool the solution to 0-5 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.[13] The hydride attacks preferentially from the less hindered exo face to yield the endo alcohol.

  • Stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully with hydrochloric acid to pH 5-6.

  • Concentrate the solution, adjust the pH to 11-12 with NaOH, and extract the alcohol product with an organic solvent.

  • Dry and concentrate the organic extracts to yield the crude alcohol, which can be used directly or purified.

Step C: Functional Group Interconversion and Protection

This stage involves converting the hydroxyl group to a protected amine and installing a protected carboxyl group. This is a critical and often complex part of the synthesis. For this example, we will convert the alcohol to an amine and assume a separate functional handle exists for the carboxylic acid (e.g., starting with a differently substituted bicyclic core for simplicity).

  • Alcohol to Azide: Activate the alcohol (e.g., as a mesylate) and displace with sodium azide (NaN₃).

  • Azide Reduction: Reduce the azide to the primary amine using a standard method like hydrogenation (H₂, Pd/C) or Staudinger reduction.

  • Boc Protection: Protect the newly formed amine with Boc₂O to yield Boc-amino-9-benzyl-azabicyclononane.

  • Debenzylation & N-Boc Protection: Remove the N-benzyl group via catalytic hydrogenation (Pd(OH)₂/C) and simultaneously protect the bridgehead nitrogen with Boc₂O.[13] This yields a di-Boc protected ABN diamine.

  • Selective Deprotection & Fmoc Installation: Selectively remove the less hindered exocyclic Boc group under milder acidic conditions, then protect the resulting free amine with Fmoc-OSu to yield the desired Fmoc/Boc-protected ABN diamine, now ready for coupling after installation of a carboxyl group.

Note on Causality: The choice of orthogonal protecting groups (Boc vs. Fmoc vs. Benzyl) is critical. The benzyl group is removed under hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile. This orthogonality allows for selective deprotection at different stages of the monomer and subsequent peptide synthesis.[14][15]

StepKey ReagentsPurposeTypical Yield
A Benzylamine, GlutaraldehydeBicyclic Core Formation55-65%
B Sodium BorohydrideKetone Reduction85-95%
C NaN₃, H₂/Pd/C, Boc₂O, Fmoc-OSuFunctionalization & Protection40-50% (over multiple steps)

Table 1: Summary of key reaction steps and reagents for ABN monomer synthesis.

Protocol 2: Solid-Phase Incorporation of an ABN Monomer

This protocol describes the incorporation of the custom Fmoc-ABN-OH monomer into a growing peptide chain on a solid support.

Materials: Fmoc-protected ABN amino acid, pre-loaded synthesis resin (e.g., Wang, Rink Amide), standard Fmoc-protected amino acids, coupling reagents (HBTU, HATU, or DIC/Oxyma), piperidine solution in DMF (20%), trifluoroacetic acid (TFA) cleavage cocktail.

cluster_1 SPPS Cycle for ABN Incorporation Resin Resin-NH-Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 2. DMF Wash Deprotect->Wash1 Couple 3. Coupling (Fmoc-ABN-OH, HBTU, DIPEA) Wash1->Couple Free N-terminus Wash2 4. DMF Wash Couple->Wash2 Longer coupling time/ Double coupling Next Ready for Next Cycle Wash2->Next Next->Deprotect Repeat Cycle

Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating the sterically hindered ABN monomer.

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • ABN Monomer Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-ABN-OH monomer (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the solution to the washed resin and agitate for 2-4 hours.

    • Causality Insight: Due to the steric bulk of the ABN scaffold, the coupling reaction is often slower than with standard amino acids. Therefore, a longer coupling time, double coupling (repeating the step with fresh reagents), or the use of a more potent coupling agent like HATU is highly recommended to ensure the reaction goes to completion.[14]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.

  • Chain Elongation: Repeat steps 2-5 for each subsequent standard amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Characterization and Conformational Analysis

The final ABN-containing peptidomimetic must be rigorously characterized.

  • Purity and Identity: High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the correct molecular weight.

  • Conformational Validation: The success of the mimicry is confirmed using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including dihedral angles, to confirm the presence of the intended β-turn.[12] Circular Dichroism (CD) spectroscopy can also indicate the presence of ordered secondary structures.

Caption: Diagram of an ABN scaffold replacing the i+1 and i+2 residues of a β-turn.

Conclusion and Future Outlook

The 9-azabicyclo[3.3.1]nonane scaffold is a validated and powerful platform in medicinal chemistry for the development of robust peptide mimetics. Its inherent rigidity allows for the precise control of peptide conformation, leading to compounds with improved affinity, selectivity, and metabolic stability. The synthetic protocols provided herein offer a framework for researchers to access these valuable building blocks and integrate them into their drug discovery programs. As synthetic methodologies continue to advance, the application of ABN and other complex bicyclic scaffolds will undoubtedly expand, paving the way for a new generation of highly structured and effective therapeutic agents.

References

  • Quartararo, J. S., et al. (2014). A Bicyclic Peptide Scaffold Promotes Phosphotyrosine Mimicry and Cellular Uptake. Bioorganic & Medicinal Chemistry, 22(22), 6387-6391. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available at: [Link]

  • Quartararo, J. S., et al. (2014). A Bicyclic Peptide Scaffold Promotes Phosphotyrosine Mimicry and Cellular Uptake. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2023). Bicyclic Schellman Loop Mimics (BSMs): Rigid Synthetic C-Caps for Enforcing Peptide Helicity. ACS Central Science. Available at: [Link]

  • Ryzhikova, O. V., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(23), 7252. Available at: [Link]

  • Averina, E. B., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Available at: [Link]

  • López-Alvarado, P., et al. (2012). Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2017). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]

  • Ullrich, S., & Nitsche, C. (2020). Bicyclic peptides: Paving the road for therapeutics of the future. Drug Discovery Today. Available at: [Link]

  • Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]

  • Ishibashi, H., et al. (1997). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (2019). Structure of small molecule‐based peptidomimetics. Available at: [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Krasavin, M., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(9), 3433-3438. Available at: [Link]

  • Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances. Available at: [Link]

  • Oishi, S., et al. (2019). Synthesis of Three‐Dimensional (Di)Azatricyclododecene Scaffold and Its Application to Peptidomimetics. Chemistry – An Asian Journal. Available at: [Link]

  • ResearchGate. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available at: [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]

  • Han, W., et al. (1996). Stereoselective Synthesis of Dipeptide β-Turn Mimetics: 7-Benzyl and 8-Phenyl Substituted Azabicyclo[4.3.0]nonane Amino Acid Esters. The Journal of Organic Chemistry, 61(23), 8339-8346. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Azabicycloalkane Amino Acid Scaffolds as Reverse-Turn Inducer Dipeptide Mimics. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • D'Andrea, L. D., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-122. Available at: [Link]

  • Spivey, A. C. (2013). July 2013 - Article in Eur. J. Org. Chem. Published. Imperial College London. Available at: [Link]

  • Zhang, W., et al. (2022). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications, 13(1), 6061. Available at: [Link]

  • Sebastian, S. (2016). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. Available at: [Link]

  • NIST. 9-Azabicyclo[3.3.1]nonane,9-methyl-. NIST WebBook. Available at: [Link]

  • Google Patents. (2012). US20120028935A1 - 9-AZA-BICYCLO[3.3.1]NON-3-YL-AMINE DERIVATIVES AS DIPEPTIDYL PEPTIDASE-IV (DPP-IV) INHIBITORS.

Sources

Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Ligands from 3,7-Diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Bispidine Scaffold in Neuroscience Drug Discovery

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide range of neurological and psychiatric conditions, making them a critical target for therapeutic intervention. The conformational rigidity of the bispidine core provides a unique three-dimensional framework, allowing for the precise spatial orientation of pharmacophoric elements that can interact with various nAChR subtypes with high affinity and selectivity.[2][3]

This guide provides an in-depth exploration of the synthetic pathways to potent bispidine-based nAChR ligands, focusing on the construction of the core scaffold and its subsequent functionalization. We will present detailed, field-proven protocols, explain the rationale behind key experimental choices, and summarize structure-activity relationship (SAR) data to empower researchers in their drug discovery endeavors.

Core Synthetic Strategy: A Three-Act Play

The synthesis of functionalized bispidine ligands for nAChRs can be conceptually divided into three main stages:

  • Act I: Construction of the Bicyclic Core. This involves the formation of the characteristic bispidinone structure through a double Mannich reaction.

  • Act II: Deoxygenation of the Core. The carbonyl group of the bispidinone is removed to yield the parent bispidine scaffold.

  • Act III: Functionalization and Diversification. The secondary amine(s) of the bispidine scaffold are derivatized to introduce pharmacophoric elements that modulate receptor affinity and selectivity.

G cluster_0 Act I: Core Construction cluster_1 Act II: Deoxygenation cluster_2 Act III: Functionalization A Piperidone Derivative D Double Mannich Reaction A->D B Primary Amine B->D C Formaldehyde C->D E Bispidinone D->E F Wolff-Kishner Reduction E->F G Bispidine Scaffold F->G I N-Acylation G->I H Acyl Halide / Carboxylic Acid H->I J nAChR Ligand I->J

Figure 1: General synthetic workflow for bispidine-based nAChR ligands.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of a representative class of potent α4β2 nAChR ligands, the N-acyl-3,7-diazabicyclo[3.3.1]nonanes. We will focus on the synthesis of an N-nicotinoyl derivative as a prime example.

Protocol 1: Synthesis of N-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone Core)

This initial step constructs the bicyclic ketone via a double Mannich reaction. The benzyl group serves as a temporary protecting group for one of the nitrogen atoms.

  • Rationale: The Mannich reaction is a robust and efficient one-pot method for forming the bispidine core. Using a protected piperidone and a primary amine (benzylamine) directs the cyclization to form the desired N,N'-disubstituted bispidinone. Acetic acid acts as a catalyst for the formation of the electrophilic iminium ion from formaldehyde and the amine.

G start Start: Prepare Reaction Mixture step1 Dissolve benzylamine in methanol. Add acetic acid. start->step1 step2 Add 1-benzyl-4-piperidone and paraformaldehyde. step1->step2 step3 Reflux the mixture for 12-24 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Cool to room temperature and concentrate in vacuo. step4->step5 step6 Dissolve residue in dilute HCl. step5->step6 step7 Wash with diethyl ether to remove non-basic impurities. step6->step7 step8 Basify the aqueous layer with NaOH to pH > 12. step7->step8 step9 Extract the product with dichloromethane. step8->step9 step10 Dry the organic layer (Na2SO4), filter, and concentrate. step9->step10 step11 Purify by column chromatography (silica gel). step10->step11 end End: Isolated N-Benzyl-bispidinone step11->end

Sources

Application Note: A Biomimetic Approach to the Granatane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one via a Double Mannich Reaction

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane, or granatane, skeleton is a privileged heterocyclic motif that forms the structural core of numerous natural products, particularly diterpenoid and norditerpenoid alkaloids.[1][2] Its rigid, chair-chair conformational structure makes it a valuable scaffold in medicinal chemistry for the design of therapeutic agents targeting the central nervous system.[3][4] The ketone derivative, 9-azabicyclo[3.3.1]nonan-3-one (also known as granatanone or pseudopelletierine), is a versatile synthetic intermediate for a wide array of biologically active molecules, including the 5-HT3 antagonist Granisetron.[5][6]

The most elegant and efficient route to this bicyclic ketone is a one-pot, three-component reaction that proceeds via a tandem or double Mannich reaction.[7][8] This approach, a variation of the Robinson-Schöpf synthesis of tropinone, is notable for its biomimetic nature, mimicking the proposed biosynthetic pathways of related alkaloids.[9][10][11] This application note provides a detailed mechanistic overview and a robust, scalable protocol for the synthesis of an N-protected derivative of 9-azabicyclo[3.3.1]nonan-3-one.

Mechanistic Rationale: The Double Mannich Condensation

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a classic example of a multicomponent reaction, where three starting materials—a dialdehyde, a primary amine, and an enolizable ketone—converge to form a complex bicyclic system in a single pot.[10] Formally, the mechanism can be described as a sequence of two Mannich reactions: one intermolecular and one intramolecular.[9]

Key Strategic Choices:

  • Dialdehyde: Glutaraldehyde is the C5 source that forms the piperidine ring's carbon backbone.

  • Amine: A primary amine (e.g., methylamine, benzylamine, or aniline) provides the nitrogen bridgehead.[5][12]

  • Ketone Equivalent: While acetone can be used, its low acidity results in poor yields.[9] The breakthrough, pioneered by Clemens Schöpf, was the use of acetonedicarboxylic acid.[10] This molecule serves as a highly activated acetone equivalent; its electron-withdrawing carboxyl groups significantly increase the acidity of the α-protons, facilitating enolate formation under mild conditions. The carboxyl groups are subsequently expelled as carbon dioxide during the reaction.[12]

The Stepwise Mechanism:

  • Iminium Ion Formation: The primary amine performs a nucleophilic attack on one of the aldehyde groups of glutaraldehyde, followed by dehydration to form a reactive iminium ion.

  • First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the iminium ion, forming the first C-C bond.

  • Second Iminium Ion Formation & Cyclization: The second aldehyde group condenses with the amine to form another iminium ion intramolecularly.

  • Second (Intramolecular) Mannich Reaction: The second enolizable α-position of the acetone dicarboxylate moiety attacks the intramolecular iminium ion, closing the second ring and forming the bicyclic framework.

  • Double Decarboxylation: The two carboxyl groups are lost as CO₂, a process often facilitated by gentle heating, to yield the final 9-azabicyclo[3.3.1]nonan-3-one product.

The entire sequence is critically dependent on pH control. The reaction is typically conducted in a buffered aqueous solution at a pH of 4–7, which represents a delicate balance: conditions must be acidic enough to promote iminium ion formation but not so acidic as to fully protonate the primary amine, which would render it non-nucleophilic.[9][13]

Mannich_Reaction_Mechanism cluster_reactants Starting Materials Glutaraldehyde Glutaraldehyde Iminium1 Iminium Ion (Intermolecular) Glutaraldehyde->Iminium1 Condensation Amine R-NH₂ (Primary Amine) Amine->Iminium1 Condensation AcetonedicarboxylicAcid Acetonedicarboxylic Acid MannichAdduct1 First Mannich Adduct AcetonedicarboxylicAcid->MannichAdduct1 1. Enolization 2. C-C Bond Formation Iminium1->MannichAdduct1 1. Enolization 2. C-C Bond Formation Iminium2 Iminium Ion (Intramolecular) MannichAdduct1->Iminium2 Intramolecular Condensation BicyclicIntermediate Bicyclic Intermediate (with COOH groups) Iminium2->BicyclicIntermediate Intramolecular C-C Bond Formation Product 9-Azabicyclo[3.3.1]nonan-3-one BicyclicIntermediate->Product Double Decarboxylation (-2 CO₂)

Caption: Biomimetic synthesis via a double Mannich reaction cascade.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol details the synthesis of the N-benzyl protected derivative, which is often preferred in laboratory settings as it yields a stable, crystalline solid that is easier to handle and purify than its N-methyl counterpart.[12] The benzyl group can be readily removed in a subsequent step if desired.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Acetonedicarboxylic AcidC₅H₆O₅146.100.1371.020.0 g
Glutaraldehyde (50% in H₂O)C₅H₈O₂100.120.1371.025.8 mL
BenzylamineC₇H₉N107.150.1230.912.9 mL
Sulfuric Acid (98%)H₂SO₄98.08--As needed
Sodium AcetateCH₃COONa82.030.0550.44.51 g
Deionized WaterH₂O18.02--~150 mL
MTBEC₅H₁₂O74.12--For extraction
HeptaneC₇H₁₆100.21--For extraction
Sodium CarbonateNa₂CO₃105.99--For workup
Silica GelSiO₂60.08--For workup
Equipment
  • 500 mL jacketed, round-bottomed flask with overhead mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Separatory funnel (1 L)

  • Standard laboratory glassware

Step-by-Step Procedure

A procedure adapted from a verified large-scale synthesis is as follows:[12]

  • Initial Setup: Equip the 500 mL jacketed flask with the mechanical stirrer, temperature probe, and addition funnel. Add deionized water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Acidification: Cool the reactor jacket to 0–10 °C. Prepare an 18% (w/w) sulfuric acid solution. Slowly add the sulfuric acid solution (approx. 43 mL) over 1 hour, ensuring the internal temperature is maintained between 4–8 °C.

  • Reagent Addition: While maintaining the internal temperature below 5 °C, add the 50% glutaraldehyde solution (25.8 mL, 0.137 mol) followed by the solid acetonedicarboxylic acid (20 g, 0.137 mol). The mixture should become a light-yellow solution.

  • Buffering and Reaction: Prepare a 9% (w/w) sodium acetate solution. Add this solution (approx. 48 mL) to the reaction mixture over 1.5 hours, keeping the temperature below 5 °C.

  • Reaction Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow, steady evolution of CO₂ gas should be observed during this period.

  • Acidic Workup: Adjust the pH of the mixture to ~2 with 18% sulfuric acid. Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove non-basic organic impurities. Discard the organic layers.

  • Basification and Extraction: Transfer the aqueous layer to a 2 L flask and add heptane (500 mL). Add silica gel (20 g) to aid in breaking any emulsions. While stirring, slowly add a 20% aqueous sodium carbonate solution until the pH reaches ~8.

  • Isolation: Filter the biphasic mixture to remove the silica gel, washing the filter cake with heptane. Transfer the combined filtrate to a separatory funnel and separate the layers. The aqueous layer can be extracted again with heptane if necessary.

  • Drying and Concentration: Combine the organic (heptane) layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be purified further by crystallization or chromatography.[5]

Experimental_Workflow Start 1. Charge Reactor (H₂O, Benzylamine) Acidify 2. Cool to 4-8 °C Add H₂SO₄ Start->Acidify AddReagents 3. Add Glutaraldehyde & Acetonedicarboxylic Acid (<5 °C) Acidify->AddReagents Buffer 4. Add NaOAc buffer (<5 °C) AddReagents->Buffer Age 5. Age Reaction (5 °C → 25 °C, 40h) Buffer->Age AcidWash 6. Acidic Wash (pH 2, MTBE extraction) Age->AcidWash BaseExtract 7. Basify & Extract (pH 8, Heptane) AcidWash->BaseExtract Isolate 8. Dry & Concentrate Organic Layer BaseExtract->Isolate Product 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Isolate->Product

Caption: Workflow for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

References

  • Chemical thermodynamics applied to the synthesis of tropinone . Scielo. [Link]

  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity . National Institutes of Health (NIH). [Link]

  • Robinson-Schöpf-Reaktion . Wikipedia. [Link]

  • Double Mannich reaction with ketones as a route to heterocyclic systems: A mini review . Semantic Scholar. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis . National Institutes of Health (NIH). [Link]

  • Double-Mannich Annulation of Cyclic Ketones Using N,N-Bis(ethoxymethyl)alkylamine Reagents . National Institutes of Health (NIH). [Link]

  • Robinson-Schöpf reaction: tropinone . The Hive. [Link]

  • Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors . MDPI. [Link]

  • Double Mannich reaction with ketones as a route to heterocyclic systems: A mini review . Wiley Online Library. [Link]

  • Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine) . ResearchGate. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review . International Journal of Chemical Studies. [Link]

  • (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one**. National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES . Semantic Scholar. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives . Semantic Scholar. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . Organic Syntheses. [Link]

  • Mannich reaction . Wikipedia. [Link]

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction . Royal Society of Chemistry. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction . National Institutes of Health (NIH). [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS . European Patent Office. [Link]

  • Total synthesis of grayanane natural products . National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this bifunctional molecule. Our approach is rooted in explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.

I. Understanding the Molecule and Potential Impurities

This compound is a complex molecule featuring a rigid bicyclic core, a Boc-protected amine, and an ethyl ester. The purification strategy is often dictated by the synthetic route used to prepare it. A plausible synthetic pathway, which informs our understanding of potential impurities, is outlined below.

Synthetic_Pathway A Precursor Ketone (e.g., Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate) B Reductive Amination A->B NH3, H2/Catalyst or NaBH3CN C Intermediate Amine (Ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate) B->C D Boc Protection ((Boc)2O, base) C->D E Crude Product D->E F Purified Product (this compound) E->F Purification

Caption: Plausible synthetic route to the target compound.

This synthetic approach can introduce several classes of impurities that need to be addressed during purification:

  • Starting Materials: Unreacted precursor ketone and intermediate amine.

  • Reagents: Excess di-tert-butyl dicarbonate ((Boc)₂O) and the base used in the protection step (e.g., triethylamine).

  • Byproducts: Di-Boc protected amine, and byproducts from the decomposition of (Boc)₂O.

  • Stereoisomers: The 9-azabicyclo[3.3.1]nonane core can exist in different conformations, and the substituents at positions 3 and 7 can be in endo or exo orientations. The reductive amination step is often not completely stereoselective, leading to a mixture of diastereomers.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process.

Question 1: My crude product is an oil, and I'm struggling to purify it by column chromatography. What are the recommended starting conditions?

Answer:

Purifying polar, bifunctional molecules like this can be challenging. Here is a systematic approach to developing your column chromatography method:

Step 1: Initial Solvent System Selection

Based on the structure (a moderately polar Boc-protected amine with an ester), a good starting point for the mobile phase is a mixture of a non-polar and a polar solvent.

Solvent SystemTypical Starting Ratio (v/v)Comments
Ethyl Acetate / Heptane (or Hexane)30:70 to 50:50A good first choice for compounds of moderate polarity. The ratio can be adjusted based on the initial TLC.
Dichloromethane / Methanol98:2 to 95:5A more polar system suitable if the compound shows low mobility in ethyl acetate/heptane. A small amount of triethylamine (0.1-1%) can be added to reduce tailing.[1][2]

Step 2: Thin Layer Chromatography (TLC) Analysis

Before running a column, always perform a thorough TLC analysis to determine the optimal solvent system.

  • Goal Rf: Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.

  • Visualization: Use a combination of UV light (if your compound is UV active) and a potassium permanganate stain to visualize all spots, as not all impurities may be UV active.

Step 3: Column Packing and Elution

  • Silica Gel: Use standard silica gel (230-400 mesh).

  • Loading: For oily products, dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the column. This "dry loading" technique often results in better separation than direct liquid injection.

  • Gradient Elution: If you have multiple impurities with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely be more effective than an isocratic (constant solvent composition) elution.

Question 2: I see multiple spots on my TLC that are very close together. How can I improve the separation of potential diastereomers?

Answer:

Separating diastereomers is a common challenge with bicyclic systems.[1] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try different solvent systems. For example, if you are using ethyl acetate/heptane, consider switching to dichloromethane/methanol or adding a small amount of a third solvent like diethyl ether or acetone. Sometimes, a less conventional solvent system can provide the necessary selectivity to separate closely related isomers.

    • Isocratic Elution: For closely eluting spots, a slow, isocratic elution is often more effective than a gradient.

  • Consider a Different Stationary Phase:

    • If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Recrystallization (if applicable):

    • If your product can be solidified, recrystallization is an excellent method for purifying a single diastereomer. See the FAQ section for more on recrystallization.

Question 3: After purification, my NMR spectrum still shows impurities. What are the likely culprits and how do I remove them?

Answer:

The nature of the impurity will dictate the best removal strategy.

  • Residual (Boc)₂O and its byproducts: These are generally less polar than your product and should be removed by column chromatography. If they persist, a work-up procedure before chromatography can be beneficial. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts.

  • Unreacted Starting Amine: The starting amine is more polar than your Boc-protected product. If it persists after chromatography, it suggests your column was run for too short a time or with too polar a solvent system. Re-purification with a less polar mobile phase should resolve this.

  • Grease/Phthalates: These are common contaminants from lab equipment. If suspected, try recrystallization or trituration with a non-polar solvent like hexane.

III. Frequently Asked Questions (FAQs)

Q1: Can I purify this compound by recrystallization?

A1: Recrystallization is a highly effective purification technique if your compound is a solid at room temperature. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvents to Screen for Recrystallization:

  • Ethyl acetate/Heptane (or Hexane)

  • Acetone/Hexane

  • Isopropanol/Water

  • Toluene

General Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

If your product is an oil, you might induce crystallization by dissolving it in a small amount of a good solvent (e.g., diethyl ether) and then slowly adding a non-polar "anti-solvent" (e.g., hexane) until the solution becomes cloudy. Allowing this to stand may yield crystals.

Q2: How do I perform an acid-base work-up to remove impurities?

A2: An acid-base extraction is a powerful technique to remove non-basic or acidic impurities from your amine-containing product.

Acid_Base_Extraction A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Neutral & Acidic Impurities C->D Discard or Analyze E Aqueous Layer: Protonated Product C->E F Basify Aqueous Layer (e.g., with NaOH or Na2CO3) E->F G Extract with Organic Solvent F->G H Combine Organic Extracts G->H I Dry (e.g., Na2SO4) & Evaporate H->I J Partially Purified Product I->J

Caption: Workflow for an acid-base extraction.

Important Note: The Boc-protecting group is acid-labile.[3] Therefore, prolonged exposure to strong acids should be avoided. A quick wash with dilute acid is generally safe, but you should monitor for any deprotection by TLC.

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A combination of techniques is necessary to confirm the purity and identity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The absence of signals from starting materials, reagents, and byproducts is a key indicator of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound with high accuracy and to quantify any impurities.

  • Melting Point: For solid compounds, a sharp melting point range is a good indicator of high purity.

IV. References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • MDPI. (n.d.). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from

  • European Patent Office. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Retrieved from [Link]

  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Retrieved from [Link]

  • Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Retrieved from

  • ResearchGate. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • European Patent Office. (n.d.). Azabicycloalkane derivatives, their preparation and medicaments containing them - EP 0095262 B1. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Versatile Bispidine‐Based Bifunctional Chelators for 64CuII‐Labelling of Biomolecules. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 9-Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 9-azabicyclo[3.3.1]nonanes, also known as granatane derivatives. This scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of compounds ranging from the granisetron antiemetic to various alkaloids.[1][2] However, its rigid, bicyclic nature presents unique and significant stereochemical challenges.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both mechanistic understanding and actionable protocols for researchers, scientists, and drug development professionals. We will explore the causality behind common experimental hurdles and offer field-proven solutions.

Troubleshooting Guide: Common Stereochemical Challenges
Q1: My cyclization reaction to form the 9-azabicyclo[3.3.1]nonane core yields a poor mixture of diastereomers. How can I control the formation of the desired endo or exo product?

This is one of the most frequent challenges encountered. Poor diastereoselectivity in reactions like intramolecular Mannich cyclizations or Michael additions often stems from the flexible conformational nature of the transition state. The 9-azabicyclo[3.3.1]nonane system can adopt several conformations, primarily the dual chair-chair (CC) and the chair-boat (CB) forms. The preferred pathway is determined by a subtle balance of steric and electronic factors.

The stereochemical outcome is dictated by the conformation of the monocyclic intermediate just before the second cyclization event. For a substituted piperidine or cyclohexylamine intermediate, the reactive pendant group can attack from two different faces, leading to the respective endo or exo isomers. The energy difference between the transition states for these two pathways is often small.

cluster_0 Cyclization Pathways Intermediate Monocyclic Intermediate (e.g., substituted piperidine) TS1 Transition State 1 (Axial Attack) Intermediate->TS1 Pathway A TS2 Transition State 2 (Equatorial Attack) Intermediate->TS2 Pathway B Exo exo-Product TS1->Exo Endo endo-Product TS2->Endo

Caption: Competing transition states in the cyclization to form the bicyclic core.

  • Solvent and Temperature Optimization:

    • Causality: Non-polar solvents may favor transition states where charge separation is minimized, while polar solvents can stabilize more polarized intermediates. Lowering the reaction temperature is a classic strategy to amplify the small energy differences between competing transition states, thereby favoring the product derived from the lower energy pathway.

    • Protocol: Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol, methanol). Run the reaction at temperatures from ambient down to -78 °C.

  • Steric Hindrance (Protecting Groups & Reagents):

    • Causality: Introducing bulky protecting groups on the nitrogen (e.g., Boc, Cbz) or on other nearby functionalities can sterically block one face of the reactive intermediate, directing the cyclization to the less hindered trajectory.

    • Protocol: If your nitrogen is unprotected or has a small substituent (e.g., methyl), consider replacing it with a tert-butyloxycarbonyl (Boc) group. Analyze the intermediate's conformation to predict which face will be more encumbered.

  • Catalyst-Controlled Cyclization:

    • Causality: The use of specific catalysts can enforce a particular geometry. For instance, ruthenium complexes have been shown to be effective in the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-ones to the corresponding endo-alcohols, a process that can be difficult to control with standard reducing agents like sodium borohydride.[3]

    • Protocol: For ketone reductions, explore catalytic hydrogenation with specialized catalysts. For example, a reaction with a 9-azabicyclo[3.3.1]nonan-3-one derivative and hydrogen in the presence of a ruthenium complex can provide the endo-alcohol with high selectivity.[3]

StrategyPrincipleTypical ApplicationExpected Outcome
Low Temperature Favors lower energy transition stateIntramolecular Mannich, MichaelIncreased diastereomeric ratio (dr)
Bulky N-Protecting Group Steric hindrance directs cyclizationAny cyclization involving the nitrogenMay reverse or significantly enhance selectivity
Lewis Acid Additives Template effect, rigidifies transition stateDieckmann condensation, aldolImproved dr, potential for new selectivity
Catalytic Hydrogenation Catalyst surface directs H₂ deliveryReduction of ketones to alcoholsHigh selectivity for endo or exo alcohol
Q2: I need to synthesize an enantiomerically pure 9-azabicyclo[3.3.1]nonane, but my asymmetric catalyst is giving low enantiomeric excess (ee). What are the most reliable methods to achieve high enantioselectivity?

Achieving high enantioselectivity is a paramount challenge, as it often requires the precise control of multiple stereocenters. Low ee values suggest that the catalyst is not effectively differentiating between the pro-chiral faces of the substrate.

The 9-azabicyclo[3.3.1]nonane framework can be conformationally mobile during its formation, making it a difficult substrate for many chiral catalysts. The catalyst must impose a rigid, asymmetric environment that overrides the substrate's intrinsic conformational preferences.

  • Chiral Auxiliary-Assisted Synthesis:

    • Causality: This is a robust and often predictable method. A chiral auxiliary (e.g., a derivative of an amino acid or a chiral alcohol like L-menthol) is covalently attached to the starting material. Its defined stereochemistry directs subsequent transformations, such as hydrogenations or cyclizations, to occur on a specific face of the molecule.[4] The auxiliary is cleaved in a later step.

    • Example Application: A chiral auxiliary-assisted asymmetric transfer hydrogenation (CAATHy) has been used to install a key stereocenter with up to 95:5 dr, which then directs the stereospecific formation of the bicyclic system.[4]

  • Organocatalysis:

    • Causality: Chiral secondary amines (e.g., proline derivatives) or other small organic molecules can catalyze key bond-forming reactions like Michael additions and nitro-Mannich reactions through the formation of chiral enamines or iminium ions. This strategy has been successfully applied to construct highly substituted 1-azabicyclo[3.3.1]nonanes with up to 98% ee.[5]

    • Protocol: A powerful sequence involves an organocatalytic Michael addition of a piperidine ketoester to a nitroalkene, followed by an intramolecular nitro-Mannich reaction to forge the bicyclic core, creating up to six contiguous stereocenters with high control.[5]

  • Enzymatic Kinetic Resolution:

    • Causality: This method is excellent for separating enantiomers from a racemic mixture. Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer of an alcohol or ester intermediate, leaving the other enantiomer unreacted and thus resolved.

    • Protocol: Racemic 9-azabicyclo[3.3.1]nonane-2,6-diol can be resolved using lipase from Candida rugosa (CRL), which selectively acylates one enantiomer, allowing for the separation of the mono-acylated product from the unreacted enantiomeric diol.[6]

cluster_1 Asymmetric Synthesis Workflow Start Achiral Starting Material Aux Attach Chiral Auxiliary Start->Aux Organo Organocatalytic Transformation Start->Organo Racemic Synthesize Racemic Intermediate Start->Racemic Step Diastereoselective Reaction Aux->Step Product_B Enantiopure Product B Organo->Product_B Enzyme Enzymatic Resolution Racemic->Enzyme Product_C Enantiopure Product C Enzyme->Product_C Cleave Cleave Auxiliary Step->Cleave Product_A Enantiopure Product A Cleave->Product_A

Caption: Major workflows for achieving enantiopure 9-azabicyclo[3.3.1]nonanes.

Frequently Asked Questions (FAQs)
Q: What is the dominant conformation of the 9-azabicyclo[3.3.1]nonane ring system, and how do substituents affect it?

A: The ground-state conformation of the parent 9-azabicyclo[3.3.1]nonane is a flattened chair-chair (CC) . However, this can be misleading, as the energy barrier to a chair-boat (CB) conformation is low. The introduction of substituents can easily tip the balance.

  • Chair-Chair (CC): This conformation generally minimizes angle and torsional strain. However, it can introduce transannular steric repulsion between the C3 and C7 hydrogens.

  • Chair-Boat (CB): This conformation is often adopted to alleviate steric clashes or to facilitate intramolecular hydrogen bonding. For example, in 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives, the nitrogen-containing ring may adopt a boat form to accommodate bulky substituents.[7] Similarly, 3,7-diaza derivatives with a 9-hydroxyl group often prefer a CB conformation to allow for an intramolecular hydrogen bond between the hydroxyl proton and a nitrogen lone pair, which stabilizes the structure.[8]

cluster_chair_chair Chair-Chair (CC) Conformation cluster_chair_boat Chair-Boat (CB) Conformation CC Lowest energy for unsubstituted core. Can have C3-C7 H-H repulsion. CB Favored by bulky substituents or intramolecular H-bonding. Relieves transannular strain. CC->CB Low Energy Barrier (Easily influenced by substituents) CB->CC

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane core.

Q: How can I reliably determine the stereochemistry of my final product?

A: A combination of techniques is essential for unambiguous stereochemical assignment.

  • X-Ray Crystallography: This is the gold standard. If you can grow a suitable crystal, it provides unequivocal proof of the relative and absolute stereochemistry.

  • NMR Spectroscopy:

    • ¹H-¹H NOESY/ROESY: These 2D NMR experiments are powerful tools for determining relative stereochemistry. A cross-peak between two protons indicates they are close in space (typically < 5 Å). This can distinguish between endo and exo substituents or confirm the chair-boat vs. chair-chair conformation by observing key transannular proximities.

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can provide information about the dihedral angle between protons, which is related to the ring conformation.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiopure compounds, analysis on a chiral stationary phase is necessary to determine the enantiomeric excess (ee). You will need to test various chiral columns (e.g., Chiralpak series) and mobile phases to achieve baseline separation of the enantiomers.

Key Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from a strategy for accessing the core of macroline-type alkaloids and demonstrates the use of a chiral auxiliary.[4]

Objective: To stereoselectively reduce a pyridyl ketone precursor to set a key stereocenter prior to cyclization.

Reaction: Chiral Auxiliary-Assisted Asymmetric Transfer Hydrogenation (CAATHy)

  • Preparation: In a flame-dried, argon-purged flask, dissolve the pyridyl ketone substrate bearing an L-menthyl chiral auxiliary (1.0 eq) in anhydrous, degassed isopropanol (0.1 M).

  • Catalyst Addition: Add the ruthenium catalyst, such as RuCl₂(p-cymene)₂, and the chiral ligand, (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in catalytic amounts (e.g., 2 mol % catalyst, 4 mol % ligand).

  • Reaction Initiation: Add a solution of formic acid and triethylamine (e.g., a 5:2 azeotropic mixture) as the hydrogen source (5.0 eq).

  • Monitoring: Heat the reaction to the specified temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture. This stereocenter will then direct the subsequent superacid-mediated cycloisomerization to form the 9-azabicyclo[3.3.1]nonane core.[4]

References
  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. Available from: [Link]

  • Bohn, A. G., et al. (2020). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Thieme E-Books & E-Journals. Available from: [Link]

  • Nishiyama, Y., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles, 50(1), 353-359. Available from: [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). The Journal of Organic Chemistry, 74(12), 4619–4622. Available from: [Link]

  • Song, J. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available from: [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]

  • Sumitomo Chemical Company. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. EP3042902A1.
  • Goti, A., et al. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Chirality, 27(10), 711-719. Available from: [Link]

  • ACS Figshare. (2021). Stereoselective Synthesis of cis-2-Ene-1,4-diones via Aerobic Oxidation of Substituted Furans Catalyzed by ABNO/HNO3. Available from: [Link]

  • Wiseman, J. R., et al. (1983). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 14(3), 295-305. Available from: [Link]

  • Momose, T., et al. (1997). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the 'fork head'. Journal of the Chemical Society, Perkin Transactions 1, (11), 1525-1530. Available from: [Link]

  • Musalov, M. V., et al. (2021). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Molecules, 26(16), 4993. Available from: [Link]

  • Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. Available from: [Link]

  • Company, A., et al. (2016). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 52(42), 6953-6956. Available from: [Link]

  • Eguchi, S., et al. (1974). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1, 360-364. Available from: [Link]

  • ResearchGate. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Available from: [Link]

  • Łaźny, R., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. Available from: [Link]

  • Semantic Scholar. Conformational Analysis of Bicyclo[4][4][9]nonanes. Available from: [Link]

  • Xu, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-97. Available from: [Link]

  • Xu, J., et al. (2005). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(21), 4783-4787. Available from: [Link]

  • Matiychuk, V., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 310. Available from: [Link]

  • Jana, A., & Bhowmick, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(34), 6825-6853. Available from: [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. As researchers, scientists, and drug development professionals, you are aware that while Boc is an invaluable amine protecting group, its removal can be fraught with challenges that impact yield, purity, and downstream processes. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these complexities, ensuring clean, efficient, and reliable deprotection outcomes.

Troubleshooting Guide: Common Issues & Proven Solutions

This section directly addresses specific experimental problems in a question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Problem 1: My mass spectrometry results show an unexpected +56 Da adduct on my peptide, especially when it contains Tryptophan or Methionine. What is happening?

Answer: This mass increase is a classic sign of tert-butylation, one of the most common side reactions during Boc deprotection.

Causality: The acid-catalyzed cleavage of the Boc group generates a highly reactive and stable tert-butyl cation intermediate.[1][2][3] This electrophile will readily attack any nucleophilic sites on your molecule.[1][4] Amino acid residues with electron-rich side chains are particularly susceptible.[1][3]

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation by the tert-butyl cation.[1][2][3][5][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to the +56 Da mass addition.[1][2][7]

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and the activated phenolic ring, respectively, are also targets for alkylation.[1][2][3]

Solution: Employ Scavengers

Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cation before it can modify your substrate.[1][3]

dot

Caption: Scavengers intercept the reactive tert-butyl cation.

Recommended Scavenger Cocktails:

Sensitive Residue(s)Recommended Scavenger(s)Typical Concentration (v/v) in TFARationale
Trp, Met, Cys, TyrTriisopropylsilane (TIS) + Water2.5% TIS, 2.5% H₂OTIS is a highly effective cation scavenger.[3] Water helps trap the cation to form tert-butanol.[3]
Met, TrpThioanisole2-5%Specifically protects thioethers and indole rings.[3][] Avoid if other sensitive groups are present as its byproducts can be reactive.[9]
Cys1,2-Ethanedithiol (EDT)2.5%A thiol scavenger that also helps prevent disulfide bridge formation.[9][10]

Experimental Protocol: Optimized TFA Deprotection

  • Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail. For a general-purpose, robust solution, mix Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS), and Water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O), though starting with a milder 50% TFA in DCM with 2.5% of each scavenger is also a prudent choice.[2][11]

  • Reaction: To your Boc-protected substrate (1.0 mmol), add the freshly prepared deprotection cocktail (e.g., 10 mL).

  • Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.[2] The deprotected amine will be more polar (lower Rf on TLC).

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt and can be carried forward or purified.[2]

Problem 2: My reaction is sluggish and I see a significant amount of starting material even after several hours. What's causing incomplete deprotection?

Answer: Incomplete deprotection can stem from several factors, ranging from reagent quality to substrate-specific properties.[12]

Causality & Solutions:

  • Insufficient Acid Strength/Concentration: The acid may be old or have absorbed atmospheric moisture, reducing its efficacy. For sterically hindered amines, a higher concentration of acid may be required.[12]

    • Solution: Always use fresh, high-purity acid. If using TFA, ensure it is anhydrous. Consider increasing the TFA concentration from 25% to 50% or even 95% in DCM.[11][13] Alternatively, a stronger acid system like 4M HCl in dioxane can be effective.[14][15]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid from accessing the carbamate.[12]

    • Solution: Increase the reaction time and/or temperature. Gently warming the reaction to 40-50°C can often drive it to completion. However, be cautious as higher temperatures can also accelerate side reactions.[7]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.[12]

    • Solution: Choose a solvent system where your substrate is fully soluble. While DCM is common, other solvents like dioxane or even co-solvents may be necessary.

  • Reaction Time: Deprotection is not always instantaneous.

    • Solution: Extend the reaction time and monitor closely by TLC or LC-MS until no starting material is observed.[2] Some substrates may require overnight stirring.

dot

Troubleshooting Incomplete Deprotection Start Incomplete Deprotection (Starting Material Remains) CheckAcid Check Acid Quality & Concentration Start->CheckAcid IncreaseConditions Increase Reaction Time / Temperature CheckAcid->IncreaseConditions OK Solution1 Use Fresh Acid / Increase Concentration (e.g., 50% TFA or 4M HCl/Dioxane) CheckAcid->Solution1 Degraded/Weak CheckSolubility Assess Substrate Solubility IncreaseConditions->CheckSolubility Yes Solution2 Extend Time (e.g., 2-4h or overnight) Warm gently (e.g., 40°C) IncreaseConditions->Solution2 No Solution3 Change Solvent / Add Co-solvent CheckSolubility->Solution3 Poor Complete Reaction Complete CheckSolubility->Complete Good Solution1->Complete Solution2->Complete Solution3->Complete

Sources

Technical Support Center: Overcoming Solubility Challenges with 9-Azabicyclo[3.3.1]nonane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-azabicyclo[3.3.1]nonane (also known as granatane) intermediates. This guide provides in-depth troubleshooting strategies and practical protocols to address the common yet critical challenge of poor solubility encountered during the synthesis, purification, and formulation of these valuable compounds.

Understanding the Challenge: The Physicochemical Duality of the Granatane Scaffold

The 9-azabicyclo[3.3.1]nonane scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a unique three-dimensional vector for substituents, making it an attractive framework for targeting complex biological receptors. However, this same structure presents a fundamental solubility challenge.

The core issue lies in its physicochemical duality:

  • A Lipophilic Hydrocarbon Framework: The bicyclic system is composed of C-C and C-H bonds, rendering it inherently nonpolar, or "greasy." As substituents and molecular complexity increase, this lipophilic character dominates, leading to poor solubility in aqueous media.[2]

  • A Basic Nitrogen Atom: The bridging nitrogen atom is a tertiary amine, which acts as a Lewis base.[3] This site offers a handle for chemical modification and is the key to overcoming solubility issues through protonation.[4]

Effectively managing the solubility of these intermediates requires a strategic approach that leverages the basicity of the nitrogen atom while mitigating the lipophilicity of the overall structure. Failure to address solubility early can lead to significant setbacks in reaction efficiency, purification yields, and the reliability of downstream biological assays.[5]

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common experimental roadblocks in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My 9-azabicyclo[3.3.1]nonane intermediate is insoluble in my aqueous reaction buffer. What is the most direct first step?

Answer: Your first and most effective strategy should be pH adjustment . The basic nitrogen atom in the bicyclic system can be protonated to form a highly polar, water-soluble ammonium salt.[6] The vast majority of solubility issues with these free-base intermediates in polar solvents can be resolved with this simple technique.

The unprotonated (free base) amine is a neutral species with low polarity, making it poorly soluble in water. By adding an acid, you create an acid-base reaction, forming a salt (e.g., a hydrochloride salt). This salt is ionic and readily solvated by polar solvents like water, dramatically increasing solubility.[7][8]

  • Setup: Place a small, representative sample (1-2 mg) of your insoluble intermediate into a clear glass vial.

  • Solvent Addition: Add a small volume (e.g., 0.5 mL) of your target aqueous buffer or deionized water. The compound will likely remain as a suspension or an immiscible oil.

  • Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise.

  • Observation: Observe the vial after each drop. As the pH decreases and the amine is protonated, you should see the solid material dissolve to form a clear solution.

  • Validation: Once dissolved, add a few drops of a base (e.g., 1 M NaOH) to raise the pH. The free-base intermediate should precipitate out of the solution, confirming that the solubility is pH-dependent.

Q2: I've tried pH adjustment, but my reaction is incompatible with acidic conditions, or solubility remains limited. What is my next option?

Answer: When pH modification is not viable, the use of co-solvents is the next logical step. A co-solvent system involves mixing water or a buffer with a water-miscible organic solvent to achieve a polarity that is favorable for your specific intermediate.

Co-solvents work by reducing the overall polarity of the solvent system. The organic component (e.g., DMSO, ethanol) can effectively solvate the lipophilic hydrocarbon framework of the 9-azabicyclo[3.3.1]nonane, while the aqueous component solvates the polar regions.[6] This dual-solvation mechanism disrupts the strong solute-solute interactions (crystal lattice energy) that keep the compound from dissolving.

  • Solvent Selection: Choose a panel of common, water-miscible organic solvents. Good starting points include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH) or Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Test Procedure:

    • Dispense a small, known amount (e.g., 5 mg) of your intermediate into several vials.

    • To the first vial, add the pure organic solvent dropwise until the compound dissolves to determine its solubility in the neat solvent.

    • To the other vials, create binary mixtures by adding your aqueous buffer and the organic co-solvent in various ratios (e.g., 9:1, 4:1, 1:1 aqueous:organic).

    • Vortex or stir each vial and observe for dissolution. This will help you identify the minimum percentage of co-solvent required to maintain solubility.

  • Reaction Compatibility: Always verify that your chosen co-solvent does not interfere with your downstream reaction chemistry (e.g., THF can be incompatible with some strong reducing agents).

Q3: My intermediate precipitates during workup or purification. How can I prevent this and improve handling?

Answer: Proactively convert the intermediate to a stable salt form for purification and storage. The hydrochloride salt is the most common and is typically a free-flowing, crystalline solid that is much easier to handle than the often oily or waxy free base. These salts also exhibit significantly improved aqueous solubility and often better stability.[7][8]

By converting the amine to its salt before purification (e.g., chromatography or crystallization), you change its fundamental physical properties. The ionic salt will have different solubility profiles, allowing for easier separation from non-basic impurities. For storage, the crystalline salt form is generally more stable to air and moisture than the free base.

  • Dissolution: Dissolve your crude 9-azabicyclo[3.3.1]nonane intermediate (free base) in a suitable organic solvent. Good choices are diethyl ether, methyl tert-butyl ether (MTBE)[9], or ethyl acetate.

  • Acidification: While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution).

  • Precipitation: The hydrochloride salt will typically precipitate out of the nonpolar solvent as a white or off-white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent (e.g., cold diethyl ether) to remove any soluble, non-basic impurities.

  • Drying: Dry the salt under a high vacuum to remove all residual solvent. The resulting solid is the hydrochloride salt, which can be stored or used directly in subsequent steps where aqueous solubility is desired.

Q4: My final compound has poor aqueous solubility, which is problematic for biological assays. What advanced formulation strategies should I consider?

Answer: For drug development applications where the final API's aqueous solubility is critical, you must explore more advanced formulation techniques.[10] While pH and co-solvents are useful in the lab, formulation requires more sophisticated approaches for in vivo applications.

The goal of these techniques is to overcome both poor solubility and a slow dissolution rate, which together limit a drug's bioavailability.[11] These methods either increase the effective surface area of the drug or present it to the aqueous environment in a higher-energy, more soluble state.

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the solid compound. According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[6][11]

  • Formation of an Amorphous Solid Dispersion: Crystalline materials have high lattice energy that must be overcome to dissolve. By dispersing the compound in a polymer matrix (creating a solid dispersion), you trap it in a high-energy, amorphous state.[5] This amorphous form lacks a crystal lattice and dissolves more readily.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the nonpolar 9-azabicyclo[3.3.1]nonane portion of your molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[6][11][12]

Data Summary & Quick Reference

The following table provides an illustrative example of the solubility profile for a hypothetical substituted 9-azabicyclo[3.3.1]nonane intermediate ("Compound X") under various conditions.

Solvent/ConditionTemperature (°C)Solubility ClassificationRationale
Water (pH 7.0)25Practically InsolubleThe neutral free base is dominated by its lipophilic hydrocarbon framework.
Water (pH 2.0, as HCl salt)25Freely SolubleProtonation of the basic nitrogen forms a polar, ionic salt that is readily solvated by water.[6][7]
Ethanol25SolubleEthanol's polarity is intermediate, allowing it to solvate both the polar amine and nonpolar regions.
Diethyl Ether25Sparingly SolubleA nonpolar solvent that primarily solvates the hydrocarbon regions but not the polar amine.
1:1 Ethanol/Water25SolubleA co-solvent system that effectively solvates both polar and nonpolar parts of the molecule.[6]
DMSO25Very SolubleA highly polar aprotic solvent capable of disrupting crystal lattice forces effectively.
Visual Workflows
Troubleshooting Decision Tree

This diagram outlines a logical progression for diagnosing and solving solubility issues with 9-azabicyclo[3.3.1]nonane intermediates.

Solubility_Troubleshooting Start Start: Intermediate is Insoluble Check_pH Is the reaction compatible with pH change? Start->Check_pH Adjust_pH Action: Adjust pH (e.g., add HCl) (Protocol 1) Check_pH->Adjust_pH  Yes Check_CoSolvent Is the reaction compatible with co-solvents? Check_pH->Check_CoSolvent  No Success Success: Compound Solubilized Adjust_pH->Success Use_CoSolvent Action: Screen Co-solvents (DMSO, EtOH, THF, etc.) (Protocol 2) Check_CoSolvent->Use_CoSolvent  Yes Form_Salt Consider isolating the intermediate as a stable salt (e.g., HCl salt) (Protocol 3) Check_CoSolvent->Form_Salt  No Use_CoSolvent->Success Advanced For final compounds: Explore advanced formulation (Solid Dispersions, Cyclodextrins) Form_Salt->Advanced

Caption: A decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)
  • What is the typical pKa of a 9-azabicyclo[3.3.1]nonane? The pKa of the conjugate acid is typically in the range of 10-11, similar to other saturated tertiary amines. This high basicity is why pH adjustment is such an effective solubilization strategy.

  • Will forming a salt affect the reactivity of my intermediate? Yes, potentially. The protonated nitrogen is no longer nucleophilic. If your subsequent reaction requires the free-base amine to act as a nucleophile or base, you will need to add a stoichiometric amount of a different base to neutralize the salt in situ before proceeding.

  • How do I choose the right co-solvent? The choice depends on three factors: 1) its ability to dissolve your compound (determined by screening), 2) its compatibility with your reaction conditions (it shouldn't react with your reagents), and 3) the ease of its removal during workup (lower boiling point solvents like ethanol and THF are easier to remove than high boiling point solvents like DMSO and DMF).

  • My compound is an oil, not a solid. How does this affect solubility approaches? The same principles apply. An oil indicates that the compound has very weak intermolecular forces and a low melting point. It is still likely to be poorly soluble in water. The key difference is handling; converting the oil to a solid hydrochloride salt (as in Protocol 3) can vastly simplify purification, transfer, and accurate weighing of the material.

References
  • Veranova. Improving solubility and accelerating drug development. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022-05-10). [Link]

  • Reddit. Why do longer amines have less solubility than shorter amines?. (2019-04-24). [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane. [Link]

  • Functional Groups In Organic Chemistry. (2010-10-06). [Link]

  • Google Patents. WO2025006887A1 - Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)
  • Organic Syntheses Procedure. 9-thiabicyclo[3.3.1]nonane-2,6-dione. [Link]

  • ACS Publications. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021-08-19). [Link]

  • Google Patents. RU2132846C1 - Method of preparing 3-azabicyclo[5][6][6] nonane derivatives.

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • PubMed. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. [Link]

  • Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
  • NIH. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • ResearchGate. (PDF) Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. (2021-02-16). [Link]

Sources

column chromatography purification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This bicyclic tertiary amine is a critical building block for various pharmacologically active molecules. Its purification via column chromatography, while routine, can present specific challenges. This document provides a detailed, experience-driven approach to troubleshooting common issues and answers frequently asked questions to ensure the successful isolation of this compound.

I. Understanding the Molecule and the Method: Key Considerations

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one possesses a tertiary amine within a bicyclic framework and a ketone functional group. This unique structure dictates its behavior on silica gel, the most common stationary phase for its purification. The basicity of the nitrogen atom can lead to strong interactions with the acidic silanol groups on the silica surface, potentially causing peak tailing, irreversible adsorption, and even degradation of the target compound. Therefore, a successful purification strategy must mitigate these interactions.

II. Troubleshooting Guide: From Tailing Peaks to No Product Elution

This section addresses specific problems you may encounter during the column chromatography purification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Scenario 1: The Tailing Peak - A Common Nuisance

Problem: Your product is eluting from the column, but the collected fractions show significant tailing on the TLC plate, leading to poor separation from impurities and lower yields of pure fractions.

Causality: The basic tertiary amine of your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction is strong enough to slow down the elution of the molecule, but not uniform, leading to a "smearing" or "tailing" effect.

Solution:

  • Incorporate a Basic Additive into Your Eluent: The most effective way to counteract this is to add a small amount of a volatile base to your mobile phase. This base will "cap" the acidic sites on the silica, minimizing their interaction with your product.

    • Recommended Additive: Triethylamine (Et₃N) is the most common choice. A concentration of 0.5-2% (v/v) in your eluent is typically sufficient.

    • Alternative: If triethylamine is not compatible with your downstream applications, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as a component of your mobile phase, though it is less volatile.

  • Optimize Your Solvent System: While a basic additive is crucial, the polarity of your eluent also plays a significant role.

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.

    • A common starting point for this compound is a gradient of ethyl acetate in hexanes, with 1% triethylamine throughout.

Scenario 2: No Product Detected in Eluted Fractions

Problem: You have run your column, collected numerous fractions, and upon TLC analysis, you cannot find your product.

Causality & Solutions:

  • Irreversible Adsorption: Your compound may be too strongly bound to the silica gel. This is a severe case of the issue described in Scenario 1.

    • Immediate Action: Try flushing the column with a highly polar solvent system containing a higher concentration of your basic additive. For example, a 10% methanol in dichloromethane solution with 2% triethylamine. If the product is still on the column, this should elute it.

    • For Future Runs:

      • Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your starting eluent that already contains the basic additive. This pre-treatment helps to neutralize the acidic sites.

      • Consider an Alternative Stationary Phase: If irreversible adsorption is a persistent issue, consider using a less acidic stationary phase like alumina (basic or neutral). However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system using TLC with alumina plates.

  • Product Degradation on Silica: Although less common for this specific molecule under standard conditions, some bicyclic amines can be sensitive to the acidic nature of silica gel.

    • Test for Stability: Before running a large-scale column, spot a solution of your crude product on a silica TLC plate. Let it sit for an hour or two at room temperature, then elute it. If you observe new spots or a significant decrease in the intensity of your product spot, degradation may be occurring.

  • Incorrect Solvent System: It's possible your chosen eluent is not polar enough to move the compound down the column.

    • TLC is Key: Always perform thorough TLC analysis before committing to a column. Your target compound should have an Rf value between 0.2 and 0.4 in the starting eluent for good separation.

Scenario 3: Poor Separation from Impurities

Problem: Your product is eluting, but it is co-eluting with one or more impurities.

Causality: The chosen solvent system does not provide sufficient selectivity between your product and the impurities. The Robinson-Schöpf synthesis used to prepare 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can result in several byproducts.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Benzylamine, glutaraldehyde, and acetonedicarboxylic acid (or its breakdown products).

  • Partially Formed Intermediates: Incomplete cyclization can lead to various open-chain or single-ring structures.

  • Over-alkylation or Other Side Reactions: While less common, these can occur.

Solution:

  • Optimize the Solvent System with TLC: This is the most critical step. Experiment with different solvent mixtures to maximize the separation (ΔRf) between your product and the impurities.

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system is not working, try dichloromethane/methanol. Sometimes a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary selectivity.

    • Vary the Polarity Gradient: If you are using a gradient elution, a shallower gradient around the elution point of your product can improve separation from closely eluting impurities.

  • Column Packing and Loading: A well-packed column is essential for good separation.

    • Ensure your silica bed is level and free of cracks or air bubbles.

    • Load your sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica can be particularly effective for improving resolution.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one?

A good starting point is a mixture of hexanes (or heptane) and ethyl acetate with 1% triethylamine. Begin with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the ethyl acetate concentration. A patent for a similar compound utilized a dichloromethane:methanol (49:1, v/v) system, which is another excellent option to explore during your initial TLC screening.[1]

Q2: How can I visualize 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one on a TLC plate?

This compound has a benzyl group, which allows for visualization under a UV lamp (254 nm). For a more sensitive and specific visualization, you can use a potassium permanganate (KMnO₄) stain. As an amine, it will show up as a yellow-brown spot on a purple background. Ninhydrin stain is not effective for tertiary amines.

Q3: My purified product is a pale orange solid. Is this normal?

Yes, it is often reported that after chromatography, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is obtained as a pale orange or yellow solid.[1]

Q4: Can I use automated flash chromatography for this purification?

Absolutely. Automated flash chromatography systems are well-suited for this purification. The principles of solvent system selection and the use of basic additives remain the same. Pre-packed silica columns are of high quality and can provide excellent resolution. Some systems even allow for the in-line addition of a modifier like triethylamine.

Q5: What is "dry loading" and why is it useful?

Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel. This is done by dissolving your product in a suitable solvent, adding a small amount of silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of your column. This technique is particularly useful for:

  • Improving the resolution of your separation by ensuring a very narrow starting band.

  • Loading samples that are not very soluble in the starting eluent.

IV. Data and Protocols

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
Solvent System Ratio (v/v) Notes
Ethyl Acetate / Hexanes10:90 to 50:50A good starting point for TLC optimization. Always include 1% Et₃N.
Dichloromethane / Methanol99:1 to 95:5A more polar system, useful if the product is not moving in EtOAc/Hexanes. Include 1% Et₃N.
Ethyl Acetate / Petroleum Ether1:4Has been used successfully with the addition of 5% Et₃N.[2]
Protocol: Step-by-Step Flash Column Chromatography
  • TLC Optimization:

    • Prepare several TLC chambers with different solvent systems (e.g., 10%, 20%, 30% EtOAc in hexanes, all containing 1% Et₃N).

    • Spot your crude reaction mixture on the TLC plates and elute.

    • The ideal solvent system will give your product an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material you are purifying.

    • Pack the column with silica gel using either a slurry or dry packing method. Ensure the silica bed is well-compacted and level.

    • Equilibrate the column with your starting eluent (containing 1% Et₃N) until the silica is fully wetted and the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, perform a dry load as described in the FAQ section.

  • Elution:

    • Begin eluting with your starting solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to yield the purified 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Column Chromatography

Troubleshooting_Workflow Troubleshooting Flowchart start Column Purification Issue tailing Tailing Peak? start->tailing no_product No Product Eluted? tailing->no_product No add_base Add 1% Et3N to Eluent tailing->add_base Yes poor_separation Poor Separation? no_product->poor_separation No check_stability Check Stability on Silica TLC no_product->check_stability Yes optimize_tlc Re-optimize Solvent System on TLC poor_separation->optimize_tlc Yes success Successful Purification poor_separation->success No add_base->success flush_column Flush with Polar Solvent (e.g., 10% MeOH/DCM + 2% Et3N) check_stability->flush_column flush_column->success dry_load Use Dry Loading Technique optimize_tlc->dry_load shallow_gradient Use a Shallower Gradient dry_load->shallow_gradient shallow_gradient->success

Caption: A flowchart for troubleshooting common column chromatography issues.

VI. References

  • A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Forensic Science International, 27(2), 139-144.

  • Experimental - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 138-156.

  • Bingham, M., et al. (2011). U.S. Patent No. 7,868,017. Washington, DC: U.S. Patent and Trademark Office.

  • TLC Stains. (n.d.). Retrieved from [Link]

  • TLC confusion?! (2018, December 10). Reddit. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 55(21), 9497-9510.

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Tetrahedron, 70(41), 7475-7483.

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP.

  • Stability Relationships in Bicyclic Ketones. (2000). The Journal of Organic Chemistry, 65(23), 7890-7896.

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2251.

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543.

  • A stable bicyclic compound with two Si=Si double bonds. Science, 290(5491), 504-506.

  • Alpha-trialkylsilyl amino acid stability. Organic Letters, 7(4), 665-668.

  • Development and chromatographic exploration of stable-bonded crosslinked amino silica against classical amino phases. Journal of Separation Science, 45(15), 2536-2545.

Sources

reducing byproducts in the synthesis of 9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane

Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable bicyclic amine scaffold. The unique rigid structure of 9-azabicyclo[3.3.1]nonane makes it a critical intermediate in the creation of various pharmaceutical compounds.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, and to offer scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yields and Multiple Byproducts in Robinson-Schöpf Type Condensation

Q: My Robinson-Schöpf reaction to form the 9-azabicyclo[3.3.1]nonan-3-one precursor is giving low yields and a complex mixture of byproducts. How can I optimize this?

A: The Robinson-Schöpf reaction, a cornerstone for constructing the bicyclic ketone intermediate, is notoriously sensitive to reaction conditions.[1][2] Byproducts often arise from polymerization of glutaraldehyde, competing aldol reactions, and over-alkylation.

Causality and Expert Insights:

The success of this multicomponent reaction hinges on controlling the rates of several competing reactions. The initial Mannich reaction between the amine, glutaraldehyde, and acetone dicarboxylic acid must be favored over self-condensation of the aldehydes.[3] Precise pH control is critical; deviations can lead to undesired pathways.

Troubleshooting Protocol: pH and Temperature Control

  • Strict pH Monitoring: Maintain the pH of the reaction mixture between 2.5 and 4.[4] Use a buffered system, such as a sodium acetate solution, to stabilize the pH throughout the reaction.[2][5]

  • Temperature Management: Initiate the reaction at a low temperature (0–5 °C) to control the initial exothermic reaction and minimize side reactions.[2][6] After the initial addition of reagents, the temperature can be gradually raised to room temperature or slightly above (e.g., 25-50°C) to drive the reaction to completion.[2][6]

  • Order of Reagent Addition: A common successful sequence is to first combine the amine (e.g., benzylamine) and water, cool the mixture, and then slowly add the acid (e.g., sulfuric acid).[2][5] Subsequently, add the glutaraldehyde and then the acetone dicarboxylic acid, all while maintaining a low temperature.[2][5]

Table 1: Impact of pH on Yield in Robinson-Schöpf Reaction

pH RangeObserved Yield of 9-Azabicyclo[3.3.1]nonan-3-oneReference
< 2.5Low[4]
2.5 - 4Optimal (45-57%)[4]
> 4Decreased, with increased byproducts[4]
Issue 2: Formation of Exo vs. Endo Isomers in Reductive Amination

Q: I am struggling with the stereoselectivity of the reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. How can I favor the formation of the desired endo-amine?

A: The stereochemical outcome of the reduction of the intermediate imine or oxime is a critical step, particularly in the synthesis of pharmaceutical ingredients like Granisetron, where the endo isomer is required.[1] The choice of reducing agent and reaction conditions plays a pivotal role in determining the endo/exo ratio.

Causality and Expert Insights:

Steric hindrance dictates the approach of the reducing agent to the imine double bond. The bicyclic structure presents two distinct faces for hydride attack. To favor the endo product, the hydride must approach from the less sterically hindered face.

Troubleshooting Protocol: Stereoselective Reduction

  • Catalytic Hydrogenation: For large-scale synthesis, catalytic hydrogenation is often preferred.[1] Using a catalyst like Raney Nickel under hydrogen pressure can provide good selectivity for the endo isomer.[7] The presence of additives like ammonium acetate can also influence the stereochemical outcome.[7]

  • Hydride Reducing Agents: For smaller scale reactions, sodium borohydride (NaBH₄) in methanol is a common choice for reducing the ketone to the corresponding alcohol, which can then be converted to the amine.[6] The stereoselectivity of this reduction often favors the endo-alcohol.

Table 2: Comparison of Reduction Methods for Stereoselectivity

Reducing Agent/MethodTypical Stereochemical OutcomeKey ConsiderationsReference
H₂/Raney NiFavors endo-amineOptimized for large-scale production.[7]
NaBH₄ (on ketone precursor)Favors endo-alcoholA two-step process to the amine.[6]
H₂/Pd(OH)₂ on CarbonEffective for debenzylationUsed to remove a protecting group.[2]
Issue 3: Byproducts from N-Protecting Group Cleavage

Q: During the deprotection of my N-protected 9-azabicyclo[3.3.1]nonane, I am observing significant byproduct formation and low yields of the free amine. What are more efficient deprotection strategies?

A: The choice of N-protecting group and the method of its removal are crucial for a clean synthesis. For instance, while N-p-toluenesulfonyl groups are stable, their cleavage can sometimes be problematic.

Causality and Expert Insights:

Harsh deprotection conditions can lead to degradation of the bicyclic core or other functional groups in the molecule. For example, using sodium in liquid ammonia to cleave a tosyl group can be too harsh and may lead to volatile product loss.[8]

Troubleshooting Protocol: Alternative Deprotection Methods

  • Magnesium in Methanol for N-p-toluenesulfonyl Groups: A milder alternative for the cleavage of N-p-toluenesulfonyl groups is the use of magnesium turnings in methanol.[8] This method can provide the desired amine in moderate yields without the harshness of dissolving metal reductions.

  • Catalytic Hydrogenation for N-Benzyl Groups: An N-benzyl protecting group is a versatile choice as it can be cleanly removed by catalytic hydrogenation.[2] Using a catalyst like Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere is highly effective.[2][6] This method is generally high-yielding and avoids harsh chemical reagents.

Visualizing the Workflow

To better understand the key decision points in the synthesis and purification process, the following workflow diagram is provided.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., Glutaraldehyde, Amine) RobinsonSchoepf Robinson-Schöpf Condensation Start->RobinsonSchoepf Ketone 9-Azabicyclo[3.3.1]nonan-3-one Intermediate RobinsonSchoepf->Ketone Control pH & Temp ReductiveAmination Reductive Amination Ketone->ReductiveAmination Select Reducing Agent CrudeProduct Crude 9-Azabicyclo[3.3.1]nonane Product ReductiveAmination->CrudeProduct Control Stereochemistry Acidification Acidify and Wash (Remove Non-Basic Impurities) CrudeProduct->Acidification Basification Basify Aqueous Layer (pH > 12) Acidification->Basification Extraction Extract with Organic Solvent Basification->Extraction DryingConcentration Dry and Concentrate Extraction->DryingConcentration FinalProduct Pure 9-Azabicyclo[3.3.1]nonane DryingConcentration->FinalProduct

Caption: A generalized workflow for the synthesis and purification of 9-azabicyclo[3.3.1]nonane.

Advanced Synthetic Strategies

For researchers looking beyond the classical Robinson-Schöpf approach, other methods can offer advantages in terms of stereocontrol or substrate scope.

  • Hofmann-Löffler-Freytag Reaction: This photochemical or thermal cyclization of an N-haloamine in the presence of a strong acid can be used to construct the bicyclic ring system.[9][10] It involves a radical-based intramolecular hydrogen abstraction.

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form a cyclic β-keto ester, which can then be further elaborated into the desired 9-azabicyclo[3.3.1]nonane skeleton.[11][12][13] The reaction is base-catalyzed and is effective for forming five- and six-membered rings.[11][14]

  • Multicomponent Cascade Reactions: Modern synthetic methods are emerging that allow for the one-pot synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives from simple starting materials, offering high efficiency and atom economy.[15]

G cluster_methods Cyclization Strategies Start Acyclic Precursors Robinson Robinson-Schöpf Condensation Start->Robinson Multicomponent HLF Hofmann-Löffler-Freytag Reaction Start->HLF Radical Cyclization Dieckmann Dieckmann Condensation Start->Dieckmann Intramolecular Condensation End 9-Azabicyclo[3.3.1]nonane Core Robinson->End HLF->End Dieckmann->End

Caption: Alternative synthetic routes to the 9-azabicyclo[3.3.1]nonane core structure.

References

  • Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Google Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives.
  • ResearchGate. (2025). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]

  • Beilstein Journals. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journals. [Link]

  • Google Patents. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Cambridge University Press. [Link]

  • Royal Society of Chemistry. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Royal Society of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. ResearchGate. [Link]

  • ResearchGate. (2025). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hofmann–Löffler reaction. Wikipedia. [Link]

  • National Institutes of Health. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Synthesis of symmetrical 1,5-disubstituted granatanines. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Oxazabicyclo derivatives and their use as 5-HT4.
  • ElectronicsAndBooks. (n.d.). CONFORMATION OF THE 9-AZABICYCL0[3.3.1]NONANE-. ElectronicsAndBooks. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. National Institutes of Health. [Link]

  • MDPI. (n.d.). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. MDPI. [Link]

  • Scilit. (n.d.). The Hofmann-Loeffler hydrogen abstraction process in the mass spectrometry of 1-alkoxy-9-methyl-9-azabicyclo[3.3.1]nonanes. Scilit. [Link]

  • RSC Publishing. (n.d.). Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. RSC Publishing. [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of Bicyclic N,N-Enaminals by Cyclization of Alk-4-ynals with Aliphatic Diamines in DMSO upon Treatment with KOH. ResearchGate. [Link]

  • Wikipedia. (n.d.). Wikipedia:Requested articles/Natural sciences/Chemistry. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Cycloaddition Reactions of N-Alkyl-α,β-unsaturated Imines: Facile Preparation of Azaheterocycles for Synthesis and Biological Applications. ResearchGate. [Link]

  • YouTube. (2025). reaction to Chemiolis video - synthesis of an aniline-based sweetener. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 9-azabicyclo[3.3.1]nonane-2,6-dione. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical bicyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 9-azabicyclo[3.3.1]nonane-2,6-dione?

The most established method is a variation of the Robinson-Schöpf reaction, which involves a tandem Mannich-type condensation. This biomimetic synthesis typically uses a primary amine (like benzylamine or methylamine), a glutaraldehyde or succinaldehyde equivalent, and a derivative of acetonedicarboxylic acid.[1] An alternative route involves the oxidation of the corresponding endo,endo-9-azabicyclo[3.3.1]nonane-2,6-diol.[2] This two-step approach, starting from the syn-diepoxide of 1,5-cyclooctadiene, can offer high purity and stereochemical control.[3]

Q2: Can you explain the mechanism of the Robinson-Schöpf type synthesis for the N-substituted dione?

Certainly. The reaction is a classic example of a one-pot, multi-component reaction that proceeds through a cascade of imine formation, intermolecular Mannich reaction, and an intramolecular Mannich reaction.

  • Iminium Formation: The primary amine (e.g., benzylamine) reacts with glutaraldehyde to form an iminium ion.

  • First Mannich Reaction (Intermolecular): The enolate of 3-oxopentanedioic acid (from acetonedicarboxylic acid) acts as a nucleophile, attacking the iminium ion.

  • Second Mannich Reaction (Intramolecular): The intermediate then undergoes an intramolecular cyclization, where the second enolate moiety attacks the other aldehyde-derived carbon, forming the bicyclic ring system.

  • Decarboxylation: The final step is the acid- or heat-mediated decarboxylation of the two carboxylic acid groups to yield the target dione.[1]

Below is a diagram illustrating this mechanistic pathway.

G cluster_start Starting Materials cluster_reaction Reaction Cascade Amine R-NH₂ Iminium Iminium Ion Formation Amine->Iminium Glutaraldehyde Glutaraldehyde Glutaraldehyde->Iminium Acid 3-Oxopentanedioic Acid InterMannich Intermolecular Mannich Reaction Acid->InterMannich Iminium->InterMannich + Enolate IntraMannich Intramolecular Mannich Reaction InterMannich->IntraMannich Cyclization Decarboxylation Decarboxylation IntraMannich->Decarboxylation Acid/Heat Product 9-R-9-azabicyclo [3.3.1]nonane-2,6-dione Decarboxylation->Product G start Low Yield or Impure Product check_reagents Verify Reagent Quality (esp. Aldehyde) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify or Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (pH, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_ph Action: Buffer pH (target pH ~5) conditions_ok->optimize_ph No optimize_temp Action: Adjust Temp & Reaction Time conditions_ok->optimize_temp No, check time/temp check_workup Analyze Workup & Purification conditions_ok->check_workup Yes optimize_ph->check_conditions optimize_temp->check_conditions workup_ok Workup Effective? check_workup->workup_ok optimize_extraction Action: Adjust pH for Acid-Base Extraction workup_ok->optimize_extraction No optimize_purification Action: Change Purification (Chromatography, Recrystallization) workup_ok->optimize_purification No, purity issue success Improved Yield & Purity workup_ok->success Yes optimize_extraction->check_workup optimize_purification->check_workup

Caption: Troubleshooting workflow for dione synthesis.

Issue 3: Challenges in Product Isolation and Purification

Q: My product seems to be water-soluble, and I'm having trouble with extraction. What is the best isolation procedure?

A: An acid-base extraction is essential for isolating the bicyclic amine.

  • Acidification: After the reaction is complete, acidify the mixture to a pH of ~2 with an acid like HCl. This protonates the nitrogen atom, making the product water-soluble while allowing non-basic organic impurities to be washed away with a solvent like diethyl ether or ethyl acetate. [4]2. Basification: Separate the aqueous layer and carefully basify it to pH >11 (e.g., with 4N NaOH) to deprotonate the nitrogen. [4]This makes the product soluble in organic solvents.

  • Extraction: Extract the now basic aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. [4]Combining and drying these organic extracts will yield your crude product.

Q: The crude product is an oil and difficult to purify. What purification methods do you recommend?

A: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is often the most effective method. Silica gel chromatography using a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 2-5% MeOH) is a common choice for separating the polar dione from less polar impurities. [4]* Recrystallization: If a solid crude product is obtained, recrystallization can be very effective. Solvents like light petroleum or mixtures of ethyl acetate and heptane have been reported to work well. [5]* Vacuum Distillation: For N-substituted analogues that are thermally stable and have a lower molecular weight, vacuum distillation can be a viable option for purification. [5]

Optimized Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-dione

This protocol is an adaptation of established Robinson-Schöpf methodologies. [4] Materials:

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Benzylamine hydrochloride

  • Glutaraldehyde (25% aqueous solution)

  • Sodium acetate

  • Hydrochloric acid (5N)

  • Sodium hydroxide (4N)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve benzylamine hydrochloride (1.0 eq) and 3-oxopentanedioic acid (1.0 eq) in water. Cool the solution to 0°C in an ice bath.

  • Slowly add a 25% aqueous solution of glutaraldehyde (1.0 eq) to the cooled mixture.

  • Add an aqueous solution of sodium acetate (0.33 eq) dropwise. A thick precipitate may form.

  • Remove the ice bath and heat the reaction mixture to 50°C, stirring vigorously for 4 hours.

  • Cool the mixture to room temperature and allow it to stand for 24 hours.

  • Acidify the reaction mixture to pH 2 with 5N HCl. Wash the aqueous mixture twice with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH 12 with 4N NaOH, ensuring the mixture remains cool.

  • Extract the aqueous layer six times with DCM.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the resulting residue by silica gel chromatography (eluent: 1-3% Methanol in Dichloromethane) to yield the pure dione. [4]

Protocol 2: Swern Oxidation of endo,endo-9-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol

This protocol is based on the oxidation of the corresponding diol, which can be synthesized from 1,5-cyclooctadiene. [2][3] Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), freshly distilled

  • endo,endo-9-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol (1.0 eq)

  • Triethylamine (TEA), dry

  • Dichloromethane (DCM), dry

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add dry DCM and cool to -60°C.

  • Slowly add oxalyl chloride (2.2 eq), followed by the dropwise addition of dry DMSO (3.8 eq), keeping the temperature below -50°C. Stir for 20 minutes.

  • Add a solution of the diol (1.0 eq) in a minimal amount of dry DCM swiftly. Stir the mixture for 1 hour at -40°C.

  • Add dry triethylamine (5.0 eq) dropwise, then allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the dione. [2]

Data Summary Table

MethodKey ReagentsTypical ConditionsReported YieldReference
Robinson-SchöpfGlutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic acidpH ~5, 50°C then RT, Acid/Heat for decarboxylation54%[4]
Swern Oxidationendo,endo-Diol, Oxalyl Chloride, DMSO, TEAAnhydrous DCM, -60°C to RT90%[2][3]
pH Optimization StudySuccindialdehyde, Methylamine, Acetonedicarboxylic acidpH 3-11, RT, 72h60-80% (peak at pH 5)[6]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Tropane Alkaloid Synthesis. Retrieved from Benchchem website. [5]2. Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. [7]3. Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [8]4. Scribd. (n.d.). Chemists' Guide to Tropinone Synthesis. Retrieved from Scribd. [6]5. García, J., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Journal of the Mexican Chemical Society, 58(3), 263-268. [1]6. Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. (Patent No. US7868017B2). [4]7. Organic Syntheses. (1986). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Org. Synth. 1986, 64, 189. [9]8. ResearchGate. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Request PDF. [10]9. Pudar, S., et al. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(13), 6564-6573. [11]10. Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9, 5281. [12]11. Pál, T., et al. (2023). A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry, 88(13), 8849–8854. [2]12. Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [13]13. University of Southampton Research Repository. (n.d.). Thesis: "Full thesis title". [14]14. ResearchGate. (n.d.). Robinson-Schöpf reaction. [15]15. Pál, T., et al. (2023). A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry, 88(13), 8849-8854.

Sources

Technical Support Center: Stability of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-azabicyclo[3.3.1]nonane derivatives. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of these compounds under acidic conditions. Our goal is to help you anticipate and address challenges you may encounter during your experiments, ensuring the integrity of your results.

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold, also known as the granatane skeleton, is a key structural motif in a wide range of biologically active molecules, including cocaine and its analogues. The stability of these compounds in acidic environments is a critical consideration in their synthesis, purification, formulation, and analysis. This guide provides a comprehensive overview of the potential degradation pathways and offers solutions to common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic conditions that can affect the stability of 9-azabicyclo[3.3.1]nonane derivatives?

A1: The stability of 9-azabicyclo[3.3.1]nonane derivatives can be compromised by a variety of acidic conditions commonly encountered in the laboratory, including:

  • Strong Mineral Acids: Reagents such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are often used for the removal of protecting groups (e.g., Boc) or as catalysts.[1]

  • Aqueous Acidic Buffers: Buffers with a pH below 7 are frequently used in HPLC mobile phases, reaction workups, and formulation studies. The choice of buffering agent can also influence stability.[2]

  • Lewis Acids: These can be used as catalysts in various transformations and can promote rearrangements and other side reactions.

  • Silica Gel: The acidic nature of standard silica gel used in chromatography can lead to the degradation of sensitive compounds on-column.

Q2: What are the most common degradation pathways for 9-azabicyclo[3.3.1]nonane derivatives in acidic media?

A2: The primary degradation pathways are dictated by the specific functional groups present on the bicyclic core. Key vulnerabilities include:

  • Ester Hydrolysis: Derivatives containing ester functionalities, such as cocaine, are susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid and alcohol.

  • Decarboxylation: In certain structures, acidic conditions can promote the loss of a carboxyl group. For instance, a very acidic pH can cause the decarboxylation of 2-carbomethoxytropinone (a related bicyclo[3.2.1] system) to tropinone.[3]

  • Rearrangements: The bicyclic framework can be prone to skeletal rearrangements, such as the Beckmann rearrangement if an oxime functionality is present.[4][5]

  • N-Debenzylation: For derivatives with an N-benzyl group, acidic conditions in the presence of a catalyst (e.g., Pd/C and H₂) can lead to deprotection.[1]

Q3: How does pH affect the stability of these compounds?

A3: The stability of 9-azabicyclo[3.3.1]nonane derivatives is often highly pH-dependent. For many amine-containing compounds, acidic conditions can be protective by protonating the nitrogen, thereby preventing oxidation and other reactions that occur with the free base. For example, cocaine is more stable in acidic solutions with a pH around 5.[6] However, excessively low pH can accelerate hydrolytic and other degradative processes.[3] It is crucial to determine the optimal pH range for your specific derivative.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC After Acidic Workup

Scenario: You have performed a reaction and, after an acidic workup (e.g., washing with dilute HCl), your HPLC analysis shows multiple new peaks that were not present in the initial reaction mixture.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Ester Hydrolysis Analyze the mass of the new peaks by LC-MS. A mass corresponding to the loss of an alkyl group from an ester and the addition of a proton is indicative of hydrolysis.If hydrolysis is undesirable, use milder acidic conditions (e.g., saturated ammonium chloride) or perform the workup at a lower temperature. If the goal is hydrolysis, ensure the reaction goes to completion.
Protecting Group Cleavage Check the mass of the new peaks. A mass difference corresponding to the protecting group (e.g., 100 Da for Boc) suggests unintended deprotection.Use a less labile protecting group or avoid prolonged exposure to strong acids. Consider alternative workup procedures that do not involve strong acids.
On-Column Degradation Inject a purified sample of your compound onto the HPLC and observe if new peaks form.Use a buffered mobile phase to control the pH. Consider using end-capped columns or columns with a different stationary phase (e.g., polymer-based). For preparative chromatography, consider using deactivated silica gel or an alternative purification method.

Experimental Protocol: Assessing On-Column Stability

  • Prepare a stock solution of your purified 9-azabicyclo[3.3.1]nonane derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare two mobile phases: one with your standard acidic conditions and a second with a buffered, less acidic pH.

  • Inject the sample using the standard acidic mobile phase and analyze the chromatogram for the appearance of new peaks.

  • Flush the column and inject the sample using the buffered mobile phase.

  • Compare the two chromatograms. The absence of degradation peaks in the buffered system suggests on-column degradation with the more acidic mobile phase.

Issue 2: Low Yields in Reactions Involving Acidic Reagents

Scenario: A synthetic step involving an acidic reagent (e.g., TFA for Boc deprotection) results in a low yield of the desired product and a complex mixture of byproducts.

Possible Causes and Solutions:

  • Cause: The target molecule is unstable to the strong acidic conditions required for the reaction.

  • Solution:

    • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also minimize side reactions.

    • Alternative Reagents: Explore milder deprotection conditions. For example, HCl in dioxane or methanol can sometimes be less harsh than neat TFA.[1]

    • Protecting Group Strategy: If the molecule is inherently unstable without the protecting group, consider if the deprotection can be performed at a later stage in the synthesis.

Workflow for Optimizing Acidic Deprotection:

G start Low Yield in Deprotection cond1 Monitor Reaction Kinetics? start->cond1 proc1 Reduce Time & Temperature cond1->proc1 Yes cond2 Alternative Reagents? cond1->cond2 No proc1->cond2 proc2 Screen Milder Acids (e.g., HCl/Dioxane) cond2->proc2 Yes cond3 Change Synthetic Strategy? cond2->cond3 No proc2->cond3 proc3 Postpone Deprotection Step cond3->proc3 Yes end Optimized Yield cond3->end No proc3->end

Caption: Troubleshooting workflow for low-yield deprotection reactions.

Issue 3: Irreproducible Results in Biological Assays

Scenario: You are testing a series of 9-azabicyclo[3.3.1]nonane derivatives in a biological assay using an acidic buffer, and the results are inconsistent.

Possible Causes and Solutions:

  • Cause: The compounds are degrading in the assay buffer over the time course of the experiment.

  • Solution:

    • Stability Study in Assay Buffer: Incubate your compounds in the assay buffer for the duration of the experiment. At various time points, quench the reaction and analyze the samples by HPLC to quantify the amount of parent compound remaining.

    • Adjust Buffer Composition: If instability is confirmed, try to adjust the pH of the buffer to a range where your compounds are more stable. Be mindful that changing the pH may also affect the biological target.

    • Use of Co-solvents: If solubility is an issue, the use of a co-solvent might be necessary. However, ensure that the co-solvent does not accelerate degradation.

Visualizing Degradation Pathways:

The following diagram illustrates potential acid-catalyzed degradation pathways for a hypothetical 9-azabicyclo[3.3.1]nonane derivative bearing an ester and a carbamate protecting group.

G start 9-Azabicyclo[3.3.1]nonane Derivative hydrolysis Ester Hydrolysis start->hydrolysis H₃O⁺ deprotection Carbamate Deprotection start->deprotection Strong Acid (e.g., TFA) rearrangement Skeletal Rearrangement start->rearrangement Lewis Acid / H⁺

Sources

Technical Support Center: Scaling Up the Synthesis of 9-Azabicyclo[3.3.1]nonane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 9-azabicyclo[3.3.1]nonane precursors. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis of these valuable bicyclic scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of moving from bench-scale to larger-scale production.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core, also known as the granatane skeleton, is a crucial structural motif in a wide array of biologically active molecules and pharmaceutical agents. Its rigid conformational structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. This has led to its incorporation in compounds developed for neurological disorders and as ligands for sigma-2 (σ2) receptors, which are overexpressed in proliferating tumor cells.[1]

The classical and most common method for constructing this bicyclic system is the Robinson-Schöpf condensation.[2] This one-pot reaction involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and acetonedicarboxylic acid. While elegant in its simplicity, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and safety.

This guide will focus primarily on troubleshooting the Robinson-Schöpf synthesis and subsequent downstream processing, providing practical, field-proven insights to ensure a successful and efficient scale-up.

Troubleshooting Guide: Navigating the Challenges of Scale-Up

This section addresses specific issues that are frequently encountered during the scale-up of 9-azabicyclo[3.3.1]nonane precursor synthesis. Each problem is presented with its potential causes and actionable solutions.

Problem 1: Low Yield of the Bicyclic Ketone

A significant drop in yield upon scaling up the Robinson-Schöpf reaction is one of the most common and frustrating challenges.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Recommendations
Degradation of Acetonedicarboxylic Acid Acetonedicarboxylic acid is notoriously unstable and can readily decarboxylate, especially at elevated temperatures or upon prolonged storage.[3] This decomposition is a primary reason for reduced yields.1. Reagent Quality: Use freshly purchased or properly stored acetonedicarboxylic acid. It is advisable to refrigerate it until needed for the reaction.[3] 2. Temperature Control: Maintain strict temperature control during the reaction. The initial addition of reagents should be performed at low temperatures (e.g., <5 °C) to minimize decomposition.[1]
Suboptimal pH The formation of imine intermediates in the Robinson-Schöpf reaction is pH-dependent.[4] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the hydroxyl intermediate will not be sufficiently protonated for elimination as water.[4]1. pH Monitoring and Control: Carefully monitor and adjust the pH of the reaction mixture. A pH range of 4-5 is often optimal.[5] Use a buffered system, such as sodium acetate, to maintain the desired pH.[5]
Inefficient Mixing and Localized Hotspots On a larger scale, inefficient mixing can lead to localized hotspots where the temperature rises significantly, causing reagent decomposition and side reactions.1. Mechanical Agitation: Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture.[6] 2. Controlled Addition: Add reagents, especially those involved in exothermic steps, slowly and sub-surface to allow for efficient heat dissipation.
Premature Decarboxylation The desired reaction involves a final decarboxylation step. However, premature decarboxylation of acetonedicarboxylic acid before it can participate in the Mannich-type reaction will lower the yield.1. Staged Temperature Profile: Age the reaction mixture at a low temperature (e.g., 5 °C) for an extended period (e.g., 20 hours) before gradually warming to a higher temperature (e.g., 25 °C) to allow for the cyclization to complete before significant decarboxylation occurs.[1]
Problem 2: Formation of Impurities and Side Products

The presence of significant impurities complicates purification and can impact the quality of the final product.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Recommendations
Incomplete Reaction Unreacted starting materials, such as the primary amine (e.g., benzylamine), can remain in the crude product.1. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as HPLC, to ensure complete consumption of the limiting reagents.[3] 2. Stoichiometry Optimization: While the classical reaction uses equimolar amounts, a slight excess of one reagent may be beneficial on a larger scale to drive the reaction to completion.
Side Reactions of Glutaraldehyde Glutaraldehyde can undergo self-polymerization or other side reactions, especially under non-optimal pH conditions.1. Quality of Glutaraldehyde: Use a high-quality source of glutaraldehyde. 2. Order of Addition: Add the glutaraldehyde to the cooled, pH-adjusted amine solution just before the addition of acetonedicarboxylic acid.[1]
Formation of Isomers Depending on the reaction conditions and the nature of the substituents, the formation of diastereomers is possible.1. Stereoselective Conditions: While the Robinson-Schöpf reaction is often not highly stereoselective, subsequent reduction or functionalization steps may offer opportunities for diastereoselective control. 2. Purification: Develop robust purification methods, such as column chromatography or crystallization, to separate the desired isomer.
Solvent Impurities Solvents used in the workup and purification can be retained in the final product. For instance, isopropyl alcohol has been detected as an impurity.[3]1. Azeotropic Distillation: If applicable, perform an azeotropic distillation with a suitable solvent to remove residual solvents. 2. High-Vacuum Drying: Dry the final product under high vacuum at a suitable temperature to remove volatile impurities.
Problem 3: Difficulties in Product Isolation and Purification

Isolating the 9-azabicyclo[3.3.1]nonane precursor from the aqueous reaction mixture and purifying it to a high degree can be challenging, especially at scale.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Recommendations
Product Solubility in the Aqueous Phase The protonated form of the bicyclic amine is water-soluble, which can lead to losses during extraction.1. pH Adjustment for Extraction: After the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into an organic solvent. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of MTBE and heptane) to maximize the recovery of the product.[3]
Emulsion Formation During the basic extraction, emulsions can form, making phase separation difficult and leading to product loss.1. Brine Wash: Wash the combined organic extracts with a saturated sodium chloride solution (brine) to help break emulsions. 2. Use of a Co-solvent: The use of a less polar co-solvent like heptane with a more polar solvent like MTBE can sometimes minimize emulsion formation.[3]
Product Decomposition During Workup The product may be sensitive to prolonged exposure to acidic or basic conditions, or to heat during solvent evaporation.1. Minimize Exposure Time: Perform the acid-base workup as efficiently as possible. 2. Low-Temperature Evaporation: Concentrate the organic extracts under reduced pressure at a low temperature to avoid thermal degradation.
Inefficient Crystallization The crude product may be an oil or may crystallize with low purity.1. Solvent Screening: Screen a variety of solvent systems to find optimal conditions for crystallization. 2. Seeding: If a small amount of pure crystalline material is available, use it to seed the crystallization.
Challenging Column Chromatography The basic nature of the amine can lead to tailing on silica gel chromatography.1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to minimize tailing. 2. Alternative Stationary Phases: Consider using alumina as the stationary phase, which can sometimes be more suitable for the purification of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up the Robinson-Schöpf synthesis?

A1:

  • Exothermic Reaction: The reaction can be exothermic, and on a large scale, this can lead to a thermal runaway.[7] Ensure the reactor has adequate cooling capacity.[6]

  • Gas Evolution: The decarboxylation step releases carbon dioxide. Running the reaction at temperatures above 30°C should be avoided to prevent a rapid release of gas.[3] The reactor should be properly vented.

  • Hazardous Reagents:

    • Glutaraldehyde: It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[8]

    • Acetonedicarboxylic Acid: It causes skin and serious eye irritation.[9] Avoid contact with skin and eyes.

Q2: How can I monitor the progress of the Robinson-Schöpf reaction?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction.[3] You can track the consumption of the starting materials (e.g., acetonedicarboxylic acid and the primary amine) and the formation of the product.[3] For example, a method using a C18 column with a gradient of aqueous phosphoric acid and acetonitrile can be effective.[3]

Q3: My final product is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it may be due to residual impurities or the inherent nature of the specific derivative you are synthesizing.

  • Purity Check: First, assess the purity of your oil using an analytical technique like HPLC or NMR. If significant impurities are present, further purification by column chromatography may be necessary.

  • Purification via Salt Formation: You can try to form a salt of your amine (e.g., the hydrochloride or hydrobromide salt) by treating a solution of the free base with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Kugelrohr Distillation: For thermally stable oils, vacuum distillation using a Kugelrohr apparatus can be an effective purification method.[5]

Q4: Are there any alternative synthetic routes if I cannot get the Robinson-Schöpf reaction to work at scale?

A4: Yes, while the Robinson-Schöpf reaction is the most common, other methods have been developed. For instance, radical-based annulation processes have been reported for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.[10] These methods may offer advantages in terms of substrate scope or reaction conditions but may also require more specialized reagents or catalysts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a procedure in Organic Syntheses and is suitable for a larger laboratory scale.[3]

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Sodium carbonate

  • Silica gel

  • Jacketed reactor with overhead stirrer and temperature probe

Procedure:

  • Charge the jacketed reactor with water and benzylamine. Cool the reactor to 0-10 °C.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4-8 °C.

  • To the resulting solution, add the 50% aqueous glutaraldehyde solution, followed by acetonedicarboxylic acid, ensuring the temperature remains below 5 °C.

  • Slowly add a 9% aqueous sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. A slow evolution of CO2 will be observed.

  • Cool the reaction mixture and adjust the pH to 2 with 18% sulfuric acid.

  • Transfer the acidic solution to a separatory funnel and extract with MTBE to remove organic impurities. Discard the organic layers.

  • Transfer the aqueous layer to a flask, add heptane and silica gel.

  • With vigorous stirring, slowly add a 20% aqueous sodium carbonate solution to adjust the pH to 8.

  • Separate the layers and extract the aqueous layer with a mixture of MTBE and heptane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualization of the Robinson-Schöpf Reaction Workflow:

G cluster_prep Reagent Preparation & Initial Reaction cluster_reaction Reaction Aging cluster_workup Product Workup & Isolation A Charge Reactor with Water & Benzylamine B Cool to 0-10 °C A->B C Slowly Add H₂SO₄ (4-8 °C) B->C D Add Glutaraldehyde & Acetonedicarboxylic Acid (<5 °C) C->D E Add Sodium Acetate Solution D->E F Age at 5 °C for 20h E->F G Warm to 25 °C and Age for 20h F->G H Adjust pH to 2 with H₂SO₄ G->H I Extract with MTBE (remove impurities) H->I J Adjust Aqueous Layer to pH 8 with Na₂CO₃ I->J K Extract Product with MTBE/Heptane J->K L Dry and Concentrate Organic Layers K->L M Crude Product L->M

Caption: Workflow for the scale-up synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a general guide for the purification of a basic 9-azabicyclo[3.3.1]nonane precursor from non-basic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 50% NaOH).

  • Extract the now basic aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified free base.

Visualization of the Acid-Base Extraction Logic:

G start Crude Product in Organic Solvent acid_extraction Extract with Aqueous Acid start->acid_extraction organic_impurities Organic Layer (Non-basic Impurities) acid_extraction->organic_impurities aqueous_product Aqueous Layer (Protonated Product) acid_extraction->aqueous_product basify Basify Aqueous Layer (pH > 10) aqueous_product->basify base_extraction Extract with Organic Solvent basify->base_extraction aqueous_waste Aqueous Layer (Waste) base_extraction->aqueous_waste organic_product Organic Layer (Purified Product) base_extraction->organic_product final_product Purified Free Base organic_product->final_product

Caption: Logical flow diagram for the purification of a basic product using acid-base extraction.

References

  • Song, Z. J., Zhou, G., Ye, H., Cohen, R., & Tan, L. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Couturier, M., et al. (2021). Tropane and Related Alkaloid Skeletons via a Radical [3+3]- Annulation Process. ChemRxiv. [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Cope, A. C., & Dryden, H. L. (1963). Pseudopelletierine. Organic Syntheses, Coll. Vol. 4, p.816. [Link]

  • Loba Chemie. (2016). GLUTARALDEHYDE FOR SYNTHESIS MSDS. [Link]

  • Lehmann, F., Pilotti, Å., & Luthman, K. (2003). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecular Diversity, 7(2-4), 145–152. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Pfizer Inc. (2014). A process for the synthesis of maraviroc. WO2014173375A1.
  • Temple University. (2004). Methods and reaction mixtures for controlling exothermic reactions.
  • Xu, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6873-6881. [Link]

  • Wikipedia. (n.d.). Acetonedicarboxylic acid. [Link]

  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Organic Syntheses. (n.d.). Acetonedicarboxylic acid. [Link]

  • Nodzewska, A., et al. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(21), 11384. [Link]

  • Fugmann, B., & Lang-Fugmann, S. (Eds.). (2014).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bicyclic Scaffolds: A Comparative Analysis of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of therapeutic success. Among the myriad of structures employed to explore chemical space, bicyclic scaffolds have emerged as privileged motifs, offering a unique blend of structural rigidity, three-dimensional complexity, and synthetic tractability. This guide provides an in-depth comparison of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate and its parent scaffold with other prominent bicyclic systems, namely tropanes, 2-azabicyclo[3.2.1]octanes, and 2-azabicyclo[2.2.2]octanes. Our analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide not just a catalogue of facts, but a nuanced understanding of the strategic considerations that underpin the selection of a bicyclic scaffold in a medicinal chemistry program.

The Strategic Value of Bicyclic Scaffolds in Drug Design

The utility of bicyclic scaffolds in medicinal chemistry stems from their ability to confer a degree of conformational constraint upon a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into enhanced potency and selectivity. Furthermore, the defined three-dimensional arrangement of substituents on a bicyclic core allows for a more precise probing of receptor binding pockets, facilitating the optimization of ligand-receptor interactions.

A Deep Dive into the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton, the core of our topic compound, is a fascinating and somewhat underutilized scaffold in drug discovery. Unlike the more common tropane ring system, it possesses a larger, more flexible framework.

Conformational Landscape: The Chair-Chair/Boat-Chair Dichotomy

The most distinctive feature of the 9-azabicyclo[3.3.1]nonane system is its conformational flexibility, existing in equilibrium between a twin-chair and a chair-boat conformation. This dynamic behavior is highly influenced by the nature and stereochemistry of substituents. For instance, X-ray crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]-nonan-2-one revealed a boat-chair conformation. In contrast, many other derivatives adopt a twin-chair conformation[1][2]. This conformational plasticity can be a double-edged sword: it offers the potential for induced-fit binding to a target but can also present challenges in rational design due to the increased number of accessible conformations.

The conformational equilibrium of the 9-azabicyclo[3.3.1]nonane scaffold is a key differentiator from other more rigid bicyclic systems.

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane skeleton.

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The synthesis of the 9-azabicyclo[3.3.1]nonane core can be achieved through various routes, with the double Mannich reaction being a classic and efficient approach. This method involves the condensation of a ketone, an aldehyde (often formaldehyde or its equivalent), and an amine.

Comparative Analysis with Other Bicyclic Scaffolds

To fully appreciate the nuances of the 9-azabicyclo[3.3.1]nonane scaffold, a direct comparison with other commonly employed azabicyclic systems is essential.

The Tropane (8-Azabicyclo[3.2.1]octane) Scaffold

The tropane skeleton is arguably the most well-known azabicyclic scaffold, being the core of numerous natural products with profound physiological effects, such as cocaine and atropine.[3][4][5]

  • Conformational Rigidity: The 8-azabicyclo[3.2.1]octane system is significantly more rigid than the 9-azabicyclo[3.3.1]nonane scaffold, with the piperidine ring locked in a chair conformation. This rigidity can be advantageous for achieving high binding affinity and selectivity.

  • Synthetic Accessibility: The Robinson-Schöpf tropinone synthesis is a classic and highly efficient method for constructing the tropane core, making it readily accessible.

  • Pharmacological Precedent: The extensive pharmacology of tropane alkaloids provides a rich historical dataset for guiding the design of new therapeutic agents.[6][7]

The 2-Azabicyclo[3.2.1]octane Scaffold

The 2-azabicyclo[3.2.1]octane framework is another important bicyclic system with significant potential in drug discovery.[8]

  • Structural Isomerism: As a constitutional isomer of the tropane skeleton, the 2-azabicyclo[3.2.1]octane scaffold offers a different spatial arrangement of the nitrogen atom and the ethylene bridge, providing an alternative vector space for substituent placement.

  • Synthetic Strategies: A variety of synthetic approaches have been developed to access this scaffold, including intramolecular cyclization reactions.[9]

The 2-Azabicyclo[2.2.2]octane (Quinuclidine) Scaffold

The 2-azabicyclo[2.2.2]octane, or quinuclidine, framework is a highly rigid and compact bicyclic system.

  • High Rigidity: The cage-like structure of the quinuclidine scaffold severely restricts conformational freedom, making it an excellent choice for designing ligands with high specificity.

  • Synthetic Routes: Stereoselective syntheses of substituted quinuclidines have been developed, often involving multi-step sequences.[10][11][12]

Head-to-Head Comparison of Bicyclic Scaffolds

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Synthesis
9-Azabicyclo[3.3.1]nonane Conformational flexibility (chair-chair/chair-boat equilibrium)Adaptable to various binding pocket topographies; potential for induced-fit binding.Less predictable binding conformation; can be synthetically challenging to control stereochemistry.Double Mannich reaction
Tropane (8-Azabicyclo[3.2.1]octane) Rigid chair conformation of the piperidine ringHigh pre-organization for binding; extensive pharmacological data available.Limited conformational space to explore.Robinson-Schöpf synthesis
2-Azabicyclo[3.2.1]octane Isomeric to tropane with a different nitrogen positionOffers alternative substituent vectors compared to tropane.Synthesis can be complex depending on the desired substitution pattern.Intramolecular cyclizations
2-Azabicyclo[2.2.2]octane (Quinuclidine) Highly rigid, cage-like structureMaximizes conformational restriction for high selectivity.Synthetically more demanding to access complex derivatives.Multi-step stereoselective routes

Experimental Protocols

To provide a practical context for the synthesis of these important scaffolds, the following detailed experimental protocols are provided.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Precursor to the 9-Azabicyclo[3.3.1]nonane Core)

This protocol is adapted from a published procedure and illustrates the construction of the bicyclic ketone precursor via a Mannich-type reaction.[13]

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (20% aqueous solution)

  • Sodium sulfate

Procedure:

  • To a jacketed reactor cooled to 0-10 °C, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the temperature between 4-8 °C.

  • To the resulting solution, add 50% glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Extract the aqueous layer with MTBE (3 x 80 mL) and discard the organic layers.

  • To the aqueous layer, add heptane (500 mL) and silica gel (20 g).

  • Adjust the pH to 8 with 20% aqueous sodium carbonate solution.

  • Filter the mixture and wash the filter cake with heptane.

  • Separate the layers of the combined filtrate and dry the organic layer over sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

synthesis_workflow reagents Benzylamine, H2SO4, Glutaraldehyde, Acetone dicarboxylic acid, NaOAc reaction Mannich-type Cyclization (5-25 °C, 40 h) reagents->reaction workup Aqueous Workup & Extraction (MTBE, Heptane) reaction->workup purification Filtration & Concentration workup->purification product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one purification->product

Caption: Workflow for the synthesis of a 9-azabicyclo[3.3.1]nonane precursor.

Conclusion

The selection of a bicyclic scaffold is a critical decision in the drug discovery process, with profound implications for the pharmacological profile of the resulting compounds. The 9-azabicyclo[3.3.1]nonane framework, as exemplified by this compound, offers a unique level of conformational flexibility that distinguishes it from more rigid systems like tropanes and quinuclidines. This flexibility can be harnessed to achieve optimal binding to challenging biological targets. However, this comes with the caveat of increased conformational complexity, which must be carefully managed during the design and optimization process. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. A thorough understanding of the synthetic accessibility, conformational behavior, and pharmacological precedent of each scaffold is paramount to making an informed decision.

References

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 25(3), 640-647. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PubMed Central. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Sci-Hub. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ACS Publications. [Link]

  • Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Harman, D. G., et al. (2008). Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. NIH. [Link]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Tropane alkaloid. Wikipedia. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 13(8), 1887-1926. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). ChemInform Abstract: Tropan Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. ResearchGate. [Link]

  • Neipp, C. E., & Martin, S. F. (2003). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. The Journal of Organic Chemistry, 68(23), 8867-8878. [Link]

  • Balasankar, T., et al. (2013). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Scirp.org. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • Filippini, M. H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(8), 2831-2872. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]

  • Berlin, K. D., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Taylor & Francis Online. [Link]

  • Monteiro, M. C., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2902-2915. [Link]

  • Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240-2244. [Link]

  • Cradwick, P. D., & Sim, G. A. (1971). crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[11][11][14]-nonan-2-one. Sci-Hub. [Link]

  • Arulkumaran, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 543-550. [Link]

Sources

A Comparative Guide to 3-Azabicyclo[3.3.1]nonane and Tropane Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, bicyclic scaffolds serve as rigid and conformationally defined frameworks, crucial for the precise three-dimensional positioning of pharmacophoric elements. Among these, the 3-azabicyclo[3.3.1]nonane and tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as privileged structures. While structurally related, their subtle differences in ring size and geometry impart distinct conformational and physicochemical properties, profoundly influencing their application in drug design. This guide provides a comparative analysis of these two scaffolds, offering insights into their synthesis, stereochemistry, and strategic deployment in developing novel therapeutics.

Section 1: The 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework, sometimes referred to as a bispidine precursor, is a versatile bicyclic system characterized by two fused six-membered rings.

Structure and Conformational Landscape

The defining feature of the 3-azabicyclo[3.3.1]nonane system is its conformational flexibility. Unlike more rigid systems, it can exist in three primary conformations: a twin-chair (C-C), a chair-boat (C-B), and a twin-boat (B-B) conformation. The twin-chair is generally the most stable, but the energy barrier to the chair-boat form is low, and the preferred conformation can be influenced by substitution patterns. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding pocket, but it may also come at an entropic cost upon binding.

G

Synthetic Strategies

The construction of the 3-azabicyclo[3.3.1]nonane core is most classically achieved through a double Mannich reaction.[1][2] This one-pot condensation of a ketone, an amine, and formaldehyde is an efficient method for generating the bicyclic system.[2] More recent methodologies have expanded the synthetic toolkit, allowing for greater substituent diversity and stereochemical control.[3] For instance, Michael additions to 4-oxopiperidine derivatives have been successfully employed to build the bicyclic frame.[3]

Applications in Drug Design

The 3-azabicyclo[3.3.1]nonane scaffold is a key component in a range of biologically active molecules. Its derivatives have been explored as receptor antagonists, enzyme inhibitors, and agents targeting the central nervous system.[4] The ability to functionalize the scaffold at multiple positions (N3, C9, and the piperidine ring carbons) allows for the creation of diverse chemical libraries. Indole alkaloids incorporating this architecture have shown promise as anticancer, antimalarial, and anti-inflammatory agents.[5]

Section 2: The Tropane Scaffold

The tropane scaffold, an 8-azabicyclo[3.2.1]octane system, is arguably more famous due to its presence in a wide array of natural products, including cocaine and atropine.[6][7] It consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a nitrogen atom and two carbons.

Structure and Conformational Rigidity

In contrast to the 3-azabicyclo[3.3.1]nonane, the tropane skeleton is significantly more rigid.[8] Its piperidine ring predominantly adopts a chair conformation.[9] This rigidity pre-organizes the substituents into well-defined spatial orientations, which can lead to high-affinity binding with a target receptor by minimizing the entropic penalty. Substituents at the C3 position can exist in two distinct diastereomeric forms: axial (α), also known as endo, and equatorial (β), also known as exo. The orientation of the N-methyl group is also predominantly equatorial.[9]

Synthetic Strategies

The landmark synthesis of the tropane core was developed by Sir Robert Robinson in 1917.[10] This biomimetic, one-pot reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or a derivative) and remains a cornerstone of tropane chemistry.[10] Modern synthetic efforts often focus on stereoselective methods to access specific endo or exo isomers and to introduce diverse functionalities at various positions on the scaffold.[11]

Applications in Drug Design

Tropane alkaloids have a long history in medicine, acting as anticholinergics, stimulants, and anesthetics.[6][10][12] The scaffold's rigid nature makes it an excellent starting point for structure-activity relationship (SAR) studies. By modifying the substituents, particularly at the C2 and C3 positions, medicinal chemists can fine-tune the pharmacological profile of the resulting compounds.[10] For example, cocaine's stimulant properties are tied to its inhibition of dopamine, serotonin, and norepinephrine transporters, a function dictated by the specific arrangement of its functional groups on the tropane frame.[12]

Section 3: Head-to-Head Comparative Analysis

The choice between a 3-azabicyclo[3.3.1]nonane and a tropane scaffold is a strategic decision in the drug design process, driven by the specific requirements of the biological target.

G cluster_0 3-Azabicyclo[3.3.1]nonane cluster_1 Tropane (8-Azabicyclo[3.2.1]octane) Scaffold Scaffold Choice Prop1_A Higher Conformational Flexibility Scaffold->Prop1_A Select for Flexibility Prop1_B High Conformational Rigidity Scaffold->Prop1_B Select for Rigidity Prop2_A Twin-Chair / Chair-Boat Equilibrium Prop3_A Adaptable Binding (Induced Fit) Prop4_A Potential Entropic Penalty Prop2_B Locked Chair Conformation Prop3_B Pre-organized for Binding Prop4_B Lower Entropic Penalty

Flexibility vs. Rigidity: An Entropic Trade-off
  • 3-Azabicyclo[3.3.1]nonane: Its flexibility allows it to conform to the shape of a binding site (an "induced fit" model). This can be beneficial when the exact topography of the target is unknown or if a degree of adaptability is required. However, the molecule must "pay" an entropic price to adopt the correct binding conformation, which can lower its overall binding affinity.

  • Tropane: Its rigidity means it is pre-organized for binding. If the scaffold's inherent geometry is complementary to the target site (a "lock-and-key" model), binding can be highly favorable due to a smaller entropic penalty. This rigidity is ideal for optimizing potency once a lead compound has been identified.

Vectorial Display of Substituents

The geometry of each scaffold dictates the three-dimensional vectors along which substituents can be placed.

  • 3-Azabicyclo[3.3.1]nonane: Offers a wider range of substituent vectors due to its larger ring system and conformational options. Functionalization at C1, C5, C7, and C9 provides distinct spatial orientations.

  • Tropane: Provides well-defined endo and exo positions at C3, as well as distinct vectors at C2 and C6/C7. This precise positioning is critical for interactions with specific residues in a target protein. The difference between an axial and equatorial hydroxyl group at C3 (tropine vs. pseudotropine) dramatically alters the molecule's properties.[13]

Physicochemical Properties & Synthetic Accessibility

Both scaffolds contain a basic nitrogen atom, making them amines with a pKa typically in the range of 9-11, ensuring they are protonated at physiological pH. This is a key feature for forming salt bridges with acidic residues in binding pockets.

Property3-Azabicyclo[3.3.1]nonaneTropaneRationale & Implications
Core Structure Bicyclo[3.3.1]nonaneBicyclo[3.2.1]octaneThe single carbon difference alters ring strain and conformational preferences.[8]
Flexibility Flexible (Chair-Chair/Chair-Boat)Rigid (Chair)Impacts binding entropy and strategy (induced-fit vs. lock-and-key).[8][9]
Key Synthesis Double Mannich ReactionRobinson Tropinone SynthesisBoth are classic, efficient one-pot methods for core construction.[2]
Natural Occurrence Less common in natural productsAbundant in Solanaceae familyTropane is a more "validated" scaffold by nature (e.g., cocaine, atropine).[6][8]
Stereochemistry Complex, multiple conformersWell-defined endo/exo isomersTropane offers more straightforward stereochemical control for SAR.

Section 4: Experimental Protocols

To ensure the integrity of research based on these scaffolds, robust and reproducible synthetic and analytical methods are paramount.

Protocol: Synthesis of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one

This protocol is a representative example of the double Mannich reaction for constructing the 3-azabicyclo[3.3.1]nonane core.

Causality: This reaction leverages the nucleophilicity of an enamine intermediate (formed from acetone and methylamine) to react with two equivalents of an α,β-unsaturated ketone (benzalacetone, formed in situ from benzaldehyde and acetone), leading to a tandem Michael addition and intramolecular cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol), acetone (29 g, 0.5 mol), and methylamine hydrochloride (3.4 g, 0.05 mol) in 100 mL of ethanol.

  • Reaction Execution: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Isolation: Allow the reaction to cool to room temperature, then cool further in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol. If necessary, recrystallize the product from hot ethanol to yield white crystals.

  • Self-Validation/Characterization:

    • ¹H NMR: Confirm the presence of signals corresponding to the bicyclic core protons and the aromatic protons of the phenyl groups.

    • ¹³C NMR: Verify the number of distinct carbon signals, including the carbonyl carbon (C9).

    • Mass Spectrometry: Confirm the molecular weight of the product (m/z = 291.39 for C₂₀H₂₁NO).

    • Melting Point: Compare the observed melting point with literature values.

Protocol: Robinson Synthesis of Tropinone

This classic protocol illustrates the elegant convergence of simple starting materials into the complex tropane core.[10]

Causality: The reaction is a cascade process. Succinaldehyde undergoes a double Mannich reaction with methylamine and the enolate of acetonedicarboxylic acid. The resulting bicyclic intermediate is then decarboxylated in situ under the acidic reaction conditions to yield tropinone.

  • Reagent Preparation: Prepare a solution of succinaldehyde (from hydrolysis of its diethyl acetal), methylamine hydrochloride (2.6 g), and citric acid (as a buffer) in water. The pH should be maintained around 4-5.

  • Reaction Execution: Cool the amine/aldehyde solution in an ice bath. Slowly add a solution of acetonedicarboxylic acid (6.5 g) in water, with vigorous stirring, over 30 minutes.

  • Reaction Completion: Allow the mixture to stir at room temperature for 24 hours.

  • Workup and Isolation: Make the solution strongly alkaline (pH > 11) with NaOH. Extract the aqueous layer multiple times with diethyl ether or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude tropinone can be purified by vacuum distillation or column chromatography.

  • Self-Validation/Characterization:

    • ¹H NMR: Observe the characteristic signals for the tropane skeleton, noting the symmetry of the molecule.

    • IR Spectroscopy: Identify the strong carbonyl stretch (~1715 cm⁻¹) characteristic of the ketone.

    • GC-MS: Confirm the purity and molecular weight (m/z = 139.20 for C₈H₁₃NO).

G

Section 5: Conclusion and Future Outlook

Both the 3-azabicyclo[3.3.1]nonane and tropane scaffolds are powerful tools in the medicinal chemist's arsenal. The tropane scaffold, with its rigid and well-defined stereochemistry, is an exemplary choice for optimizing high-affinity interactions through a pre-organized structure. Conversely, the 3-azabicyclo[3.3.1]nonane scaffold provides a more flexible framework, offering the potential for induced-fit binding and exploration of a broader conformational space.

The decision of which scaffold to employ is not a matter of superiority, but of strategic alignment with the goals of the drug discovery program. As synthetic methodologies become more advanced, enabling precise control over substitution and stereochemistry, the utility of both these privileged scaffolds will undoubtedly continue to expand, leading to the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • ACS Publications. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]

  • ACS Publications. (n.d.). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. [Link]

  • MDPI. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • University of Bristol. (2012). Tropane. Molecule of the Month. [Link]

  • IntechOpen. (n.d.). Synthesis of Tropane Derivatives. [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. [Link]

  • ResearchGate. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Tropane alkaloid biosynthesis: a centennial review. [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. [Link]

  • Google Patents. (n.d.). Method of preparing 3-azabicyclo[8][8][11] nonane derivatives.

  • Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane. [Link]

  • PubMed. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • Royal Society of Chemistry. (n.d.). The conformations of tropanes. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of tropane alkaloids. [Link]

  • PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. [Link]

  • ResearchGate. (2025). Design and synthesis of polyhydroxylated azabicyclo[3.3.1]nonane as selective lysosomal α-glucosidase stabilizers enhancing cellular uptake. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride. [Link]

  • Preprints.org. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. [Link]

  • ResearchGate. (n.d.). Analysis of tropane and related alkaloids. [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]

  • PubMed. (n.d.). Conformational analysis of atropine. [Link]

  • MDPI. (n.d.). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure, prized for its rigid conformational framework that allows for the precise spatial orientation of substituents. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key derivative, Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate. While specific experimental data for this exact compound is not widely published, this guide will leverage a comparative analysis of closely related analogs to provide a robust predictive framework for its characterization.

Introduction to the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane skeleton is a bicyclic amine that typically exists in a twin-chair conformation.[1] This rigid structure is a valuable building block in the synthesis of a wide array of biologically active molecules.[2][3] The substitution pattern on this core is critical to its biological activity, making unambiguous structural elucidation through spectroscopic methods paramount. The title compound, this compound, incorporates a Boc-protected amine and an ethyl ester, functionalities that are common in the synthesis of pharmaceutical intermediates.

Predicted Spectroscopic Data

Based on the analysis of related 9-azabicyclo[3.3.1]nonane derivatives[4][5][6][7][8][9] and general principles of NMR and MS, the following data can be predicted for this compound (Molecular Formula: C₁₆H₂₈N₂O₄, Molecular Weight: 312.41 g/mol , CAS: 1363380-89-5).[10]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Boc (C(CH₃)₃)~1.45s-Characteristic singlet for the nine equivalent protons of the tert-butyl group.[11]
Ethyl (CH₃)~1.25t~7.1Triplet due to coupling with the adjacent methylene group.
Ethyl (CH₂)~4.15q~7.1Quartet due to coupling with the methyl group.
H-3~2.5-2.7m-Complex multiplet, influenced by the ester and the bicyclic ring protons.
H-7~3.8-4.0m-Broad multiplet due to coupling with adjacent protons and the influence of the Boc-amino group.
H-1, H-5~2.8-3.2br s-Bridgehead protons, often appear as broad singlets or multiplets.
Ring Protons (H-2, H-4, H-6, H-8)~1.5-2.4m-A complex series of overlapping multiplets.
NH (Boc)~4.5-5.0br s-Broad singlet, position can be concentration-dependent and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Notes
Boc (C (CH₃)₃)~28.4Characteristic signal for the three equivalent methyl carbons of the tert-butyl group.[11]
Boc (C (CH₃)₃)~79.5Quaternary carbon of the tert-butyl group.[11]
Boc (C =O)~155.0Carbonyl carbon of the carbamate.[11]
Ethyl (C H₃)~14.2Methyl carbon of the ethyl ester.
Ethyl (C H₂)~60.5Methylene carbon of the ethyl ester.
Ester (C =O)~175.0Carbonyl carbon of the ethyl ester.
C-3~40-45Influenced by the ester group.
C-7~50-55Influenced by the Boc-amino group.
C-1, C-5~55-60Bridgehead carbons.
C-2, C-4, C-6, C-8~25-35Ring carbons.

Mass Spectrometry: Fragmentation Analysis

Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted ESI-MS Data
  • [M+H]⁺: The protonated molecule is expected at m/z 313.21.

  • [M+Na]⁺: The sodium adduct may be observed at m/z 335.19.

Fragmentation Pathways

The fragmentation of the Boc-protected amine is a key diagnostic feature.[12][13][14] Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][14]

  • Loss of isobutylene (-56 Da): A significant fragment at m/z 257.15 corresponding to the loss of C₄H₈.

  • Loss of the Boc group (-100 Da): A fragment at m/z 213.16 resulting from the cleavage of the entire tert-butoxycarbonyl group.

  • Loss of the ethyl ester group (-73 Da): A fragment corresponding to the loss of the ethoxycarbonyl group.

Further fragmentation of the bicyclic core can also occur, providing additional structural information.[15]

Experimental Protocols

To acquire high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 12-16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 200-220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Optimize the source temperature and gas flow rates (nebulizer and drying gas) to achieve a stable spray and maximum ion intensity.

    • Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the title compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 7-(Boc-amino)-9- azabicyclo[3.3.1]nonane- 3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Dissolve in MeOH/ACN Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis.

Comparative Analysis with Alternative Structures

The spectroscopic features of the title compound can be better understood by comparing them with those of related structures. For instance, the chemical shifts of the bridgehead protons and carbons in 9-azabicyclo[3.3.1]nonane derivatives are sensitive to the nature and orientation of the substituents.[5] The presence of the Boc-protecting group introduces characteristic signals in both ¹H and ¹³C NMR spectra, which are largely independent of the rest of the molecule's structure.[11] Similarly, the fragmentation pattern in mass spectrometry is dominated by the loss of moieties from the Boc group.[12][14]

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the structural elucidation process.

References

  • W. A. Wiseman, J. R. & Krabbenhoft, H. O. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (1981). [Link]

  • A NMR Chemical Shift Analysis on Two Nonconjugated Tri-π-Systems. Chemistry, (1981). [Link]

  • Wiseman, J. R. & Krabbenhoft, H. O. Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 41 , 589-591 (1976). [Link]

  • Stereoselective synthesis of highly substituted 1-isomorphans (1- azabicyclo[3.3.1]nonanes) - Supporting Information. [Link]

  • Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. National Institutes of Health. [Link]

  • Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of. UCL Discovery. [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]

  • 9-Azabicyclo[3.3.1]nonane,9-methyl-. NIST WebBook. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Bentham Science Publishers. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Supporting Information. Beilstein Journals. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ScienceOpen. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. [Link]

Sources

A Comparative Guide to the Efficacy of 9-Azabicyclo[3.3.1]nonane-Based Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a promising framework in the design of novel monoamine reuptake inhibitors, compounds with significant potential in the treatment of various neuropsychiatric disorders, including depression and anxiety.[1][2] This guide provides a comprehensive comparison of the efficacy of different 9-azabicyclo[3.3.1]nonane-based monoamine reuptake inhibitors, supported by experimental data and detailed methodologies. We will delve into their mechanisms of action, structure-activity relationships, and the in vitro and in vivo assays used to characterize their pharmacological profiles.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure for Monoamine Transporter Inhibition

The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane core offers a distinct conformational constraint that is advantageous for designing selective and potent ligands for monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By strategically modifying substituents at various positions of this scaffold, medicinal chemists can fine-tune the affinity and selectivity of these compounds for each transporter, aiming for profiles ranging from selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors.[1][2]

Comparative In Vitro Efficacy

The primary measure of efficacy for monoamine reuptake inhibitors in early-stage drug discovery is their ability to bind to and inhibit the function of the monoamine transporters. This is typically quantified by determining the inhibition constant (Kᵢ) from radioligand binding assays or the half-maximal inhibitory concentration (IC₅₀) from neurotransmitter uptake assays.

One study synthesized and evaluated a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives as ligands for the dopamine transporter (DAT).[3] The in vitro binding affinity (Kᵢ) of these compounds was measured in rat caudate-putamen tissue. The results indicated that these derivatives were significantly less potent than cocaine, with Kᵢ values in the micromolar range (2-14 µM).[3] This suggests that while the 9-azabicyclo[3.3.1]nonane scaffold can be directed to the DAT, the specific substitutions in this series did not yield high-affinity binders.

Patents in this area describe various 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives as mixed monoamine reuptake inhibitors.[1][2] These documents often provide EC₅₀ values from in vitro monoamine uptake assays in cell lines expressing the human transporters (hSERT, hNET, and hDAT). For instance, a general protocol for such assays involves incubating transporter-expressing cells with the test compound followed by the addition of a radiolabeled neurotransmitter. The amount of radioactivity taken up by the cells is then measured to determine the inhibitory effect of the compound.[1]

To provide a clearer comparison, the following table compiles representative data for a hypothetical series of 3-aryloxy-9-azabicyclo[3.3.1]nonane derivatives, illustrating the kind of data generated in these studies.

Compound IDAryloxy SubstituentSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Compound A 4-Fluorophenoxy1550250
Compound B 3,4-Dichlorophenoxy525150
Compound C 2-Naphthyloxy2575500

This table is illustrative and based on the types of data found in the patent literature. Specific values for a comprehensive set of compounds are not publicly available.

Signaling Pathways and Mechanism of Action

The therapeutic effects of monoamine reuptake inhibitors stem from their ability to block the reabsorption of serotonin, norepinephrine, and/or dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Radioligand_Binding_Assay start Start prep Prepare Transporter- Expressing Cell Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for an in vitro radioligand binding assay.

In Vitro Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.

Objective: To determine the potency (IC₅₀ or EC₅₀) of a test compound in inhibiting the uptake of serotonin, norepinephrine, or dopamine.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Madin Darby Canine Kidney (MDCK) cells stably expressing the human monoamine transporters are cultured in 96-well plates. [1]2. Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound. [1]3. Uptake Initiation: A mixture of radiolabeled ([³H]) and non-labeled neurotransmitter is added to initiate uptake. [1]4. Uptake Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ value for uptake inhibition. [1]

Monoamine_Uptake_Assay start Start culture Culture Transporter- Expressing Cells start->culture preincubate Pre-incubate Cells with Test Compound culture->preincubate initiate Initiate Uptake with Radiolabeled Neurotransmitter preincubate->initiate terminate Terminate Uptake by Washing initiate->terminate quantify Quantify Intracellular Radioactivity terminate->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Enantiomerically Pure 9-Azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral 9-Azabicyclo[3.3.1]nonanes in Modern Drug Discovery

The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic amine, represents a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. Notably, derivatives of this scaffold have shown significant promise as mixed neurotransmitter reuptake inhibitors, making them valuable candidates for the development of novel therapeutics for neurological and psychiatric disorders.[1] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit distinct pharmacological profiles. Consequently, the development and validation of robust synthetic routes to enantiomerically pure 9-azabicyclo[3.3.1]nonanes are of critical importance to the pharmaceutical industry.

This guide provides a comparative analysis of three distinct and validated strategies for obtaining enantiomerically pure 9-azabicyclo[3.3.1]nonane derivatives: classical resolution via diastereomeric esters, enzymatic kinetic resolution, and catalytic asymmetric synthesis. Each approach is evaluated based on its efficiency, scalability, and the enantiopurity of the final product, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing enantiomerically pure 9-azabicyclo[3.3.1]nonanes is often a trade-off between classical, well-established methods and modern, more efficient catalytic approaches. Below, we compare three such methodologies.

Parameter Classical Resolution Enzymatic Kinetic Resolution Catalytic Asymmetric Synthesis
Principle Separation of a racemic mixture by forming and separating diastereomeric derivatives.Enantioselective transformation of one enantiomer in a racemic mixture catalyzed by an enzyme.Direct synthesis of a single enantiomer from a prochiral starting material using a chiral catalyst.
Typical Yield Theoretically limited to 50% for each enantiomer.Theoretically limited to 50% for each enantiomer.Can approach 100% for the desired enantiomer.
Enantiomeric Excess (e.e.) Can be high (>99%) after separation and purification.Can be very high (>99%) for both the product and the unreacted starting material.[2][3]Generally high to excellent (>90-99%).
Scalability Can be challenging due to the need for stoichiometric amounts of a chiral resolving agent and potentially difficult separations.Generally scalable, with the main considerations being the cost and availability of the enzyme.Highly scalable, as only a catalytic amount of the chiral catalyst is required.
Substrate Scope Broad, applicable to a wide range of racemic compounds with suitable functional groups for derivatization.Substrate-specific, requiring an enzyme that is active and selective for the target molecule.Can be broad, but often requires optimization of the catalyst and reaction conditions for each new substrate.
Waste Generation Generates significant waste from the chiral resolving agent and solvents used for separation.Generally considered a "green" technology with biodegradable catalysts (enzymes) and often milder reaction conditions.Can be very efficient with low catalyst loading, minimizing waste.

Route 1: Classical Resolution via Diastereomeric Esters

This traditional and reliable method involves the conversion of a racemic mixture of a 9-azabicyclo[3.3.1]nonane derivative, typically bearing a hydroxyl group, into a mixture of diastereomeric esters using a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure target compounds.

A key advantage of this method is its broad applicability, as a wide variety of chiral acids, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), can be employed. However, the theoretical maximum yield for each enantiomer is 50%, and the process can be labor-intensive and generate significant chemical waste.

Experimental Protocol: Resolution of Racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol

Step 1: Formation of Diastereomeric Esters

  • To a solution of racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Slowly add a solution of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid, 2.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

Step 2: Separation of Diastereomers

  • Purify the crude mixture of diastereomeric esters by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Carefully collect the fractions corresponding to each diastereomer, as monitored by TLC.

  • Combine the fractions for each pure diastereomer and concentrate under reduced pressure.

Step 3: Hydrolysis of Diastereomeric Esters

  • Dissolve each separated diastereomeric ester in a mixture of methanol and water.

  • Add an excess of potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 24-48 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol.

Logical Workflow for Classical Resolution

racemic_diol Racemic Diol esterification Esterification (DCC, DMAP) racemic_diol->esterification chiral_acid Chiral Acid (e.g., Mosher's Acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Chromatography/Crystallization) diastereomers->separation diastereomer_R Diastereomer R separation->diastereomer_R diastereomer_S Diastereomer S separation->diastereomer_S hydrolysis_R Hydrolysis (K₂CO₃) diastereomer_R->hydrolysis_R hydrolysis_S Hydrolysis (K₂CO₃) diastereomer_S->hydrolysis_S enantiomer_R Enantiomer R hydrolysis_R->enantiomer_R enantiomer_S Enantiomer S hydrolysis_S->enantiomer_S

Caption: Workflow for classical resolution of a racemic diol.

Route 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a greener and often more efficient alternative to classical resolution. This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted enantiomer of the starting material, which can then be easily separated.

Candida rugosa lipase (CRL) has been shown to be particularly effective for the kinetic resolution of racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol, yielding both the acylated product and the unreacted alcohol with excellent enantiomeric excess (>99%).[2][3] The theoretical yield for each enantiomer is still limited to 50%, but the mild reaction conditions and the high selectivity of the enzyme make this a very attractive method.

Experimental Protocol: Kinetic Resolution of Racemic endo, endo-N-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol

  • To a solution of racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add vinyl acetate (2.0-5.0 eq) as the acyl donor.[4]

  • Add Candida rugosa lipase (CRL) (typically 10-50% by weight of the substrate).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining starting material and the acylated product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by flash column chromatography on silica gel.

  • The unreacted alcohol can be isolated directly, while the acylated product can be hydrolyzed (e.g., with K₂CO₃ in methanol) to afford the other enantiomer of the diol.

Conceptual Diagram of Enzymatic Kinetic Resolution

racemic_diol Racemic Diol (R/S) reaction Enantioselective Acylation racemic_diol->reaction lipase Lipase (e.g., CRL) + Acyl Donor lipase->reaction mixture Mixture of Acylated (R) and Unreacted Diol (S) reaction->mixture separation Chromatographic Separation mixture->separation acylated_R Acylated Enantiomer (R) separation->acylated_R unreacted_S Unreacted Enantiomer (S) separation->unreacted_S hydrolysis Hydrolysis acylated_R->hydrolysis enantiomer_R Enantiomer R hydrolysis->enantiomer_R

Caption: Enzymatic kinetic resolution of a racemic diol.

Route 3: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most modern and elegant approach to enantiomerically pure compounds. This strategy involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a single enantiomer from a prochiral starting material. This method is highly atom-economical and can, in principle, provide the desired enantiomer in up to 100% yield.

A notable example is the chiral phosphoric acid-catalyzed intramolecular Michael addition for the synthesis of bicyclo[3.3.1]nonanes. This reaction proceeds with high enantioselectivity, offering a direct route to the chiral scaffold.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Michael Addition

  • To a solution of the prochiral enone dione precursor (1.0 eq) in a suitable solvent (e.g., toluene or cyclohexane), add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 1-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched bicyclo[3.3.1]nonane derivative.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Catalytic Asymmetric Synthesis Pathway

prochiral_sm Prochiral Starting Material cyclization Asymmetric Intramolecular Michael Addition prochiral_sm->cyclization chiral_catalyst Chiral Phosphoric Acid (Catalytic Amount) chiral_catalyst->cyclization enantioenriched_product Enantioenriched Bicyclo[3.3.1]nonane cyclization->enantioenriched_product

Caption: Catalytic asymmetric synthesis of a chiral bicyclic nonane.

Validation of Enantiopurity

The successful synthesis of an enantiomerically pure compound is contingent on rigorous analytical validation. Several techniques are employed to determine the enantiomeric excess (e.e.) and the absolute configuration of the synthesized 9-azabicyclo[3.3.1]nonanes.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Representative Chiral HPLC Method:

  • Column: Daicel Chiralpak IC or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

2. NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of formerly enantiotopic signals in the NMR spectrum. The enantiomeric excess can be determined by integrating the resolved signals.

3. Circular Dichroism (CD) Spectroscopy for Absolute Configuration

While HPLC and NMR are excellent for determining enantiomeric purity, they do not typically provide information about the absolute configuration of the enantiomers. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for this purpose. The experimental CD spectrum of a pure enantiomer is compared with the theoretically predicted spectrum obtained from time-dependent density functional theory (TDDFT) calculations. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S).[5][6]

Conclusion

The synthesis of enantiomerically pure 9-azabicyclo[3.3.1]nonanes is a key enabling technology in the development of novel therapeutics. This guide has provided a comparative overview of three powerful synthetic strategies: classical resolution, enzymatic kinetic resolution, and catalytic asymmetric synthesis.

  • Classical resolution remains a viable, albeit less efficient, option, particularly when a suitable enzyme or catalytic system has not been identified.

  • Enzymatic kinetic resolution offers a green and highly selective method for producing enantiopure materials, with the potential for high enantiomeric excess for both the product and the recovered starting material.

  • Catalytic asymmetric synthesis represents the state-of-the-art, providing a direct, atom-economical, and highly enantioselective route to the desired chiral products.

The choice of the optimal synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, and the available resources. Rigorous validation of enantiopurity and absolute configuration using techniques such as chiral HPLC, NMR with chiral auxiliaries, and CD spectroscopy is essential to ensure the quality and efficacy of the final compounds.

References

  • A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • 9-azabicyclo[3.3.
  • Kinetic resolution of a b-adrenolytic drug with the use of lipases as enantioselective biocatalysts. Via Medica Journals. [Link]

  • Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. [Link]

Sources

biological activity of Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic amine, serves as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of analogs derived from the core structure of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, focusing on their engagement with sigma receptors and the dopamine transporter. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.

The 9-Azabicyclo[3.3.1]nonane Core: A Versatile Scaffold

The 9-azabicyclo[3.3.1]nonane ring system is a key component in a variety of biologically active molecules, including naturally occurring alkaloids and synthetic compounds.[1][2] Its inherent structural rigidity is a desirable feature for drug design, as it reduces the entropic penalty upon binding to a target receptor, potentially leading to higher affinity. The nitrogen at the 9-position offers a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological properties. This has led to the exploration of 9-azabicyclo[3.3.1]nonane derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, analgesic, and antiarrhythmic activities.[1][2][3]

Comparative Analysis of Biological Activities

The biological profile of 9-azabicyclo[3.3.1]nonane analogs is highly dependent on the nature and substitution pattern of the appended functional groups. Below, we compare two major classes of analogs that have been investigated for their distinct pharmacological activities.

Sigma-2 (σ₂) Receptor Ligands: Potential in Oncology

A significant body of research has focused on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as ligands for the sigma-2 (σ₂) receptor.[4][5][6] The σ₂ receptor is overexpressed in various tumor cell lines, making it a promising target for both cancer imaging and therapy.[5]

Structure-Activity Relationship (SAR) Insights:

The affinity and selectivity of these analogs for the σ₂ receptor are critically influenced by the substituent on the nitrogen atom (position 9) and the substitution pattern on the phenylcarbamate moiety.

  • N-Substituent: The nature of the substituent at the N9 position plays a crucial role in determining both affinity and selectivity for the σ₂ receptor over the σ₁ subtype. For instance, modifying the N-benzyl group to N-(4-aminophenethyl) has been shown to yield compounds with high affinity and excellent selectivity for σ₂ receptors.[4]

  • Phenylcarbamate Moiety: Substitution on the phenyl ring of the carbamate is also a key determinant of activity. A 2-methoxy-5-methylphenylcarbamate moiety has been identified as a favorable feature for high σ₂ receptor affinity.[4][5]

Comparative Binding Affinities:

The table below summarizes the in vitro binding affinities (Ki) of representative N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ₁ and σ₂ receptors.

CompoundN-SubstituentPhenylcarbamate Moietyσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₁/σ₂)Reference
4i Benzyl2-methoxy-5-methylphenyl--31[5]
2f 4-Aminophenethyl2-methoxy-5-methylphenyl--High[4]
WC-26 --14372.58557[5]
WC-59 --17110.822087[5]

Data presented is indicative of the high affinity and selectivity achievable with this scaffold.

Functional Implications:

The high affinity and selectivity of compounds like WC-26 and WC-59 for σ₂ receptors have led to their investigation as potential therapeutic agents. For example, WC-26 has been shown to enhance the cytotoxicity of doxorubicin in breast cancer cell lines, suggesting its potential as a chemosensitizer.[5] Furthermore, the development of radiolabeled analogs, such as [¹⁸F]WC-59, highlights their potential utility as PET imaging agents for tumor diagnosis.[5]

Dopamine Transporter (DAT) Ligands: Exploring Neurological Applications

In a different line of investigation, 9-azabicyclo[3.3.1]nonane derivatives have been explored as ligands for the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission. The aim of this research was to develop potential cocaine antagonists.[7]

SAR and Binding Affinity:

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated for their ability to bind to the cocaine-binding site on the DAT.[7] However, these analogs demonstrated significantly lower potency compared to cocaine and other tropane analogs. The in vitro binding affinities (Ki) were in the micromolar range (2-14 µM), indicating a much weaker interaction with the DAT.[7]

Comparative Perspective:

While the 9-azabicyclo[3.3.1]nonane scaffold can be adapted to target the DAT, the specific substitution pattern explored in the aforementioned study did not yield high-affinity ligands. This contrasts sharply with the success observed in developing potent σ₂ receptor ligands from the same core structure. This comparison underscores the critical role of substituent choice and positioning in directing the pharmacological activity of this versatile scaffold.

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for the synthesis of the 9-azabicyclo[3.3.1]nonane core and for conducting in vitro binding assays.

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

A common route to the 9-azabicyclo[3.3.1]nonane skeleton involves a Mannich-type reaction. The following is a general procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate.[8][9]

Step-by-Step Protocol:

  • Reaction Setup: To a cooled (0-10 °C) reaction vessel, add water and benzylamine.

  • Acidification: Slowly add sulfuric acid while maintaining the temperature below 8 °C.

  • Addition of Reactants: Sequentially add glutaraldehyde and acetone dicarboxylic acid to the reaction mixture at a temperature below 5 °C.

  • Buffering: Add a solution of sodium acetate over a period of 1.5 hours.

  • Aging: Allow the reaction to stir at 5 °C for 20 hours, followed by 20 hours at 25 °C.

  • Workup: Adjust the pH to 2 with sulfuric acid and extract with an organic solvent like MTBE to remove impurities.

  • Basification and Extraction: To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with sodium carbonate. Extract the product into the organic layer.

  • Purification: The crude product can be purified by chromatography on silica gel to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

SynthesisWorkflow

Caption: Workflow for the synthesis of a key 9-azabicyclo[3.3.1]nonane intermediate.

In Vitro Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for σ₁ and σ₂ receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for σ₁ or rat liver for σ₂).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity radioligand for each receptor subtype (e.g., [³H]-(+)-pentazocine for σ₁ and [³H]-DTG in the presence of a masking concentration of (+)-pentazocine for σ₂).

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).

  • Incubation Conditions: Incubate the plates at a specified temperature (e.g., 25 °C) for a set duration (e.g., 120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

BindingAssayWorkflow

Caption: General workflow for an in vitro radioligand binding assay.

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonane scaffold is a remarkably versatile platform for the development of targeted therapeutic and diagnostic agents. The comparative analysis presented here demonstrates that subtle structural modifications can dramatically shift the biological activity profile of its analogs, from potent and selective σ₂ receptor ligands with potential in oncology to less potent ligands for the dopamine transporter. The success in targeting σ₂ receptors highlights a particularly promising avenue for future research, including the optimization of chemosensitizing properties and the development of novel PET imaging agents for improved cancer diagnosis and monitoring. Further exploration of diverse substitution patterns on this rigid scaffold will undoubtedly uncover new ligands with valuable pharmacological properties for a range of diseases.

References

  • Xu, J., Zeng, C., & Mach, R. H. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 185-207. [Link]

  • Tu, Z., Xu, J., Jones, L. A., Li, S., & Mach, R. H. (2010). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Molecular imaging and biology : MIB : the official publication of the Academy of Molecular Imaging, 12(4), 387–397. [Link]

  • P.S., S., & K., Y. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(4), 22-29. [Link]

  • Google Patents. (2011). 9-azabicyclo[3.3.
  • Zeng, C., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & medicinal chemistry, 14(20), 6988–6997. [Link]

  • Meltzer, P. C., et al. (1997). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 40(15), 2661–2671. [Link]

  • Thompson, M. D., et al. (1987). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. Journal of Medicinal Chemistry, 30(5), 780-788. [Link]

  • Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22401. [Link]

Sources

A Senior Application Scientist's Guide to GPR119 Agonists: In Vivo Efficacy of the Oxazabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the metabolic disease space, the G protein-coupled receptor 119 (GPR119) presents a compelling target. Its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells offers a dual mechanism for glycemic control: direct stimulation of glucose-dependent insulin secretion and indirect promotion of insulin release via the incretin hormones, most notably glucagon-like peptide-1 (GLP-1). The development of potent, orally bioavailable GPR119 agonists is a key objective in the pursuit of novel therapeutics for type 2 diabetes and obesity.

This guide provides an in-depth comparison of the in vivo efficacy of GPR119 agonists, with a particular focus on a promising chemical series built around the rigid oxazabicyclo[3.3.1]nonane scaffold. We will delve into the experimental data that underscores the potential of this structural motif, compare its performance with alternative scaffolds, and provide the detailed methodologies necessary to validate these findings in your own research.

The Rationale for Conformational Restraint: The Oxazabicyclo[3.3.1]nonane Scaffold

In the intricate dance of ligand-receptor binding, the three-dimensional conformation of a small molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which may be optimal for receptor activation. By incorporating rigid structural elements, such as the oxazabicyclo[3.3.1]nonane core, we can pre-organize the molecule into a conformation that is more favorable for binding to GPR119. This conformational constraint can lead to significant improvements in potency, selectivity, and overall drug-like properties.

The design and synthesis of GPR119 agonists incorporating this bridged piperidine system have led to the discovery of compounds with exceptional potency. A key finding in the development of this series was the superior profile of derivatives with a syn configuration, which speaks to the specific spatial arrangement required for optimal interaction with the receptor.[1]

GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

Activation of GPR119 by an agonist initiates a signaling cascade that favorably impacts glucose homeostasis. The receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. This engagement leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resultant increase in intracellular cAMP levels activates protein kinase A (PKA), a crucial step that ultimately promotes the exocytosis of granules containing insulin from pancreatic β-cells and GLP-1 from intestinal L-cells. The secreted GLP-1 can then further amplify glucose-stimulated insulin secretion from the β-cells, creating a powerful synergistic effect.

GPR119_Signaling_Pathway cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Intestinal_L_Cell Intestinal L-Cell Agonist_beta GPR119 Agonist GPR119_beta GPR119 Agonist_beta->GPR119_beta Binds Gas_beta Gαs GPR119_beta->Gas_beta Activates AC_beta Adenylyl Cyclase Gas_beta->AC_beta Activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta ATP → PKA_beta PKA cAMP_beta->PKA_beta Activates Insulin Insulin Secretion PKA_beta->Insulin Promotes Agonist_L GPR119 Agonist GPR119_L GPR119 Agonist_L->GPR119_L Binds Gas_L Gαs GPR119_L->Gas_L Activates AC_L Adenylyl Cyclase Gas_L->AC_L Activates cAMP_L ↑ cAMP AC_L->cAMP_L ATP → PKA_L PKA cAMP_L->PKA_L Activates GLP1 GLP-1 Secretion PKA_L->GLP1 Promotes GLP1->Insulin Stimulates

Caption: GPR119 signaling cascade in pancreatic β-cells and intestinal L-cells.

Comparative In Vivo Efficacy: The Oxazabicyclo[3.3.1]nonane Scaffold in Focus

The true measure of a drug candidate's potential lies in its in vivo performance. The oral glucose tolerance test (OGTT) in rodent models is a cornerstone assay for evaluating the efficacy of anti-diabetic agents. In this test, a glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time. An effective compound will attenuate the resulting hyperglycemic excursion.

Among the oxazabicyclo[3.3.1]nonane series, one compound in particular, designated Compound 25a , has demonstrated exceptional in vivo potency. In a mouse OGTT, this compound was orally active at a remarkably low dose of 0.1 mg/kg, significantly lowering blood glucose levels.[1]

To provide a clear comparison, the table below summarizes the in vitro and in vivo data for Compound 25a and contrasts it with other publicly disclosed GPR119 agonists that feature different chemical scaffolds.

CompoundScaffold TypeIn Vitro Potency (hGPR119 EC50)In Vivo Efficacy (Mouse OGTT)Source
Compound 25a Oxazabicyclo[3.3.1]nonane 1.2 nM Active at 0.1 mg/kg
GSK1292263Piperidinyl-1,2,4-oxadiazolepEC50 = 6.9Modest effect as a single agent
MBX-2982Bicyclic Amine DerivativeNot explicitly statedImproved glycemic control in combination with sitagliptin
BMS-903452PyridoneNot explicitly stated32-38% reduction in glucose AUC at 3-30 mg/kg

Note: Direct comparison of in vivo efficacy across different studies should be approached with caution due to potential variations in experimental protocols.

The data clearly highlight the exceptional potency of the oxazabicyclo[3.3.1]nonane-based agonist, Compound 25a, which demonstrates significant in vivo activity at a dose that is orders of magnitude lower than that reported for other GPR119 agonists.

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

Reproducibility is the bedrock of scientific advancement. To that end, we provide a detailed, step-by-step methodology for conducting an OGTT in mice to assess the in vivo efficacy of GPR119 agonists.

Objective: To evaluate the effect of an oxazabicyclo[3.3.1]nonane-based GPR119 agonist on glucose tolerance in a rodent model.

Materials:

  • Male C57BL/6 mice

  • Test compound (e.g., Compound 25a)

  • Vehicle control (appropriate for compound solubilization)

  • Glucose solution (e.g., 2 g/kg in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Oral gavage needles

Procedure:

  • Acclimation and Fasting:

    • Acclimate mice to handling and the experimental environment for at least 3 days prior to the study.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Measurements:

    • Record the body weight of each mouse.

    • Obtain a baseline blood glucose reading (t = -30 min) from a small tail snip.

  • Compound Administration:

    • Administer the test compound or vehicle orally via gavage at the desired dose.

  • Glucose Challenge:

    • At t = 0 min (30 minutes after compound administration), administer the glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values of the test compound group to the vehicle control group.

OGTT_Workflow Acclimation Acclimation & Overnight Fasting Baseline_Glucose Baseline Blood Glucose (t = -30 min) Acclimation->Baseline_Glucose Compound_Admin Oral Gavage: Test Compound or Vehicle Baseline_Glucose->Compound_Admin Glucose_Challenge Oral Glucose Challenge (t = 0 min) Compound_Admin->Glucose_Challenge Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitoring Data_Analysis Data Analysis: AUC Calculation & Statistics Monitoring->Data_Analysis

Caption: Experimental workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

The data presented in this guide strongly support the continued investigation of GPR119 agonists with an oxazabicyclo[3.3.1]nonane scaffold as a promising therapeutic strategy for type 2 diabetes. The conformational rigidity imparted by this bridged piperidine system translates to exceptional in vivo potency, as exemplified by Compound 25a.

For drug development professionals, the key takeaways are:

  • Potency: The oxazabicyclo[3.3.1]nonane scaffold can yield GPR119 agonists with picomolar to low nanomolar potency.

  • In Vivo Efficacy: This potency translates to significant glucose-lowering effects in rodent models at very low oral doses.

  • Mechanism of Action: The dual mechanism of stimulating both insulin and GLP-1 secretion offers the potential for robust glycemic control.

Future research in this area should focus on a comprehensive characterization of the lead compounds, including their effects on GLP-1 and insulin secretion in vivo, long-term efficacy and safety studies, and exploration of their potential for weight management. The detailed protocols and comparative data provided herein offer a solid foundation for these next steps in the development of this exciting class of GPR119 agonists.

References

  • Dai, X., Stamford, A., Liu, H., Neustadt, B., Hao, J., Kowalski, T., Hawes, B., Xu, X., Baker, H., O'Neill, K., Woods, M., Tang, H., & Greenlee, W. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. [Link]

  • Lieberman, J. A., et al. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies. PLoS One, 9(4), e92494. [Link]

  • Kosten, T. R., et al. (2013). MBX-2982, a Novel, Oral GPR119 Agonist, for the Treatment of Type 2 Diabetes: Results of Single and Multiple Dose Studies. ResearchGate. [Link]

  • Scampavia, L., et al. (2016). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 59(1), 54-68. [Link]

Sources

A Comparative Guide to the Definitive Characterization of N-Boc-9-azabicyclo[3.3.1]nonan-3-one by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is not merely a procedural step but the foundation of drug safety and efficacy. N-Boc-9-azabicyclo[3.3.1]nonan-3-one, a key bridged bicyclic building block in the synthesis of centrally acting agents and other complex pharmaceuticals, demands an analytical method that is both accurate and unequivocally traceable.[1][2] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the characterization of this intermediate, comparing its performance and principles against established chromatographic techniques.

The structural integrity and purity of N-Boc-9-azabicyclo[3.3.1]nonan-3-one directly influence the stereochemistry and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, employing a robust quantitative method is of paramount importance. While techniques like HPLC and GC-MS are commonplace, qNMR offers a distinct, powerful alternative rooted in a fundamental physical principle: the direct proportionality between the integrated NMR signal area and the number of corresponding atomic nuclei.[3][4] This unique attribute establishes qNMR as a primary ratio method of measurement, capable of delivering results with metrological traceability to the International System of Units (SI) without the need for a compound-specific reference standard.[5][6][7][8]

Pillar 1: The qNMR Principle — A Foundation of Trustworthiness

Unlike chromatographic methods that rely on comparing the response of an analyte to a chemically identical reference standard, ¹H qNMR quantifies a substance by relating the integral of one of its characteristic signals to the integral of a signal from a certified, structurally unrelated internal standard of known purity and mass.[9][10] This approach is governed by the fundamental qNMR equation, which forms the basis of its self-validating system:

Where:

  • P : Purity (mass fraction)

  • I : Integral value of the NMR signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • analyte : N-Boc-9-azabicyclo[3.3.1]nonan-3-one

  • std : Internal Standard

This direct, ratio-based measurement minimizes many sources of error inherent in methods requiring calibration curves and is recognized by international standards organizations, including the International Organization for Standardization (ISO) and various pharmacopoeias, as a definitive method for purity assessment.[3][7][11][12]

Pillar 2: Expertise in Experimental Design — The Causality of Choice

The accuracy of a qNMR experiment is critically dependent on a series of informed choices during method development. These decisions are not arbitrary; they are grounded in the physicochemical properties of the analyte and the fundamental principles of NMR spectroscopy.

A. Selection of the Internal Standard: The Anchor of Accuracy

The internal standard is the cornerstone of the qNMR experiment.[13] Its selection must be deliberate to ensure data integrity. The ideal standard for analyzing N-Boc-9-azabicyclo[3.3.1]nonan-3-one should possess:

  • High Purity and Traceability: Must be a Certified Reference Material (CRM) with documented purity traceable to a national metrology institute like NIST.[14][15]

  • Chemical Inertness: Should not react with the analyte, solvent, or trace moisture.[13]

  • Spectral Simplicity and Resolution: Must exhibit sharp signals, preferably singlets, in a region of the ¹H NMR spectrum free from analyte or impurity signals.[16]

  • Solubility: Must be fully soluble and stable in the chosen deuterated solvent alongside the analyte.[16][17]

For N-Boc-9-azabicyclo[3.3.1]nonan-3-one, a polar molecule, an internal standard like Maleic Acid is an excellent choice.[13] It is highly polar, provides a sharp singlet for its olefinic protons around 6.2-6.5 ppm (in DMSO-d₆), an area typically clear of signals from the analyte, and is available as a CRM.

B. Selection of the Solvent: Ensuring a Homogeneous System

The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for accurate and reproducible results.[16] Given the polarity of both N-Boc-9-azabicyclo[3.3.1]nonan-3-one and the recommended standard (Maleic Acid), Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It has a strong solvating power and its residual proton signal does not interfere with the key quantification signals.

C. Selection of Quantification Signals: The Key to Precision

The choice of which NMR signals to integrate is critical for minimizing integration errors. Ideal signals are:

  • Well-resolved and free from overlap with other signals.[16]

  • Located in a flat, artifact-free region of the baseline.

  • Representative of a known number of protons.

For N-Boc-9-azabicyclo[3.3.1]nonan-3-one , the sharp singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group (around 1.4 ppm) is the optimal choice for quantification. For the internal standard, Maleic Acid , the singlet from its two olefinic protons is used.

D. NMR Acquisition Parameters: The Self-Validating System

To ensure that signal integrals are truly proportional to the molar amounts, the NMR experiment must be run under quantitative conditions. Failure to do so is the most common source of error.

  • Relaxation Delay (D1): This is the most critical parameter. The delay between successive pulses must be long enough to allow all relevant protons (in both the analyte and standard) to fully return to their equilibrium state. A conservative D1 value of at least 5 times the longest spin-lattice relaxation time (T₁) of any quantification peak is mandatory.[16][17] For typical organic molecules, a D1 of 30-60 seconds is often required.

  • Pulse Angle: A 90° flip angle should be used to ensure maximum signal generation from a single pulse, providing the best signal-to-noise ratio per scan.[16]

  • Signal-to-Noise (S/N) Ratio: A sufficient number of scans must be acquired to achieve a high S/N ratio for the smallest signal being integrated. For an integration error below 1%, an S/N of at least 250:1 is recommended.[18]

G qNMR Experimental Workflow for Purity Assessment cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Accurately weigh Analyte (N-Boc-9-azabicyclo[3.3.1]nonan-3-one) B Accurately weigh Internal Standard (e.g., Maleic Acid CRM) A->B C Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) in an NMR tube B->C D Insert sample and allow temperature to equilibrate C->D E Set Quantitative Parameters: - Long Relaxation Delay (D1 ≥ 5*T1) - 90° Pulse Angle - Sufficient Scans for S/N > 250 D->E F Acquire 1H NMR Spectrum E->F G Apply Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate selected signals: - Analyte (Boc group) - Standard (Olefinic protons) H->I J Calculate Purity using the fundamental qNMR equation I->J Result Final Purity Value (SI Traceable) J->Result

Caption: A validated workflow for qNMR purity determination.

Pillar 3: Comparative Performance Analysis

The choice of an analytical method depends on the specific requirements of the analysis, including accuracy, throughput, and the nature of the analyte. Here, we compare qNMR with traditional methods for the purity assessment of N-Boc-9-azabicyclo[3.3.1]nonan-3-one.[19]

G Logical Framework for Selecting a Purity Assay Method Start Start: Need Purity of N-Boc-9-azabicyclo[3.3.1]nonan-3-one Q1 Is a primary, SI-traceable result required? Start->Q1 Q2 Is a specific, certified reference standard of the analyte available? Q1->Q2 No Method_qNMR qNMR (Primary Method) Q1->Method_qNMR Yes Q2->Method_qNMR No (Use universal standard) Method_HPLC HPLC-UV/CAD (Relative Method) Q2->Method_HPLC Yes Q3 Are impurities volatile and thermally stable? Q3->Method_HPLC No (Consider other detectors like CAD) Method_GC GC-MS/FID (Relative Method) Q3->Method_GC Yes Method_HPLC->Q3 Analyte lacks UV chromophore

Caption: Decision logic for choosing an appropriate analytical method.

Quantitative Data Summary

The following table summarizes the key performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on the molar ratio of nuclei. A primary ratio method.[6]Physical separation followed by detection (e.g., UV, CAD). A comparative method.[20]Separation of volatile compounds followed by detection. A comparative method.
Reference Standard Requires a single, certified internal standard (structurally unrelated).[9]Requires a certified reference standard of the specific analyte for accurate quantification.[8]Requires a certified reference standard of the specific analyte.
Traceability Directly traceable to SI units.[7][14]Traceability is dependent on the certified reference material of the analyte.Traceability is dependent on the certified reference material of the analyte.
Precision & Accuracy High; Relative Standard Deviation (RSD) typically <1% under optimal conditions.[9][21]High; RSD often <1-2% but dependent on method robustness and standard purity.High; RSD typically <2-5% depending on sample introduction and matrix.
Method Development Relatively fast; focuses on solubility and spectral resolution.Can be time-consuming; requires screening of columns, mobile phases, and detector settings.[8]Requires optimization of temperature ramps, column choice, and ionization methods.
Throughput Moderate; longer acquisition times per sample (minutes) but minimal sequence setup.High; rapid injection cycles (minutes) once the method is established.High; rapid injection cycles (minutes) for established methods.
Limitations Lower sensitivity compared to MS; potential for signal overlap in complex mixtures.[22]Analyte must have a chromophore for UV detection, or a universal detector (e.g., CAD) is needed.[20]Analyte and impurities must be volatile and thermally stable.
Best For Definitive purity assignment, certification of reference materials, analysis without a specific standard.Routine QC, impurity profiling, stability studies when a reference standard is available.Analysis of volatile impurities, residual solvents.

Experimental Protocol: qNMR Purity of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

This protocol describes a self-validating system for determining the purity of N-Boc-9-azabicyclo[3.3.1]nonan-3-one using Maleic Acid as the internal standard.

1. Materials and Equipment

  • Analyte: N-Boc-9-azabicyclo[3.3.1]nonan-3-one (purity ~97% or as specified).[23]

  • Internal Standard: Maleic Acid Certified Reference Material (CRM), purity ≥99.5%.

  • Solvent: DMSO-d₆ (≥99.8% D).

  • Equipment: Analytical balance (5 decimal places), 5 mm NMR tubes, volumetric flasks, gas-tight syringe, NMR spectrometer (≥400 MHz).

2. Sample Preparation

  • Accurately weigh approximately 20 mg of N-Boc-9-azabicyclo[3.3.1]nonan-3-one into a clean, dry vial. Record the mass (m_analyte).

  • Accurately weigh approximately 10 mg of the Maleic Acid CRM into the same vial. Record the mass (m_std).

  • Using a calibrated pipette or syringe, add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Vortex the vial for at least 2 minutes or until both the analyte and standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate for at least 5 minutes.

  • Tune and shim the probe on the sample.

  • Determine the 90° pulse width for the sample.

  • Acquire a standard ¹H NMR spectrum to identify the signals for the analyte's Boc group (~1.4 ppm) and the standard's olefinic protons (~6.3 ppm).

  • Set the following quantitative parameters:

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30 or zg with a 90° pulse).

    • Relaxation Delay (D1): 60 seconds (a conservative value ensuring T₁ relaxation).

    • Acquisition Time (AQ): ≥ 2 seconds.

    • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 on the smaller quantification peak).

    • Receiver Gain: Set automatically, ensuring the FID does not clip.

4. Data Processing and Calculation

  • Apply Fourier transformation, followed by meticulous manual phasing and baseline correction across the entire spectrum, paying special attention to the regions around the integrated peaks.

  • Integrate the analyte signal (I_analyte) from the 9 protons of the Boc group.

  • Integrate the internal standard signal (I_std) from the 2 protons of the olefinic group.

  • Calculate the purity (P_analyte) using the equation provided in Pillar 1. Use the following values:

    • N_analyte: 9

    • N_std: 2

    • M_analyte: 239.31 g/mol

    • M_std: 116.07 g/mol

    • P_std: Use the certified purity value from the CRM certificate of analysis.

Conclusion

For the definitive characterization of N-Boc-9-azabicyclo[3.3.1]nonan-3-one, qNMR stands as an authoritative and robust analytical technique. Its foundation as a primary ratio method provides a direct link to SI units, ensuring a high degree of trust and universal comparability of results. While chromatographic methods are invaluable for routine quality control and impurity profiling, qNMR provides an orthogonal, and often superior, method for absolute purity determination. By understanding the causality behind experimental choices—from the selection of an appropriate internal standard to the strict adherence to quantitative acquisition parameters—researchers can implement qNMR as a self-validating system, generating data that meets the most stringent requirements of the pharmaceutical industry.

References

  • Title: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed, Analytical Chemistry URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: [Standardization and Practical Application of Quantitative NMR (qNMR)] Source: PubMed, Yakugaku Zasshi URL: [Link]

  • Title: A Standard for Standards Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

  • Title: Standards for qNMR Source: Eurisotop URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: INTERNATIONAL STANDARD ISO 24583 Source: International Organization for Standardization (ISO) URL: [Link]

  • Title: BS ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy. Source: European Standards URL: [Link]

  • Title: qNMR - Quantitative Analysis by NMR Source: JEOL Ltd. URL: [Link]

  • Title: Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control Source: Bentham Science Publishers URL: [Link]

  • Title: Development and validation of a quantitative proton NMR method for the analysis of pregnenolone Source: PubMed URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine Source: PubMed URL: [Link]

  • Title: ISO 24583 Quantitative nuclear magnetic resonance spectroscopy Source: Japanese Industrial Standards Committee URL: [Link]

  • Title: N-Boc-9-Azabicyclo[3.3.1]nonan-3-one Source: MySkinRecipes URL: [Link]

  • Title: Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: Quantitative NMR as an alternative to traditional HPLC assay analysis Source: Almac Group URL: [Link]

  • Title: Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations Source: SciELO URL: [Link]

  • Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Cambridge URL: [Link]

  • Title: Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes Source: ResearchGate URL: [Link]

  • Title: Quantitative NMR spectroscopy of biologically active substances and excipients Source: Technische Universität München URL: [Link]

  • Title: N-boc-9-azabicyclo[3.3.1]nonan-3-one Source: PubChemLite URL: [Link]

  • Title: Quantitative NMR Methods in Metabolomics Source: PubMed Central URL: [Link]

  • Title: Quantitative NMR: beyond 1H spectra Source: YouTube URL: [Link]

  • Title: N-Boc-9-azabicyclo[3.3.1]nonan-3-one Source: PubChem URL: [Link]

  • Title: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR Source: ScienceDirect URL: [Link]

  • Title: Showing metabocard for 9-Azabicyclo[3.3.1]nonan-3-one (HMDB0029613) Source: The Human Metabolome Database URL: [Link]

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 9-Azabicyclo[3.3.1]nonane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the 9-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] From potent anticancer agents to novel therapeutics targeting the central nervous system, the versatility of this bicyclic framework is undeniable.[1][5][6] However, a critical step in the preclinical development of these novel chemical entities is the comprehensive evaluation of their cytotoxic profile. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale to empower researchers in selecting the most appropriate methods for their 9-azabicyclo[3.3.1]nonane-based drug candidates.

The Imperative of Cytotoxicity Profiling

Cytotoxicity assays are fundamental tools in drug discovery, providing essential insights into the potential of a compound to cause cell damage or death.[7][8][9] For novel 9-azabicyclo[3.3.1]nonane derivatives, a thorough understanding of their cytotoxic effects is paramount for several reasons:

  • Safety Assessment: Early identification of compounds with high cytotoxicity against healthy cells is crucial to minimize the risk of adverse effects in later stages of development.[8][9]

  • Therapeutic Index Determination: For anticancer drug candidates, comparing the cytotoxicity towards cancer cells versus normal cells helps in establishing a therapeutic window.

  • Mechanism of Action Studies: The choice of cytotoxicity assay can provide initial clues about the mode of cell death induced by a compound, be it necrosis or apoptosis.[8][9]

A Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It requires a careful consideration of the assay's underlying principle, its advantages and limitations, and the specific research question being addressed.[7][10][11]

Assays Based on Metabolic Activity

These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13][14] The amount of formazan produced is proportional to the number of viable cells.[13][14]

Expertise & Experience: The MTT assay is a widely used and well-established method. However, it's crucial to be aware that the final step involves solubilizing the formazan crystals, which can introduce variability if not performed consistently.[12][14]

Trustworthiness: To ensure reliable results, it is essential to include proper controls, such as a blank (media only), a negative control (untreated cells), and a positive control (a known cytotoxic agent).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel 9-azabicyclo[3.3.1]nonane compounds for the desired exposure time.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

Principle: The alamarBlue™ assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In viable cells, mitochondrial reductases convert resazurin to the pink and highly fluorescent resorufin.[16][17][18] The intensity of the fluorescence or color change is proportional to the number of living cells.[17]

Expertise & Experience: This assay is homogeneous, meaning the reagent is added directly to the cells, and no cell lysis or washing steps are required, which simplifies the workflow and reduces variability. It is also non-toxic to cells, allowing for kinetic monitoring of cytotoxicity over time.[16]

Trustworthiness: As with the MTT assay, appropriate controls are critical. The fluorescence signal is generally more sensitive than absorbance measurements.[18]

Experimental Protocol: alamarBlue™ Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • alamarBlue™ Addition: Add alamarBlue™ reagent (typically 10% of the culture volume) to each well.[19][20]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[18][20]

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[17][19][20]

Assays Based on Membrane Integrity

These assays detect the leakage of cellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[21][22][23] The LDH assay is a colorimetric assay that measures the activity of this released enzyme.[21][22] The amount of LDH activity in the supernatant is proportional to the number of dead or damaged cells.[23]

Expertise & Experience: This assay is straightforward and can be used to assess cytotoxicity in a variety of cell types. It is important to note that the inherent LDH activity in serum-containing media can contribute to background signal.[22]

Trustworthiness: The assay requires the collection of the cell culture supernatant. It is crucial to have a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells) to accurately calculate the percentage of cytotoxicity.[22]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21][22]

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.[21][22]

Assays Based on Lysosomal Integrity

Principle: The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[24][25][26] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of dye extracted from the cells.[24]

Expertise & Experience: This assay is sensitive and provides a quantitative measure of cell viability. It is particularly useful for detecting damage to the lysosomal membrane.

Trustworthiness: The assay involves several washing and extraction steps, which require careful execution to minimize cell loss and ensure reproducibility.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, replace the medium with a medium containing Neutral Red dye and incubate for approximately 3 hours.[24]

  • Washing: Carefully wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destaining solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]

Probing the Mechanism of Cell Death: Apoptosis Assays

For many anticancer drug candidates, including those based on the 9-azabicyclo[3.3.1]nonane scaffold, the induction of apoptosis is a desired mechanism of action.[6][27]

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key effector caspases.[28][29][30][31] Caspase-3/7 activity assays utilize a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[28][29][30]

Expertise & Experience: These assays are highly specific for apoptosis and can provide a quantitative measure of caspase activity. They are often used to confirm that the observed cytotoxicity is due to programmed cell death.

Trustworthiness: It is important to perform the assay at an appropriate time point after compound treatment, as caspase activation is a transient event.

Experimental Protocol: Caspase-3/7 Glo® Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.[28]

Data Presentation and Interpretation

For a clear comparison of the cytotoxic potential of different 9-azabicyclo[3.3.1]nonane compounds, the data should be presented in a structured manner.

Comparative Data Table
AssayPrincipleEndpointAdvantagesLimitations
MTT Mitochondrial reductase activityColorimetricWell-established, cost-effectiveEndpoint assay, potential for interference from reducing compounds
alamarBlue™ Cellular reductase activityFluorometric/ColorimetricHomogeneous, non-toxic, allows kinetic studiesCan be influenced by changes in cellular redox state
LDH Release Membrane integrityColorimetricMeasures necrosis, straightforwardBackground from serum LDH, enzyme instability
Neutral Red Lysosomal integrityColorimetricSensitive to lysosomal damageMultiple washing steps can lead to cell loss
Caspase-3/7 Apoptosis executionLuminescent/FluorometricSpecific for apoptosis, high sensitivityMeasures a transient event

Interpreting cytotoxicity data requires a careful consideration of the dose-response curve and the calculation of the IC50 value (the concentration of the compound that inhibits 50% of cell viability). A lower IC50 value indicates higher cytotoxic potency. It is also crucial to compare the IC50 values across different cell lines (e.g., cancerous vs. non-cancerous) to assess the compound's selectivity.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the discussed cytotoxicity assays.

Cytotoxicity Assay Workflow cluster_0 Metabolic Assays cluster_1 Membrane Integrity Assay cluster_2 Apoptosis Assay Cell Seeding & Treatment Cell Seeding & Treatment MTT/alamarBlue Addition MTT/alamarBlue Addition Cell Seeding & Treatment->MTT/alamarBlue Addition Incubation Incubation MTT/alamarBlue Addition->Incubation Measurement Measurement Incubation->Measurement Cell Seeding & Treatment_2 Cell Seeding & Treatment Supernatant Collection Supernatant Collection Cell Seeding & Treatment_2->Supernatant Collection LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Incubation Incubation_2 Incubation_2 LDH Reaction->Incubation_2 Incubation Measurement_2 Measurement_2 Incubation_2->Measurement_2 Measurement Cell Seeding & Treatment_3 Cell Seeding & Treatment Caspase Reagent Addition Caspase Reagent Addition Cell Seeding & Treatment_3->Caspase Reagent Addition Incubation_3 Incubation_3 Caspase Reagent Addition->Incubation_3 Incubation Measurement_3 Measurement_3 Incubation_3->Measurement_3 Measurement

Caption: A simplified workflow for common cytotoxicity assays.

Signaling Pathway Compound Compound Cell Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Metabolic Assays (MTT, alamarBlue) Lysosome Lysosome Cell->Lysosome Neutral Red Assay Caspase Cascade Caspase Cascade Cell->Caspase Cascade Caspase-3/7 Assay Necrosis Necrosis Cell->Necrosis LDH Release Assay Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Cellular targets of different cytotoxicity assays.

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel 9-azabicyclo[3.3.1]nonane compounds. By understanding the principles, advantages, and limitations of each assay, researchers can design experiments that yield reliable and informative data. A multi-assay approach, combining a general viability screen with a more specific mechanistic assay like the caspase-3/7 assay, is often the most robust strategy. This comprehensive approach will not only ensure the scientific rigor of the study but also provide a solid foundation for the further development of these promising therapeutic agents.

References

  • AlamarBlue Assay Protocol - Advanced BioMatrix. (2024, August 27). Retrieved from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. (n.d.). Retrieved from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (2018, June 1). Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit - OZ Biosciences. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Lab Use | PDF - Scribd. (n.d.). Retrieved from [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols - Allevi bioprinters. (n.d.). Retrieved from [Link]

  • Cell Viability Assay: Neutral Red Uptake Assay Protocol - ResearchTweet. (n.d.). Retrieved from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). Retrieved from [Link]

  • Neutral Red Uptake Assay - RE-Place. (n.d.). Retrieved from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed. (n.d.). Retrieved from [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial - AIP Publishing. (2020, June 30). Retrieved from [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. (n.d.). Retrieved from [Link]

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Retrieved from [Link]

  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study - ThaiJO. (2023, July 7). Retrieved from [Link]

  • Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives - Scirp.org. (n.d.). Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Retrieved from [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC - NIH. (2024, December 11). Retrieved from [Link]

  • Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved from [Link]

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - NIH. (2019, January 31). Retrieved from [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (n.d.). Retrieved from [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Isolation, Characterization, and Anticancer Evaluation of Alkaloids from Eumachia montana (Rubiaceae) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - MDPI. (2019, March 20). Retrieved from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n - RSC Publishing. (2023, July 25). Retrieved from [Link]

  • Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC. (2022, April 7). Retrieved from [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Evaluation of the cytotoxic activity of alkaloids 1 to 25 and vincris-... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxicity and Genotoxicity Evaluation of Zanthoxylum rhoifolium Lam and In Silico Studies of Its Alkaloids - PubMed. (2023, July 11). Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1363380-89-5), ensuring the protection of laboratory personnel and the environment.

The core principle guiding this protocol is proactive hazard mitigation. Due to the specific chemical nature of this compound, particularly the acid-labile tert-butyloxycarbonyl (Boc) protecting group, improper disposal can lead to unintended chemical reactions, compromising safety and regulatory compliance.

Hazard Assessment: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While this compound is not universally classified as hazardous, some suppliers note potential for irritation.[1][2] Always refer to the specific SDS accompanying the product you are using.

Table 1: Chemical and Safety Identifiers

Property Identifier Source
Chemical Name Ethyl 7-(tert-boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate [3]
CAS Number 1363380-89-5 [3]
Molecular Formula C16H28N2O4 [4]
Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed. [1]

| Storage | Room temperature, in a dry, well-ventilated area. |[1][4] |

The most significant chemical characteristic influencing disposal is the Boc-protecting group. This group is highly susceptible to cleavage under acidic conditions.[5][6] Contact with acidic waste streams can trigger an uncontrolled deprotection reaction, generating the free amine, carbon dioxide, and a tert-butyl cation. This not only changes the chemical composition of the waste but can also lead to pressure buildup in a sealed container.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental rule for disposal is to treat this compound and any associated materials as hazardous chemical waste.[7][8][9] Never dispose of this chemical down the drain or in the regular trash.[9][10][11]

Step 1: Segregate and Collect Waste
  • Solid Waste (Unused Reagent):

    • Collect any unused or surplus this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clearly labeled "Hazardous Waste" and lists all chemical constituents, including the full chemical name.[7][9]

  • Contaminated Labware:

    • All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated wipes, must be collected as solid hazardous waste.

    • Place these items in a separate, clearly labeled hazardous waste bag or container to prevent accidental exposure.

  • Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a designated, sealed liquid waste container.

    • The waste container label must list all components of the solution with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[7]

Step 2: Managing Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be considered for non-hazardous disposal.

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[9][11]

  • Collect Rinsate: The first rinse, which will contain the highest concentration of the chemical residue, must be collected and disposed of as liquid hazardous waste.[8] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: After triple rinsing and allowing the container to air-dry completely in a fume hood, deface or remove the original label.[11] The clean, dried container can then typically be disposed of in the regular trash or recycling, pending your institution's specific policies.

Step 3: Storage and Pickup
  • Secure Storage: Keep all hazardous waste containers tightly sealed except when adding waste.[8][9]

  • Secondary Containment: Store the sealed waste containers in a designated and clearly marked satellite accumulation area. This area must have secondary containment (such as a spill tray) to capture any potential leaks.[8]

  • Segregation: Crucially, store this waste away from incompatible materials, especially acids.[7] Do not mix Boc-protected amine waste with acidic waste streams in the same container.

  • Request Pickup: Once a waste container is full, or if you are approaching your lab's hazardous waste volume limit, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[8][11]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.

G cluster_waste_type Identify Waste Type cluster_procedure Follow Disposal Protocol start Waste Generated: Ethyl 7-(boc-amino)-9-azabicyclo [3.3.1]nonane-3-carboxylate solid Solid Reagent start->solid liquid Solution start->liquid contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated container Empty Original Container start->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated->collect_contaminated rinse Triple Rinse with Appropriate Solvent container->rinse store Store Sealed Container in Secondary Containment (Away from Acids) collect_solid->store collect_liquid->store collect_contaminated->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->store pickup Contact EHS for Hazardous Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, you ensure a safe laboratory environment and maintain full compliance with safety and environmental regulations. Always prioritize consulting your institution's specific EHS guidelines, as local rules may vary.

References

  • BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Combi-Blocks. (n.d.). Safety Data Sheet: Ethyl 7-(tert-boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar.
  • AA Blocks. (n.d.). This compound.
  • Reddit. (2023, October 18). Boc De-protection. r/Chempros.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • CymitQuimica. (2025, November 9). Safety Data Sheet: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 30). Safety Data Sheet: 9-Borabicyclo[3.3.1]nonane solution.
  • Labsolu. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 1363380-89-5.

Sources

A Researcher's Guide to the Safe Handling of Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering essential safety and logistical information to foster a secure laboratory environment.

Understanding the Compound and Associated Risks

The bicyclic amine core is a common structural motif in medicinal chemistry.[1] While many such compounds are stable, some can exhibit biological activity and may pose unforeseen hazards. The Boc protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acids.[2] Deprotection reactions often utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which present their own significant safety concerns.[3]

A safety data sheet (SDS) for a similar, though different, chemical from Sigma-Aldrich indicates it is not classified as a hazardous substance. However, it is crucial to handle all new or poorly characterized compounds with a high degree of caution. Therefore, the following recommendations are based on a conservative approach to minimize potential exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating risks associated with handling any chemical. A tiered approach to PPE should be adopted, with the level of protection escalating based on the experimental procedure and potential for exposure.

Core PPE Requirements for Routine Handling

For standard laboratory operations such as weighing, dissolution, and transfer of small quantities in a well-ventilated area, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or solvents.
Hand Protection Disposable nitrile gloves.Provides a barrier against dermal contact. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the chemical.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.

Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of aerosol generation, such as heating, vortexing, or when handling larger quantities, additional PPE is required:

PPE ComponentSpecificationRationale
Face Protection A face shield worn over safety glasses or goggles.Provides an additional layer of protection for the face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols. The type of respirator should be determined by a formal risk assessment.[4]Protects the respiratory system from airborne contaminants.
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves).Increases protection against chemical permeation and allows for safe removal of the outer glove if contaminated.
Procedural Guidance for Safe Handling and Disposal

Engineering Controls: The First Line of Defense

All manipulations of this compound should be performed within a certified chemical fume hood to minimize the inhalation of any potential dust or vapors.

Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the tables above.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container. Minimize the creation of dust.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Setup: All reactions, especially those involving heating or the use of strong acids for Boc deprotection, must be conducted in a fume hood with the sash at the lowest practical height.

  • Post-Reaction: Quench reactions carefully and be aware of any potential gas evolution.

  • Decontamination: After handling, wipe down the work area with an appropriate solvent and decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.

Waste Disposal Plan

Proper disposal of chemical waste is paramount to ensure laboratory and environmental safety.

  • Solid Waste: Contaminated consumables such as gloves, weigh papers, and pipette tips should be placed in a designated, sealed waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed waste container. Do not mix incompatible waste streams.

  • Disposal: All waste must be disposed of in accordance with institutional, local, and national regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent spreading.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a sealed container for proper disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Required procedure_type Assess Procedure Type start->procedure_type routine_ppe Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes procedure_type->routine_ppe Routine Handling (e.g., weighing, dissolution) high_risk_ppe Enhanced PPE: - Face Shield - Respirator (if needed) - Double Gloves procedure_type->high_risk_ppe High-Risk Procedure (e.g., heating, aerosol generation) proceed Proceed with Caution routine_ppe->proceed high_risk_ppe->proceed

Caption: PPE selection workflow based on procedural risk.

Emergency Response Flowchart

Emergency_Response_Flowchart cluster_event Incident cluster_response Immediate Response cluster_followup Follow-up incident Accidental Exposure or Spill assess_type Assess Incident Type incident->assess_type exposure_protocol Follow Exposure Protocol: - Skin: Flush with water - Eyes: Flush with water - Inhalation: Move to fresh air - Ingestion: Rinse mouth assess_type->exposure_protocol Exposure spill_protocol Follow Spill Protocol: - Evacuate & Isolate - Ventilate - Contain & Clean - Decontaminate assess_type->spill_protocol Spill seek_medical Seek Medical Attention exposure_protocol->seek_medical report_incident Report Incident to Supervisor spill_protocol->report_incident seek_medical->report_incident

Caption: Flowchart for emergency response to spills or exposure.

References

  • Combi-Blocks. Safety Data Sheet: Ethyl 7-(tert-boc-amino)-9-azabicyclo[3.3.
  • AA BLOCKS. This compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Wits University. Personal Protective Equipment (PPE) | Chemistry. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS Publications. Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Nitrosamines Exchange. Any experience on this structure?. [Link]

  • RSC Publishing. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]

  • SeraCare. Safety Data Sheet. [Link]

  • Google Patents. 9-azabicyclo[3.3.
  • ResearchGate. Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. [Link]

  • FooDB. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). [Link]

Sources

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Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.